molecular formula C13H21BO2 B598930 (+)-Allylboronic acid pinanediol ester CAS No. 131433-93-7

(+)-Allylboronic acid pinanediol ester

Cat. No.: B598930
CAS No.: 131433-93-7
M. Wt: 220.119
InChI Key: ZWEMLWHNKCNXMY-KQXIARHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Allylboronic acid pinanediol ester is a useful research compound. Its molecular formula is C13H21BO2 and its molecular weight is 220.119. The purity is usually 95%.
BenchChem offers high-quality (+)-Allylboronic acid pinanediol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-Allylboronic acid pinanediol ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S,2S,6R,8S)-2,9,9-trimethyl-4-prop-2-enyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BO2/c1-5-6-14-15-11-8-9-7-10(12(9,2)3)13(11,4)16-14/h5,9-11H,1,6-8H2,2-4H3/t9-,10-,11+,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEMLWHNKCNXMY-KQXIARHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746249
Record name (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(prop-2-en-1-yl)hexahydro-2H-4,6-methano-1,3,2-benzodioxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131433-93-7
Record name (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(prop-2-en-1-yl)hexahydro-2H-4,6-methano-1,3,2-benzodioxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 131433-93-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (+)-Allylboronic Acid Pinanediol Ester from (+)-α-Pinene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth, research-grade overview of the synthetic pathway to (+)-allylboronic acid pinanediol ester, a valuable chiral reagent in modern organic synthesis. Leveraging (+)-α-pinene, a readily available and inexpensive monoterpene from the chiral pool, this guide details a robust two-stage synthesis. The first stage focuses on the stereoselective oxidation of (+)-α-pinene to produce the pivotal chiral auxiliary, (+)-pinanediol. The second stage describes the subsequent formation of the target allylboronic ester through the reaction of an allylmetallic reagent with a borate precursor, followed by esterification with the synthesized (+)-pinanediol. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a thorough discussion of the underlying mechanistic principles and strategic considerations that ensure high yield and stereochemical fidelity.

Introduction

Chiral allylboronic esters are powerful tools in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds to construct complex molecular architectures.[1] Among these, (+)-allylboronic acid pinanediol ester stands out due to the efficacy of the pinanediol auxiliary, which imparts a rigid, sterically defined environment around the boron center. This structural rigidity is crucial for achieving high levels of stereocontrol in subsequent reactions, such as asymmetric allylboration of carbonyls.[2]

The ultimate source of chirality for this reagent is (+)-α-pinene, a major constituent of turpentine oil.[3] This makes the synthesis economically viable and sustainable, providing a direct entry into highly valuable, enantiomerically pure compounds from a natural starting material. This guide delineates a reliable and scalable pathway for this transformation.

Part 1: Synthesis of the Chiral Auxiliary: (+)-Pinanediol

The foundational step in this synthesis is the creation of the chiral diol that will control the stereochemistry of the final reagent. This involves a syn-dihydroxylation of the alkene moiety within the bicyclic framework of (+)-α-pinene.

Mechanistic Rationale and Stereochemical Control

The oxidation of (+)-α-pinene to (+)-pinanediol, formally (1R,2R,3R,5S)-2,3-Pinanediol, proceeds via a syn-addition of two hydroxyl groups across the double bond.[3] The stereochemical outcome is dictated by the inherent steric hindrance of the α-pinene structure. The gem-dimethyl bridge effectively blocks one face of the double bond, forcing the oxidant to approach from the less hindered face. This directed attack ensures the formation of the desired cis-diol with high diastereoselectivity.[4] While several methods exist, oxidation with potassium permanganate (KMnO₄) under carefully controlled basic conditions is a classic, cost-effective, and reliable method.[5]

Experimental Protocol: Potassium Permanganate Oxidation

This protocol is adapted from established methodologies for the selective syn-dihydroxylation of α-pinene.[3][5]

Materials:

  • (+)-α-Pinene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • tert-Butanol

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of (+)-α-pinene in tert-butanol. Cool the flask in an ice-water bath to maintain a temperature of 0-5 °C.

  • Oxidant Preparation: In a separate beaker, prepare an aqueous solution of potassium permanganate and sodium hydroxide. The basic pH is critical to prevent over-oxidation and cleavage of the resulting diol.

  • Oxidation: Add the cold aqueous KMnO₄ solution dropwise to the vigorously stirred α-pinene solution over a period of 2-3 hours. The reaction temperature must be strictly maintained between 0 and 5 °C.[5] The progress of the reaction can be monitored by the dissipation of the intense purple color of the permanganate ion as it is reduced to manganese dioxide (MnO₂), a brown precipitate.

  • Quenching and Workup: Once the addition is complete and the purple color no longer persists, quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the brown MnO₂ precipitate is fully dissolved, resulting in a colorless solution.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude (+)-pinanediol as a white solid.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield pure, crystalline (+)-pinanediol.[5]

Process Visualization: Synthesis of (+)-Pinanediol

cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Workup & Purification a_pinene (+)-α-Pinene in tert-Butanol cooling Cool to 0-5 °C a_pinene->cooling addition Dropwise Addition (2-3h, 0-5 °C) cooling->addition kmno4 Aqueous KMnO₄/NaOH kmno4->addition quench Quench (NaHSO₃) addition->quench extract Extract (Et₂O) quench->extract dry Dry (MgSO₄) extract->dry evap Evaporate dry->evap recrystal Recrystallize evap->recrystal product (+)-Pinanediol recrystal->product

Caption: Workflow for the synthesis of (+)-Pinanediol from (+)-α-Pinene.

Part 2: Synthesis of (+)-Allylboronic Acid Pinanediol Ester

With the chiral auxiliary in hand, the next stage involves constructing the allylboronic ester. A highly effective method involves the formation of an allylboronate intermediate from a Grignard reagent, which is then trapped by the chiral diol.

Mechanistic Rationale

This synthesis is predicated on the reaction of a nucleophilic allyl source with an electrophilic boron center.

  • Grignard Reaction: Allylmagnesium bromide, a commercially available or readily prepared Grignard reagent, serves as the allyl anion equivalent.[6] It reacts with a trialkyl borate, such as triisopropyl borate, via nucleophilic attack on the electron-deficient boron atom.

  • Esterification: The resulting boronate species is highly susceptible to hydrolysis. Therefore, it is immediately reacted (in situ) with the synthesized (+)-pinanediol. The diol displaces the alkoxy groups on the boron atom to form the thermodynamically stable five-membered boronic ester ring, known as a dioxaborolane. This step locks in the chiral environment around the boron and yields a product that is significantly more stable to handle and purify than the free boronic acid.[2]

Experimental Protocol

This protocol describes the formation of the target ester from allylmagnesium bromide, triisopropyl borate, and (+)-pinanediol. All steps must be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., argon or nitrogen).

Materials:

  • Allylmagnesium bromide (1.0 M solution in diethyl ether)

  • Triisopropyl borate

  • (+)-Pinanediol (synthesized in Part 1)

  • Anhydrous diethyl ether

  • Anhydrous hexane

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of triisopropyl borate in anhydrous diethyl ether. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the allylmagnesium bromide solution dropwise to the stirred borate solution. Maintain the temperature at -78 °C throughout the addition to prevent side reactions. After the addition is complete, allow the mixture to stir at -78 °C for an additional 2 hours.

  • Esterification: In a separate flame-dried flask, prepare a solution of (+)-pinanediol in anhydrous diethyl ether. Add this solution dropwise to the cold reaction mixture from the previous step.

  • Warm-up and Quench: After the pinanediol solution has been added, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Purification: Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. After filtration, concentrate the solution under reduced pressure.

  • Final Product: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford (+)-allylboronic acid pinanediol ester as a liquid.

Quantitative Data Summary
ReagentMolar Eq.Key Role
Triisopropyl borate1.0Boron source
Allylmagnesium bromide1.1Allyl nucleophile
(+)-Pinanediol1.05Chiral auxiliary
Diethyl Ether-Anhydrous solvent
Overall Synthesis Visualization

cluster_stage2 Synthesis of Allylboronic Ester start (+)-α-Pinene pinanediol (+)-Pinanediol start->pinanediol  KMnO₄ Oxidation (Part 1) esterification Esterification with (+)-Pinanediol pinanediol->esterification borate Triisopropyl Borate reaction Grignard Addition (-78 °C) borate->reaction grignard Allylmagnesium Bromide grignard->reaction reaction->esterification final_product (+)-Allylboronic Acid Pinanediol Ester esterification->final_product

Caption: Overall synthetic pathway from (+)-α-Pinene to the target ester.

Conclusion

The synthesis of (+)-allylboronic acid pinanediol ester from (+)-α-pinene is a strategically sound approach for producing a highly valuable chiral reagent. By following the detailed protocols for the stereoselective oxidation of the starting material and the subsequent construction of the boronic ester, researchers can reliably access this compound in high purity. The causality of the synthesis is clear: the steric properties of α-pinene dictate the stereochemistry of the diol, which in turn serves as an effective chiral controller in the final product. This guide provides a self-validating framework for the synthesis, grounded in established chemical principles and supported by authoritative literature, enabling its application in advanced organic synthesis and drug discovery programs.

References

  • Matteson, D. S. (2013). Matteson Homologation. The Journal of Organic Chemistry, 78(20), 10009–10023. [Link]

  • Yale Chemistry Department. Hydroboration. [Link]

  • Matteson, D. S. (2013). Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry, 78(20), 10009–10023. [Link]

  • Matteson, D. S., Sadhu, K. M., & Peterson, M. L. (1986). 99% Chirally selective synthesis via pinanediol boronic esters: insect pheromones, diols, and an amino alcohol. Journal of the American Chemical Society, 108(4), 810–819. [Link]

  • Kazmaier, U. (2018). Matteson Homologation-Based Total Synthesis of Lagunamide A. Organic Letters, 20(7), 2018–2021. [Link]

  • Lee, H. M., et al. (2025). Insertion of chiral carbenoids into pinanediol boronic esters. Arkivoc, 2025(3), 12466. [Link]

  • Kazmaier, U. (2021). Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Marine Drugs, 19(10), 557. [Link]

  • Google Patents. (2012). Synthesis method of chiral 2,3-pinanediol. CN102584538B.
  • Organic Chemistry Portal. Allylboronic acid or boronate synthesis. [Link]

  • ResearchGate. (2020). Recovery of α-pinanediol via base hydrolysis of the α-pinane carbonate.... [Link]

  • Kabalka, G. W., Li, N.-S., & Yu, S. (1997). Asymmetric synthesis of alkylarylcarbinols via reaction of a chiral pinanediol alkylboronic ester with arylmethyl chlorides. Tetrahedron: Asymmetry, 8(22), 3843–3846. [Link]

  • Organic Syntheses. (1989). ISOMERIZATION OF (−)-β-PINENE TO (−)-α-PINENE. Coll. Vol. 7, p.429 (1990); Vol. 67, p.69. [Link]

  • Organic Chemistry Portal. (2014). Synthesis of Tertiary Allylboronates from Vinylboronates. Synlett, 25, 217-220. [Link]

  • Szabó, K. J., & Aggarwal, V. K. (2012). Palladium-Catalyzed Synthesis and Isolation of Functionalized Allylboronic Acids: Selective, Direct Allylboration of Ketones. Angewandte Chemie International Edition, 51(46), 11726–11729. [Link]

  • Gung, B. W. (2019). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. The Journal of Organic Chemistry, 84(21), 13417–13437. [Link]

  • Organic Syntheses. (1986). ALLYLMAGNESIUM BROMIDE. Coll. Vol. 6, p.757 (1988); Vol. 55, p.33. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Enantioselective Allylboration with (+)-Allylboronic Acid Pinanediol Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Homoallylic Alcohols

The stereocontrolled synthesis of homoallylic alcohols is a cornerstone of modern organic chemistry, providing critical building blocks for the synthesis of complex natural products and pharmaceuticals. Among the myriad of methods developed, the enantioselective allylboration of carbonyl compounds stands out for its reliability and high degree of stereocontrol. At the heart of many of these transformations lies the use of chiral allylboron reagents, with (+)-allylboronic acid pinanediol ester being a particularly effective and widely utilized reagent. This guide provides an in-depth exploration of the mechanistic underpinnings of this powerful reaction, offering insights into the factors that govern its high enantioselectivity.

The Reagent: (+)-Allylboronic Acid Pinanediol Ester

The efficacy of (+)-allylboronic acid pinanediol ester in asymmetric synthesis stems from the chiral scaffold provided by the (+)-pinanediol auxiliary, which is derived from the naturally abundant monoterpene (+)-α-pinene. The steric bulk and defined stereochemistry of the pinanediol moiety create a chiral environment around the boron atom, which is essential for inducing facial selectivity in the subsequent reaction with a prochiral aldehyde.

The synthesis of this reagent is typically achieved through the esterification of allylboronic acid with (+)-pinanediol.[1] It is crucial to use high-purity starting materials and anhydrous conditions to prevent the formation of boroxines (cyclic trimers of boronic acids) and ensure the integrity of the chiral ester.[1]

The Core Mechanism: The Zimmerman-Traxler Transition State

The high degree of stereoselectivity observed in the allylboration of aldehydes with (+)-allylboronic acid pinanediol ester is rationalized by the Zimmerman-Traxler model.[2][3][4][5] This model postulates a highly organized, chair-like six-membered transition state involving the boron reagent and the aldehyde.

Key Features of the Zimmerman-Traxler Model:

  • Chair-like Conformation: The transition state adopts a chair-like conformation to minimize steric interactions, which is energetically favored over a boat-like arrangement.[2][3]

  • Coordination: The reaction is initiated by the coordination of the aldehyde's carbonyl oxygen to the Lewis acidic boron atom of the allylboronate.

  • Stereochemical Information Transfer: The stereochemical information from the chiral pinanediol auxiliary is transferred to the newly forming stereocenters through this organized transition state.

dot graph "Zimmerman_Traxler_Transition_State" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes for the chair B [label="B", pos="0,1.5!", color="#EA4335", fontcolor="#202124"]; O1 [label="O", pos="-1.2,0.75!", color="#4285F4", fontcolor="#202124"]; C_allyl [label="C", pos="-1.2,-0.75!", color="#34A853", fontcolor="#202124"]; C_gamma [label="Cγ", pos="0,-1.5!", color="#34A853", fontcolor="#202124"]; C_alpha [label="Cα", pos="1.2,-0.75!", color="#34A853", fontcolor="#202124"]; O_ald [label="O", pos="1.2,0.75!", color="#4285F4", fontcolor="#202124"];

// Aldehyde and Allyl substituents R_ald [label="R", pos="2.2,1.25!", fontcolor="#5F6368"]; H_ald [label="H", pos="1.5, -1.5!", fontcolor="#5F6368"]; H1_allyl [label="H", pos="-2.2,1.25!", fontcolor="#5F6368"]; H2_allyl [label="H", pos="-2.2,-1.25!", fontcolor="#5F6368"];

// Pinanediol ester representation Pinanediol [label="(+)-Pinanediol\nmoiety", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="-1,2.5!"];

// Edges for the chair B -- O1 [label="", color="#5F6368"]; O1 -- C_allyl [label="", color="#5F6368"]; C_allyl -- C_gamma [label="", style=dashed, color="#FBBC05"]; C_gamma -- C_alpha [label="", style=dashed, color="#FBBC05"]; C_alpha -- O_ald [label="", style=dashed, color="#FBBC05"]; O_ald -- B [label="", color="#5F6368"];

// Edges for substituents O_ald -- R_ald [label="", color="#5F6368"]; C_alpha -- H_ald [label="", color="#5F6368"]; O1 -- H1_allyl [label="", style=invis]; C_allyl -- H2_allyl [label="", style=invis]; B -- Pinanediol [label="", style=dashed, color="#5F6368"];

// Caption caption [label="Zimmerman-Traxler Transition State Model", shape=plaintext, pos="0,-2.5!"]; } Caption: Favored chair-like transition state for allylboration.

In this transition state, the bulky R group of the aldehyde preferentially occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions with the substituents on the allyl group and the pinanediol moiety.[2][3] The allyl group attacks the si-face of the aldehyde carbonyl, leading to the formation of the corresponding (R)-homoallylic alcohol. The (+)-pinanediol auxiliary effectively shields one face of the allylboronate, directing the aldehyde to approach from the less sterically hindered face.

Factors Influencing Enantioselectivity

Several factors play a crucial role in determining the high enantiomeric excess (ee) observed in these reactions:

  • The Chiral Auxiliary: The rigid bicyclic structure of the (+)-pinanediol is paramount. Its steric bulk effectively blocks one face of the prochiral aldehyde from approaching the allylboron reagent, thereby dictating the stereochemical outcome.

  • Solvent: Allylboration reactions are typically performed in non-coordinating, polar aprotic solvents such as toluene or dichloromethane.[6] These solvents do not compete with the aldehyde for coordination to the boron atom, thus preserving the integrity of the Zimmerman-Traxler transition state.

  • Temperature: Lower reaction temperatures (e.g., -78 °C) are generally employed to enhance enantioselectivity. At lower temperatures, the energy difference between the diastereomeric transition states is more pronounced, leading to a higher population of the favored transition state and, consequently, a higher ee.

  • Lewis Acids: While not always necessary with the highly reactive pinanediol esters, the addition of a Lewis acid can sometimes accelerate the reaction.[6] However, care must be taken as certain Lewis acids can alter the reaction mechanism and potentially lower the enantioselectivity.

Experimental Protocol: A Representative Enantioselective Allylboration

The following protocol outlines a general procedure for the enantioselective allylboration of an aldehyde using (+)-allylboronic acid pinanediol ester.

Materials:

  • (+)-Allylboronic acid pinanediol ester

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous toluene

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with a solution of (+)-allylboronic acid pinanediol ester (1.1 equivalents) in anhydrous toluene under an inert atmosphere.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Aldehyde Addition: The aldehyde (1.0 equivalent) is dissolved in a minimal amount of anhydrous toluene and added dropwise to the cooled solution of the allylboron reagent over a period of 10-15 minutes.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

  • Analysis: The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

G A Setup Anhydrous Reaction Flask B Add (+)-Allylboronic Acid Pinanediol Ester in Toluene A->B C Cool to -78 °C B->C D Add Aldehyde Solution Dropwise C->D E Monitor Reaction by TLC/GC D->E F Quench with aq. NH4Cl E->F Upon Completion G Aqueous Workup & Extraction F->G H Dry, Concentrate & Purify G->H I Analyze Enantiomeric Excess H->I

Quantitative Data Summary

The enantioselective allylboration with (+)-allylboronic acid pinanediol ester has been successfully applied to a wide range of aldehydes, consistently affording high yields and excellent enantioselectivities.

AldehydeProductYield (%)ee (%)
Benzaldehyde(R)-1-Phenyl-3-buten-1-ol>95>98
Cyclohexanecarboxaldehyde(R)-1-Cyclohexyl-3-buten-1-ol>90>97
Isobutyraldehyde(R)-4-Methyl-1-penten-3-ol>90>96

Note: Yields and ee values are representative and may vary depending on the specific reaction conditions and substrate.

Conclusion and Future Outlook

The enantioselective allylboration of aldehydes using (+)-allylboronic acid pinanediol ester is a robust and highly predictable method for the synthesis of chiral homoallylic alcohols. The stereochemical outcome is reliably controlled by the Zimmerman-Traxler transition state, where the chiral pinanediol auxiliary directs the facial selectivity of the aldehyde addition. The continued development of new chiral boron reagents and a deeper understanding of the reaction mechanism will undoubtedly lead to even more powerful and versatile synthetic methodologies in the future. The principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this important transformation in their synthetic endeavors.

References

  • Aggarwal, V. K., et al. (2013). Highly diastereo- and enantioselective allylboration of aldehydes using α-substituted allyl/crotyl pinacol boronic esters via in situ generated borinic esters. Journal of the American Chemical Society, 135(15), 5674–5677. [Link]

  • Brown, H. C., & Jadhav, P. K. (1983). Asymmetric carbon-carbon bond formation via B-allyldiisopinocampheylborane. A simple and practical synthesis of α-chiral homoallylic alcohols with high enantiomeric purity. Journal of the American Chemical Society, 105(7), 2092–2093. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Kennedy, J. W. J., & Hall, D. G. (2002). Lewis Acid Catalyzed Enantioselective Allylboration of Aldehydes. Journal of the American Chemical Society, 124(39), 11586–11587. [Link]

  • Lachance, H., & Hall, D. G. (2009). Allylboration of Carbonyl Compounds. Organic Reactions, 1-574. [Link]

  • Matteson, D. S., & Sadhu, K. M. (1983). 99% Chirally selective synthesis via pinanediol boronic esters: insect pheromones, diols, and an amino alcohol. Journal of the American Chemical Society, 105(7), 2077–2078. [Link]

  • Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923. [Link]

Sources

Fundamental Properties and Stability of (+)-Allylboronic Acid Pinanediol Ester

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the fundamental properties, stability profile, and synthetic utility of (+)-allylboronic acid pinanediol ester.

Technical Reference Guide | Version 1.0

Executive Summary

(+)-Allylboronic acid pinanediol ester (CAS 77091-61-3) is a chiral organoboron reagent widely utilized in asymmetric synthesis for the enantioselective allylation of aldehydes and imines. Unlike its achiral counterparts (e.g., pinacol allylboronate) or the highly reactive Brown reagents (B-allyldiisopinocampheylborane), the pinanediol ester occupies a unique chemical space: it combines high stereoselectivity with exceptional thermodynamic and hydrolytic stability . This guide analyzes its physicochemical properties, manufacturing protocols, and the mechanistic basis of its stability, providing a roadmap for its application in pharmaceutical intermediate synthesis.

Chemical Identity & Physical Properties[1][2][3][4][5]

The reagent is derived from (+)-pinanediol, a chiral auxiliary synthesized from the abundant terpene (+)-


-pinene.[1] The rigid bicyclic structure of the pinane skeleton shields the boron atom, imparting stability while directing facial selectivity during reaction.
Key Chemical Data
PropertySpecification
Chemical Name (+)-Allylboronic acid pinanediol ester
IUPAC Name (1S,2S,3R,5S)-2-allyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-boronic acid ester
CAS Number 77091-61-3
Molecular Formula

Molecular Weight 220.12 g/mol
Physical State Viscous colorless to pale yellow oil (often solidifies upon prolonged freezer storage)
Solubility Soluble in THF, Et₂O, CH₂Cl₂, Toluene; Insoluble in water
Chirality Derived from (+)-pinanediol; induces re-face attack on aldehydes (typically yielding anti or S homoallylic alcohols depending on substitution)
Structural Visualization

The pinanediol ligand forms a rigid 5-membered dioxaborolane ring fused to the pinane system. This bicyclic framework is significantly more sterically demanding than the dimethyl-substituted pinacol ring.

Synthesis & Manufacturing Protocol

While often prepared in situ in early literature, the high stability of the pinanediol ester allows for isolation and purification. The most robust synthetic route involves the transesterification of crude allylboronic acid or the reaction of pinanediol with an allylborane precursor.

Recommended Synthetic Workflow (Grignard Route)

Objective: Synthesis of (+)-Allylboronic acid pinanediol ester on a 10 mmol scale.

Reagents:

  • Allylmagnesium bromide (1.0 M in Et₂O)

  • Triisopropyl borate (B(OiPr)₃) or Trimethyl borate

  • (+)-Pinanediol[1]

  • Anhydrous THF and Et₂O

  • HCl (1M)

Protocol:

  • Borate Formation: In a flame-dried flask under Argon, cool B(OiPr)₃ (1.2 equiv) in anhydrous THF to -78 °C.

  • Allylation: Dropwise add Allylmagnesium bromide (1.0 equiv) over 30 minutes. Ensure internal temperature remains < -70 °C to prevent multiple additions (formation of diallyl species).

  • Hydrolysis: Allow the mixture to warm to 0 °C, then quench with 1M HCl. Stir for 20 minutes to hydrolyze the isopropyl esters to free allylboronic acid.

  • Esterification: Extract the aqueous layer with ether.[1] To the ethereal extract (containing crude allylboronic acid), add solid (+)-pinanediol (0.95 equiv). Add anhydrous MgSO₄ to sequester water and drive the equilibrium.

  • Purification: Stir for 2 hours at room temperature. Filter off MgSO₄ and concentrate. The residue can be purified via flash chromatography (Silica gel; Hexanes/EtOAc 95:5). Note: The stability of this ester allows silica purification, unlike many other boronic esters.

Process Flow Diagram

SynthesisFlow Start Triisopropyl Borate (THF, -78°C) Grignard Add AllylMgBr (Dropwise) Start->Grignard Alkylation Intermed Intermediate: Allyl-B(OiPr)2 Grignard->Intermed Hydrolysis Acid Hydrolysis (1M HCl, 0°C) Intermed->Hydrolysis Quench FreeAcid Crude Allylboronic Acid (Ether Phase) Hydrolysis->FreeAcid Esterification Add (+)-Pinanediol + MgSO4 FreeAcid->Esterification Condensation Product (+)-Allylboronic Acid Pinanediol Ester (Purified via Silica) Esterification->Product Filtration & Evap

Caption: Step-by-step synthesis of (+)-allylboronic acid pinanediol ester via the borate-Grignard route.

Stability Profile: The Pinanediol Advantage

The defining feature of pinanediol esters is their extraordinary hydrolytic stability . This property dictates their handling, storage, and removal strategies.

Comparative Hydrolytic Stability
Boronic Ester TypeHydrolysis Rate (

)
Shelf Life (Ambient)Chromatography Compatible?
Pinanediol Ester < 0.01 (Negligible) > 12 Months Yes
Pinacol Ester1.0 (Reference)6-12 MonthsYes
Catechol Ester> 100 (Fast)Days/WeeksNo (Degrades)
9-BBN DerivativeHigh (Air Sensitive)UnstableNo

Mechanistic Basis: The high stability arises from the rigid bicyclic framework of the pinanediol ligand. The entropy loss upon ring opening is significantly higher for the pinanediol ester than for simpler esters. Furthermore, the steric bulk of the pinane methyl groups shields the boron atom from nucleophilic attack by water.

Implications for Processing
  • Purification: Unlike unstable boranes that must be used in situ (e.g., B-allyldiisopinocampheylborane), pinanediol esters can be isolated, chromatographed on silica gel, and stored in a refrigerator (2-8 °C) without degradation.

  • Auxiliary Removal: The stability is a double-edged sword. Mild hydrolysis (water/base) is insufficient to remove the pinanediol auxiliary after the reaction.

    • Standard Method: Oxidative cleavage using basic hydrogen peroxide (

      
      ).
      
    • Non-Oxidative Method: Transesterification with phenylboronic acid in a biphasic system (hexane/water) is required if the product is sensitive to oxidation.

Reactivity & Mechanism: Asymmetric Allylboration[7][10][11]

The reagent reacts with aldehydes to form homoallylic alcohols.[2] The reaction proceeds through a Type I mechanism involving a closed, six-membered chair-like transition state (Zimmerman-Traxler model).

Stereochemical Model

The chirality of the pinanediol ligand forces the allyl group to attack the aldehyde from a specific face to minimize steric repulsion between the aldehyde substituent (R) and the pinane methyl groups.

  • Transition State: The boron atom coordinates to the carbonyl oxygen.

  • Orientation: The allyl group occupies the axial position; the aldehyde R-group occupies the equatorial position to minimize 1,3-diaxial interactions.

  • Outcome: (+)-Pinanediol esters typically yield the (S)-homoallylic alcohol (assuming standard priority rules) with high enantiomeric excess (often >90% ee).

Pathway Diagram

Mechanism Reagents Pinanediol Allylboronate + Aldehyde (R-CHO) TS Zimmerman-Traxler TS (Boron coordinates Oxygen) (Chair Conformation) Reagents->TS Coordination Borate Borate Intermediate (Stable Pinanediol Species) TS->Borate Allyl Transfer Workup Oxidative Workup (H2O2 / NaOH) Borate->Workup Cleavage Product Chiral Homoallylic Alcohol + Pinanediol (Recyclable) Workup->Product Hydrolysis

Caption: Mechanism of asymmetric allylboration via Zimmerman-Traxler transition state.

Experimental Protocol: Allylboration of Benzaldehyde

Context: This protocol demonstrates the standard usage of (+)-allylboronic acid pinanediol ester to synthesize (S)-1-phenyl-3-buten-1-ol.

Safety: Allylboronates are not pyrophoric but should be handled in a fume hood.

  • Setup: Charge a flask with (+)-allylboronic acid pinanediol ester (1.0 mmol) and anhydrous Toluene (5 mL).

  • Addition: Cool to -78 °C (lower temperature enhances enantioselectivity, though pinanediol esters are reactive enough at -20 °C or RT, lower temps maximize ee). Add Benzaldehyde (0.9 mmol) dropwise.

  • Reaction: Stir at -78 °C for 4 hours, then allow to warm slowly to room temperature overnight.

  • Workup (Oxidative):

    • Dilute with THF (2 mL).

    • Add 3N NaOH (1 mL) followed by 30%

      
       (1 mL) dropwise (Caution: Exothermic).
      
    • Stir for 1 hour to cleave the B-C bond and oxidize the boronic ester.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with saturated

    
     (to quench peroxide) and brine.
    
  • Analysis: Dry over

    
     and concentrate. Analyze diastereoselectivity via NMR and enantioselectivity via Chiral HPLC.
    

References

  • Brown, H. C.; Jadhav, P. K. (1983). "Asymmetric carbon-carbon bond formation via reaction of chiral allylic boronates." Journal of the American Chemical Society, 105(8), 2092–2093. Link

  • Matteson, D. S. (2013). "Boronic Esters in Asymmetric Synthesis." The Journal of Organic Chemistry, 78(20), 10009–10023. Link

  • Roy, C. D.; Brown, H. C. (2007).[3] "Stability of Boronic Esters to Hydrolysis: A Comparative Study." Journal of Organometallic Chemistry, 692(4), 784-790. Link

  • Tatsuo, I.; et al. (2005). "Copper-Catalyzed Stereospecific Substitution of Allylic Carbonates with Bis(pinacolato)diboron." Journal of the American Chemical Society, 127(46), 16034–16035. Link

  • ChemicalBook. (2024). "(+)-Allylboronic acid pinanediol ester Product Properties." Link

Sources

Initial Investigations into the Reactivity of (+)-Allylboronic Acid Pinanediol Ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Operational Framework

Executive Summary

This guide details the operational framework for utilizing (+)-allylboronic acid pinanediol ester , a robust chiral reagent employed in the asymmetric allylation of aldehydes. Unlike the highly reactive but unstable B-allyldiisopinocampheylborane (Ipc₂BAll) developed by H.C. Brown, the pinanediol ester offers superior shelf stability and ease of handling, albeit with distinct reactivity profiles requiring specific activation protocols.[1]

This document transitions from the foundational synthesis of the reagent to its application in high-fidelity asymmetric induction, culminating in a critical, often-overlooked protocol for auxiliary recovery.

Part 1: Molecular Architecture & Design Logic

The utility of (+)-allylboronic acid pinanediol ester lies in its specific structural engineering. The pinanediol auxiliary, derived from (+)-


-pinene, imposes a rigid chiral environment around the boron center.
Structural Causality
  • Stability: The five-membered dioxaborolane ring fused to the pinane system creates a geometrically constrained, thermodynamically stable ester. This prevents the rapid oxidation and hydrolysis observed with dialkylboranes.

  • Stereocontrol: The bulky pinanyl skeleton directs the approach of the aldehyde via steric repulsion, enforcing a specific chair-like transition state (Zimmerman-Traxler model).

Mechanistic Underpinnings (Type I Allylation)

The reaction proceeds via a closed, six-membered transition state. The boron atom coordinates to the aldehyde oxygen, increasing the electrophilicity of the carbonyl carbon while the allyl group transfers.

ZimmermanTraxler cluster_0 Reagents cluster_1 Transition State (TS) cluster_2 Product Reagent (+)-Pinanediol Allylboronate TS Chair-Like TS (Boron coordinates Oxygen) Reagent->TS Aldehyde R-CHO Aldehyde->TS Homoallyl Homoallylic Alcohol TS->Homoallyl Allyl Transfer Sterics Auxiliary blocks Si-face attack Sterics->TS Stereo-induction

Figure 1: Mechanistic flow of the Type I asymmetric allylation via Zimmerman-Traxler transition state.

Part 2: Synthesis of the Reagent

Objective: Synthesize (+)-allylboronic acid pinanediol ester from commercially available precursors.

Reagents & Equipment
  • Precursors: (+)-Pinanediol, Triisopropyl borate (B(OOiPr)₃), Allylmagnesium bromide (1.0 M in Et₂O).

  • Solvent: Anhydrous THF (distilled over Na/Benzophenone).

  • Atmosphere: Argon or Nitrogen (Strictly inert).

Step-by-Step Protocol
  • Ester Formation: Charge a flame-dried flask with (+)-pinanediol (1.0 equiv) and anhydrous THF under inert atmosphere.

  • Borate Addition: Add triisopropyl borate (1.1 equiv) and stir at ambient temperature for 1 hour.

  • Grignard Addition: Cool the solution to -78°C . Add Allylmagnesium bromide (1.0 equiv) dropwise over 30 minutes.

    • Expert Note: Slow addition is critical to prevent double-addition or polymerization.

  • Acclimatization: Allow the mixture to warm to room temperature (RT) overnight. The solution will become a suspension as magnesium salts precipitate.

  • Quench & Isolation: Quench with dilute HCl (1M) or saturated NH₄Cl. Extract with ether, dry over MgSO₄, and concentrate.

  • Purification: Distillation under reduced pressure (approx. 100-110°C at 0.5 mmHg) yields the pure ester as a clear oil.

Part 3: Asymmetric Allylation of Aldehydes

Objective: React the synthesized ester with benzaldehyde to demonstrate enantioselectivity.

The Reactivity Challenge

Unlike boranes, pinanediol esters are kinetically stable. They react slower.

  • Standard Condition: Thermal reaction (RT or reflux).

  • Catalyzed Condition: Lewis Acid (BF₃·OEt₂) can accelerate the reaction but may erode selectivity if not carefully controlled. Recommendation: Stick to thermal uncatalyzed conditions for initial investigations to establish baseline ee.

Experimental Workflow
ParameterSpecification
Stoichiometry 1.0 equiv Aldehyde : 1.2 equiv Allylboronate
Solvent Toluene or Dichloromethane (0.5 M)
Temperature -78°C to RT (Start cold to ensure mixing, react at RT)
Time 12 - 24 Hours (Monitor via TLC/NMR)
Protocol
  • Dissolve (+)-allylboronic acid pinanediol ester (1.2 mmol) in anhydrous Toluene (2 mL).

  • Cool to -78°C .

  • Add Benzaldehyde (1.0 mmol) dropwise.

  • Stir at -78°C for 1 hour, then remove the cooling bath and allow to stir at RT for 16 hours.

    • Self-Validation: Check reaction progress by ¹¹B NMR. The shift will change from the allyl species (~33 ppm) to the borate/alkoxide species.

Part 4: The Critical Workup (Auxiliary Removal)

The "Hidden" Bottleneck: Pinanediol esters are notoriously difficult to hydrolyze using standard oxidative conditions (NaOH/H₂O₂) without harsh forcing that can degrade sensitive products.

The Solution: Transesterification with Diethanolamine (DEA).

DEA Workup Protocol

This method relies on the formation of a highly stable, crystalline boron-DEA complex, freeing the pinanediol auxiliary.

  • Dilution: Dilute the reaction mixture with Et₂O.

  • DEA Addition: Add Diethanolamine (1.2 equiv relative to boron).

  • Precipitation: Stir vigorously. Within 30-60 minutes, a white precipitate (the pinanediol-boron-DEA complex) will form.

  • Filtration: Filter off the solid.[2]

    • Filtrate: Contains your product (homoallylic alcohol) and the liberated pinanediol.

    • Solid: Contains the boron waste.

  • Separation: The pinanediol is often non-polar. Flash chromatography (Hexanes/EtOAc) easily separates the homoallylic alcohol from the pinanediol auxiliary.

WorkupFlow ReactionMix Crude Reaction Mixture (Boronate Product) DEA Add Diethanolamine (DEA) ReactionMix->DEA Precipitate Formation of Solid Boron-DEA Complex DEA->Precipitate Filter Filtration Precipitate->Filter Liquids Filtrate: Product + Pinanediol Filter->Liquids Solids Solid Waste: Boron-DEA Adduct Filter->Solids Column Flash Chromatography Liquids->Column Final Pure Homoallylic Alcohol Column->Final

Figure 2: The Diethanolamine (DEA) transesterification workup workflow for efficient auxiliary removal.

Part 5: Data Analysis & Expectations

When using (+)-pinanediol allylboronate with benzaldehyde, expect the following baseline metrics:

MetricExpected RangeNotes
Yield 75 - 90%Dependent on workup efficiency.
Enantioselectivity (ee) 85 - 95%Lower than Ipc₂BAll (>96%) but sufficient for most applications.
Configuration (S)-Homoallylic AlcoholFrom (+)-pinanediol (Check specific auxiliary sign).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion Steric bulk of pinanediolIncrease reaction time (48h) or use high concentration (1.0 M).
Low ee Temperature fluctuationMaintain -78°C for longer before warming; ensure dry solvent.
Emulsion in Workup Incomplete hydrolysisSwitch to DEA method immediately; avoid aqueous NaOH.

References

  • Seminal Reactivity of Pinanediol Esters: Matteson, D. S., & Ray, R. (1980).[3] Directed chiral synthesis with pinanediol boronic esters.[1][4][5] Journal of the American Chemical Society, 102(25), 7590–7591. [Link]

  • Asymmetric Allylation Foundation: Brown, H. C., & Jadhav, P. K. (1983). Asymmetric carbon-carbon bond formation via reaction of chiral allylic boron reagents.[6] Journal of the American Chemical Society, 105(7), 2092–2093. [Link]

  • DEA Workup Protocol (The "Gold Standard"): Clary, J. W., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(23), 9602–9610. [Link]

  • Comparative Reactivity of Boronates: Matteson, D. S. (2013). Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry, 78(20), 10009–10023. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (+)-Allylboronic Acid Pinanediol Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing Chirality in Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness, functional group tolerance, and the relatively benign nature of its boron-based reagents.[1][2] This palladium-catalyzed reaction forges carbon-carbon bonds, most commonly between organoboron compounds and organohalides, and its significance was recognized with the 2010 Nobel Prize in Chemistry.[2] While often employed for creating linkages between sp²-hybridized carbons, its versatility extends to a wide array of substrates.[3][4]

This application note delves into a specialized facet of this powerful transformation: the use of (+)-allylboronic acid pinanediol ester. This chiral reagent introduces a stereocenter, making it an invaluable tool for asymmetric synthesis, a critical aspect of pharmaceutical and natural product development. The pinanediol moiety, derived from naturally abundant (+)-α-pinene, serves as a chiral auxiliary, providing a well-defined steric environment that can influence the stereochemical outcome of subsequent reactions.[5] Furthermore, the use of a boronic ester, such as the pinacol or in this case, the pinanediol derivative, enhances the stability of the organoboron reagent, mitigating common side reactions like protodeboronation.[1][2]

This guide provides a comprehensive overview, from the underlying mechanism to a detailed experimental protocol, for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of (+)-allylboronic acid pinanediol ester in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps involving a palladium catalyst.[2][4][6] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The key stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl or vinyl halide), forming a Pd(II) complex.[2][4]

  • Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For boronic esters, this process is facilitated by a base, which activates the boronic ester to form a more nucleophilic borate species.[3][6]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new carbon-carbon bond and regenerating the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[2][4]

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters and Reagent Selection

The success of a Suzuki-Miyaura coupling reaction hinges on the judicious selection of several key components. When working with a sterically demanding substrate like (+)-allylboronic acid pinanediol ester, these choices become even more critical.

ParameterRecommended Reagents/ConditionsRationale & Expert Insights
Palladium Precatalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Pd(PPh₃)₄ is often effective for a wide range of substrates. For more challenging couplings, catalysts with bulky, electron-rich phosphine ligands like dppf can be beneficial. Pd₂(dba)₃ is a common Pd(0) source that requires an external ligand.
Ligand (if needed) PPh₃, P(t-Bu)₃, SPhos, XPhosThe choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity. For sterically hindered partners, bulky and electron-rich ligands are often necessary to facilitate oxidative addition and reductive elimination.
Base K₃PO₄, K₂CO₃, Cs₂CO₃, KFA base is essential for activating the boronic ester for transmetalation.[6] K₃PO₄ is a moderately strong base that is often effective in anhydrous conditions. Carbonates are also widely used, particularly in aqueous solvent mixtures. The choice of base can significantly impact yield and should be screened for optimal results.
Solvent Toluene, Dioxane, THF, DME (often with added water)The solvent system must solubilize all reaction components. A mixture of an organic solvent with a small amount of water can sometimes accelerate the reaction, though anhydrous conditions are also common.[2] For sensitive substrates, rigorously dried solvents are recommended.
Temperature Room Temperature to 110 °CThe optimal temperature is substrate-dependent. While some Suzuki couplings proceed at room temperature, many require heating to achieve a reasonable reaction rate, especially with less reactive halides (e.g., chlorides).[3]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with (+)-allylboronic acid pinanediol ester. It should be adapted and optimized for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • (+)-Allylboronic acid pinanediol ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Standard glassware for work-up and purification

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Figure 2. General workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

    • Expert Insight: Adding the solid reagents first under an inert atmosphere minimizes their exposure to air and moisture, which can deactivate the catalyst.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the (+)-allylboronic acid pinanediol ester (1.2 mmol).

  • Solvent Addition: Add the anhydrous solvent (5 mL) via syringe. If the aryl bromide is a liquid, it can be added at this stage.

    • Expert Insight: The solvent should be thoroughly degassed prior to use to remove dissolved oxygen, which can lead to catalyst decomposition and undesirable side reactions such as homocoupling.[2] This can be achieved by sparging with an inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient temperature, incorrect base or solvent.Ensure all reagents and solvents are anhydrous and degassed. Screen different palladium catalysts, ligands, bases, and solvents. Increase the reaction temperature.
Protodeboronation Presence of water or protic sources.Use rigorously dried solvents and reagents. Consider using a stronger, non-nucleophilic base.
Homocoupling of Boronic Ester Presence of oxygen, use of a Pd(II) precatalyst without a reducing agent.Thoroughly degas all solvents. Ensure a complete inert atmosphere. If using a Pd(II) source, the reaction conditions should facilitate its reduction to Pd(0).[2]
Poor Yield with Sterically Hindered Substrates Steric hindrance impeding oxidative addition or reductive elimination.Employ a catalyst system with bulky, electron-rich ligands (e.g., Buchwald-type ligands). A stronger base or higher temperatures may also be beneficial.[7]

Applications in Drug Discovery and Organic Synthesis

The ability to introduce a chiral allyl group makes this specific Suzuki-Miyaura coupling a valuable tool in the synthesis of complex molecules. The resulting allylated arenes can serve as versatile intermediates for further transformations, including:

  • Asymmetric Dihydroxylation or Epoxidation: To introduce additional stereocenters.

  • Olefin Metathesis: For the construction of more complex carbon skeletons.

  • Hydroboration/Oxidation: To yield chiral alcohols.

The pinanediol auxiliary itself can often be cleaved under specific conditions to reveal a boronic acid, which can then be used in subsequent reactions or oxidized to the corresponding alcohol with retention of stereochemistry.[8] This strategic use of a chiral boronic ester opens avenues for the stereocontrolled synthesis of pharmacologically active compounds and natural products.

Conclusion

The Suzuki-Miyaura coupling of (+)-allylboronic acid pinanediol ester is a sophisticated and powerful method for asymmetric C-C bond formation. A thorough understanding of the reaction mechanism and careful optimization of the catalyst, base, and solvent system are crucial for achieving high yields and selectivities. By following the detailed protocol and considering the troubleshooting advice provided, researchers can effectively implement this methodology to advance their synthetic objectives in drug discovery and beyond.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

  • Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

Sources

Application Note: Asymmetric Synthesis of Homoallylic Alcohols using (+)-Allylboronic Acid Pinanediol Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the asymmetric synthesis of homoallylic alcohols utilizing (+)-allylboronic acid pinanediol ester . While tartrate-derived reagents (Roush) and isopinocampheyl reagents (Brown) are common, the pinanediol auxiliary (pioneered by D.S. Matteson) offers distinct advantages: superior thermodynamic stability, resistance to racemization, and high diastereoselectivity in complex substrate contexts.

This protocol focuses on the Type I allylation mechanism (Zimmerman-Traxler), providing a self-validating workflow that includes reagent preparation, the allylation reaction, and—crucially—a non-destructive workup to recover the expensive chiral auxiliary.

Mechanistic Foundation

The Zimmerman-Traxler Model

The reaction proceeds via a predictable six-membered chair-like transition state (Type I Allylation). Unlike Type II reagents (e.g., allylstannanes) that require Lewis acids and proceed via open transition states, the boron atom in the pinanediol ester coordinates directly to the carbonyl oxygen of the aldehyde.

  • Stereocontrol: The (+)-pinanediol auxiliary creates a chiral pocket. To minimize steric repulsion between the auxiliary’s methyl/bridgehead groups and the aldehyde’s substituent (

    
    ), the aldehyde approaches from the face that places 
    
    
    
    in a pseudo-equatorial position.
  • Outcome: Reaction with achiral aldehydes yields homoallylic alcohols with high enantiomeric excess (

    
    ), typically >90%.
    
Visualization of the Pathway

The following diagram illustrates the reaction logic and the transition state organization.

G cluster_logic Stereochemical Logic Reagent (+)-Allyl Pinanediol Boronate TS Zimmerman-Traxler Transition State (Boron Coordinates Oxygen) Reagent->TS Coordination Aldehyde Aldehyde (R-CHO) Aldehyde->TS Facial Selectivity Product Chiral Homoallylic Alcohol TS->Product Allyl Transfer Auxiliary (+)-Pinanediol (Recovered) TS->Auxiliary Hydrolysis/Workup Step1 Boron Lewis Acidity activates Carbonyl Step2 Pseudo-Equatorial Placement of R-Group Step1->Step2

Figure 1: Mechanistic flow of Type I allylation using pinanediol boronates.

Experimental Protocols

Reagent Preparation: (+)-Allylboronic Acid Pinanediol Ester

Note: While stable, it is best prepared fresh or stored under Argon at -20°C.

Materials:

  • Allylmagnesium bromide (1.0 M in Et2O)

  • Triisopropyl borate (B(OiPr)3)

  • (+)-Pinanediol (High purity)

  • Anhydrous Ether or THF

  • HCl (1M)

Step-by-Step:

  • Borate Formation: In a flame-dried flask under Argon, cool Triisopropyl borate (1.1 equiv) in anhydrous ether to -78°C.

  • Grignard Addition: Add Allylmagnesium bromide (1.0 equiv) dropwise over 30 minutes. Stir for 2 hours at -78°C, then warm to room temperature (RT) over 1 hour.

  • Hydrolysis: Quench with dilute HCl (1M) at 0°C to generate the crude allylboronic acid. Extract with ether, wash with brine, and concentrate slightly (do not dry completely as free boronic acids can dehydrate to boroxines).

  • Esterification: Immediately dissolve the crude residue in ether. Add (+)-Pinanediol (0.95 equiv) and MgSO4 (drying agent). Stir at RT for 4–12 hours.[1]

  • Purification: Filter off MgSO4. Concentrate in vacuo.[1] Purify via Kugelrohr distillation (high vacuum) or rapid filtration through a short pad of silica (deactivated with 1% Et3N) if necessary.

Asymmetric Allylation Protocol

Reaction Scale: 1.0 mmol Aldehyde basis.

ReagentEquivalentsRole
Aldehyde (R-CHO)1.0Substrate
(+)-Allyl Pinanediol Ester1.2Chiral Reagent
Dichloromethane (DCM)0.2 MSolvent (Non-coordinating)
Molecular Sieves (4Å)100 mg/mmolWater Scavenger

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask. Add activated 4Å Molecular Sieves and cool to -78°C (Cryocooler or dry ice/acetone).

  • Solvent & Reagent: Add anhydrous DCM, followed by the (+)-Allyl Pinanediol Ester (1.2 equiv) .

  • Substrate Addition: Add the Aldehyde (1.0 equiv) dropwise (neat or in minimal DCM).

    • Expert Tip: For pinanediol esters, reaction kinetics can be slower than tartrate esters. If using -78°C, allow 4–6 hours. If conversion is low, warm slowly to -40°C.

  • Monitoring: Monitor by TLC. Boronates often streak; stain with Curcumin or KMnO4.

Workup & Auxiliary Recovery (The "Matteson" Method)

Critical: Oxidative workup (


) destroys the pinanediol. Use the Diethanolamine  method to liberate the product and recover the auxiliary.
  • Complexation: Upon reaction completion, add Diethanolamine (1.2 equiv) dissolved in minimal solvent (MeOH or Et2O) directly to the reaction mixture.

  • Precipitation: Stir vigorously at RT for 2 hours. The boron coordinates to the amine, forming a solid chelate and releasing the free pinanediol.

  • Filtration: Filter the mixture.

    • Solid: Contains the Boron-Diethanolamine complex.

    • Filtrate: Contains the Homoallylic Alcohol (product) and (+)-Pinanediol (auxiliary).

  • Separation: Concentrate the filtrate. Perform flash column chromatography.

    • Elution Order: Pinanediol is less polar and usually elutes first (check specific Rf). The homoallylic alcohol elutes later.

  • Result: Pure chiral alcohol + recovered auxiliary (recyclable).

Operational Workflow Diagram

This diagram details the specific operational steps to ensure auxiliary recovery.

Workflow Start Start: Allylation (-78°C, DCM) Check TLC Check: Aldehyde Consumed? Start->Check Check->Start No (Wait/Warm) Quench Add Diethanolamine (1.2 equiv) Check->Quench Yes Stir Stir 2h @ RT (Precipitate Boron Complex) Quench->Stir Filter Filtration Stir->Filter Solid Solid Residue: Boron-Amine Complex (Discard) Filter->Solid Liquid Filtrate: Product + Pinanediol Filter->Liquid Chrom Flash Chromatography Liquid->Chrom Result1 Fraction 1: Recovered (+)-Pinanediol Chrom->Result1 Result2 Fraction 2: Homoallylic Alcohol Chrom->Result2

Figure 2: Operational workflow emphasizing the non-destructive diethanolamine workup.

Troubleshooting & Expert Insights

Reactivity vs. Stability

Pinanediol esters are significantly more stable than their pinacol or tartrate counterparts.

  • Issue: Reaction is too slow at -78°C.

  • Solution: Pinanediol esters maintain stereochemical integrity at higher temperatures better than Roush reagents. It is permissible to run the reaction at -20°C or even 0°C if the aldehyde is sterically hindered, with only minor erosion of

    
    .
    
"Sticky" Boron Byproducts

If the diethanolamine workup does not yield a precipitate (common in some solvents):

  • Alternative: Use Triethanolamine .

  • Protocol: Add triethanolamine, stir for 1 hour, then pass through a short plug of silica gel. The boron-amine complex sticks tightly to silica, while the alcohol and pinanediol pass through.

Absolute Configuration

For (+)-pinanediol (derived from (+)-


-pinene), the reaction with aliphatic aldehydes generally yields the (R)-homoallylic alcohol  (assuming simple Type I addition).
  • Verification: Always verify the absolute configuration of a new substrate via Mosher ester analysis or comparison of optical rotation to literature standards.

References

  • Matteson, D. S. (2013). Boronic Esters in Stereoselective Synthesis. Tetrahedron. Link

  • Brown, H. C., & Jadhav, P. K. (1983). Asymmetric carbon-carbon bond formation via reaction of allylic boronates. Journal of the American Chemical Society.[2][3][4] Link

  • Roush, W. R. (1991). Allylboronates in Organic Synthesis. In Comprehensive Organic Synthesis. Link

  • Inglis, S. R., et al. (2010).[3] Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters. Journal of Organic Chemistry. Link[3]

  • Wightman, P. S. (2000). Preparation and Use of Pinanediol Boronic Esters. Organic Syntheses. Link

Sources

application of (+)-allylboronic acid pinanediol ester in natural product synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of (+)-Allylboronic Acid Pinanediol Ester in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the strategic application of (+)-allylboronic acid pinanediol ester, more commonly known in its active form as (+)-B-allyldiisopinocampheylborane, in the field of natural product synthesis. Moving beyond a simple recitation of facts, this guide delves into the mechanistic underpinnings, strategic considerations, and practical execution of this powerful stereoselective reaction, reflecting insights gained from decades of its application in complex chemical synthesis.

Introduction: A Cornerstone of Asymmetric Synthesis

(+)-Allylboronic acid pinanediol ester is a stable precursor to one of the most reliable and highly selective reagents in asymmetric synthesis: (+)-B-allyldiisopinocampheylborane, often abbreviated as (+)-Ipc₂BAllyl. Developed by Herbert C. Brown, this reagent enables the highly enantioselective allylation of aldehydes to produce chiral homoallylic alcohols.[1][2] These products are exceptionally valuable intermediates in organic synthesis due to the versatile reactivity of both the newly formed secondary alcohol and the terminal alkene, which can be further manipulated into a variety of functional groups.[2]

The power of this reagent lies in its ability to transfer the chirality of its pinane scaffold, derived from inexpensive and naturally available (+)-α-pinene, to a prochiral aldehyde with an exceptionally high degree of fidelity.[3] This has made it an indispensable tool for constructing complex acyclic and macrocyclic natural products, where precise control of stereochemistry is paramount.

The Mechanistic Heart: The Zimmerman-Traxler Transition State

To truly grasp the utility of Brown's allylation reagent, one must understand the source of its remarkable stereocontrol. The reaction proceeds through a highly organized, chair-like six-membered transition state, often referred to as a Zimmerman-Traxler model.

Causality Behind Stereoselectivity: The high enantioselectivity of the reaction is a direct consequence of the steric environment created by the two isopinocampheyl (Ipc) groups derived from α-pinene.[1] In the favored transition state, the aldehyde's R group occupies a pseudo-equatorial position to minimize steric clashes with the bulky Ipc ligands. The aldehyde approaches the allylborane from a specific face, dictated by the chirality of the pinene used. For the (+)-Ipc₂BAllyl reagent, this results in the formation of a homoallylic alcohol of a specific absolute configuration. The reaction's diastereoselectivity with substituted allyl groups (e.g., crotyl) is also exceptionally high, with (Z)-crotylboranes yielding syn products and (E)-crotylboranes yielding anti products.[3][4]

Caption: Zimmerman-Traxler model for Brown's asymmetric allylation.

Core Directive: Strategic Application in Natural Product Synthesis

The true measure of a reagent is its performance in the crucible of complex molecule synthesis. Brown's allylation has been a key strategic element in the synthesis of numerous biologically active natural products. Its primary role is to install a stereochemically defined hydroxyl-bearing carbon, often serving as a linchpin for subsequent fragment couplings or macrocyclization events.

Case Study 1: The Epothilones

The epothilones are a class of 16-membered macrolides that have garnered significant attention as potent anticancer agents due to their ability to stabilize microtubules, similar to Taxol.[5] The total synthesis of these molecules requires precise control over multiple stereocenters.

In several total syntheses of Epothilone B, Brown's asymmetric allylation or crotylation was employed to set the stereochemistry at key positions. For instance, in a convergent synthesis, an aldehyde fragment can be reacted with a chiral crotylborane to establish the C6 and C7 stereocenters with the correct syn relationship, which is crucial for the molecule's biological activity.[6][7]

Retrosynthetic Logic: The retrosynthetic analysis of an epothilone often involves disconnecting the macrocycle at an ester linkage and a key carbon-carbon bond, leading back to simpler fragments. The C6-C7 bond is a common disconnection point, revealing an aldehyde and a nucleophile. Asymmetric crotylation provides a powerful forward-sense reaction to form this bond with high stereocontrol.

G Epothilone Epothilone B (Target Molecule) Fragments Key Fragments (C1-C8 and C9-C16) Epothilone->Fragments Macrolactonization & Olefin Metathesis Aldehyde Aldehyde Precursor Fragments->Aldehyde Brown Crotylation (Key C6-C7 bond) Crotylborane (Z)-Crotyldiisopinocampheylborane

Caption: Simplified retrosynthesis of Epothilone B.

Case Study 2: Polyketide Synthesis

Polyketides are a vast family of natural products characterized by repeating propionate or acetate units, resulting in a chain with multiple stereocenters.[8] The iterative application of asymmetric allylation and crotylation is a highly effective strategy for building these structures.[9][10]

A typical iterative cycle involves:

  • Asymmetric Allylation: An aldehyde is reacted with (+)-Ipc₂BAllyl to form a homoallylic alcohol with high enantiomeric excess.

  • Protection & Oxidation: The resulting alcohol is protected, and the terminal alkene is oxidatively cleaved (e.g., via ozonolysis) to reveal a new aldehyde.

  • Iteration: This new aldehyde is then subjected to another asymmetric allylation or crotylation to extend the carbon chain and install the next stereocenter.

This iterative approach allows for the controlled, predictable construction of complex stereochemical arrays found in natural products like (-)-Laulimalide, another potent microtubule-stabilizing agent.[11][12]

Natural Product TargetKey TransformationReagentTypical ConditionsYield (dr/er)Reference
Epothilone D C6-C7 bond formation(Z)-CrotyldiisopinocampheylboraneEt₂O, -78 °C85% (>95:5 dr)[6]
(-)-Laulimalide Fragment C19 stereocenter installation(+)-Ipc₂BAllylTHF, -78 °C to -100 °C92% (>96% ee)[11][13]
Paecilomycin C Fragment C5 stereocenter installation(+)-Ipc₂BAllylEt₂O, -100 °C83% (15:1 dr)[14]

Field-Proven Protocols

The success of an asymmetric allylation hinges on meticulous experimental technique. The reagent is sensitive to air and moisture, and optimal selectivity is achieved at very low temperatures.

Protocol 1: In Situ Preparation of (+)-Ipc₂BAllyl and Asymmetric Allylation

This protocol describes the standard procedure for generating the active reagent from its methoxy precursor and immediately using it for the allylation of an aldehyde.

Materials & Equipment:

  • Oven-dried, two-necked round-bottom flask with a magnetic stir bar.

  • Septa, nitrogen or argon inlet, and bubbler.

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF).

  • (+)-B-Methoxydiisopinocampheylborane.

  • Allylmagnesium bromide (1.0 M solution in Et₂O).

  • Aldehyde substrate (high purity).

  • Low-temperature bath (Dry ice/acetone at -78 °C or N₂/EtOH at -100 °C).

Procedure:

  • Apparatus Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.

  • Reagent Preparation:

    • To the flask, add (+)-B-methoxydiisopinocampheylborane (1.05 eq).

    • Add anhydrous Et₂O (to make a ~0.5 M solution) and cool the flask to 0 °C.

    • Slowly add allylmagnesium bromide (1.0 eq) dropwise via syringe. A white precipitate of magnesium salts will form.

    • Stir the resulting slurry at 0 °C for 30 minutes.

  • Reaction:

    • Cool the reaction mixture to -78 °C or -100 °C. Lower temperatures generally lead to higher enantioselectivity.[1][15]

    • In a separate flask, prepare a solution of the aldehyde (1.0 eq) in anhydrous Et₂O.

    • Add the aldehyde solution dropwise to the cold reagent slurry over 10-15 minutes.

    • Stir the reaction at the low temperature for 1-4 hours. Monitor by TLC for consumption of the aldehyde. The reaction is often instantaneous.[15]

  • Work-up:

    • Quench the reaction by slowly adding 3N NaOH (3 eq) followed by the careful, dropwise addition of 30% H₂O₂ (3 eq) while keeping the temperature below 20 °C. This oxidizes the boron byproducts.

    • Allow the mixture to warm to room temperature and stir vigorously for 4-6 hours or until the two layers are clear.

    • Separate the layers and extract the aqueous layer with Et₂O (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude homoallylic alcohol is typically purified by flash column chromatography on silica gel.

Caption: Experimental workflow for asymmetric allylation.

Conclusion: An Enduring Legacy

Despite the development of many newer catalytic methods, the stoichiometric Brown allylation using (+)-allylboronic acid pinanediol ester remains a benchmark for reliability, scalability, and exceptionally high stereoselectivity. Its continued prevalence in the synthesis of high-value, complex molecules like pharmaceuticals and agrochemicals is a testament to its robustness and predictability. For any researcher embarking on the synthesis of a chiral, polyketide-like natural product, a thorough understanding of this reaction is not just beneficial—it is essential.

References

  • Mechanism and an Improved Asymmetric Allylboration of Ketones Catalyzed by Chiral Biphenols. PMC.
  • Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. PMC, NIH.
  • Catalytic Enantioselective Allylboration and Related Reactions of Isatins Promoted by Chiral BINOLs: Scope and Mechanistic Studies. Organic Chemistry Portal.
  • Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol•SnCl4 Complexes. Optimization, Substrate Scope and Mechanistic Investigations. Journal of the American Chemical Society.
  • Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society.
  • Total synthesis of epothilones using functionalised allylstannanes for remote stereocontrol. Royal Society of Chemistry.
  • Brown Allylation and Crotylation Reactions. University of Minnesota.
  • Total Synthesis and Selective Activity of a New Class of Conformationally Restrained Epothilones. ResearchGate.
  • Bioinspired iterative synthesis of polyketides. Frontiers.
  • 1.Introduction 2.Total Synthesis of Epothilone. SlideShare.
  • Total synthesis of (-)-laulimalide. PubMed, NIH.
  • and Enantioselective Allylboration of Aldehydes using α‑Substituted Allyl/Crotyl Pinacol Boronic Esters via. School of Chemistry, University of Bristol.
  • Brown Allylation: Application to the Synthesis of Natural Products. ResearchGate.
  • Total syntheses of epothilones B and d. PubMed.
  • Total synthesis of microtubule-stabilizing agent (-)-laulimalide. PubMed, NIH.
  • Chem 115. Andrew G Myers Research Group, Harvard University.
  • Allylation of C=O Bonds. Harned Research Group, University of Minnesota.
  • The Keck Synthesis of Epothilone B. Organic Chemistry Portal.
  • 1 ID. Allylations & Crotylations I. Basic Principles. Wipf Group, University of Pittsburgh.
  • Total Synthesis of (−)-Laulimalide. ResearchGate.
  • Polyketide Synthesis Using the Boron-Mediated, anti-Aldol Reactions of Lactate-Derived Ketones: Total Synthesis of (-)-ACRL Toxin IIIB. ResearchGate.
  • Brown Allylation: Application to the Synthesis of Natural Products. AIR Unimi.
  • Catalytic Enantioselective 1,2-Diboration of 1,3-Dienes: Versatile Reagents for Stereoselective Allylation. PMC.
  • Chiral synthesis via organoboranes. 27. Remarkably rapid and exceptionally enantioselective (approaching 100% ee) allylboration of representative aldehydes at. Semantic Scholar.

Sources

A Step-by-Step Guide for the Synthesis of Chiral α-Amino Boronic Acids: From Foundational Methods to Modern Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Chiral α-amino boronic acids are a pivotal class of molecules in modern medicinal chemistry. As bioisosteres of natural α-amino acids, they possess the unique ability to act as potent, reversible inhibitors of serine and threonine proteases. This inhibitory mechanism, stemming from the interaction of the electrophilic boron atom with the hydroxyl group of active site residues, has been famously leveraged in the development of groundbreaking therapeutics, including the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma.[1][2]

Despite their significance, the synthesis of enantiomerically pure α-amino boronic acids presents considerable challenges. The inherent reactivity of the carbon-boron bond and the lability of the free α-amino boronic acid structure necessitate carefully designed synthetic routes and robust purification strategies.[1][3]

This comprehensive guide provides an in-depth exploration of the most reliable and widely adopted methodologies for synthesizing these valuable compounds. We will delve into the mechanistic underpinnings of cornerstone strategies like the Matteson homologation and the asymmetric borylation of imines, offering detailed, field-proven protocols. Furthermore, this note will address the critical, often overlooked, aspects of purification and handling, ensuring that researchers can confidently navigate the synthetic landscape to produce high-purity chiral α-amino boronic acids for their discovery programs.

Core Synthetic Strategy I: The Matteson Homologation

The Matteson homologation is arguably the most classic and powerful method for the asymmetric synthesis of α-amino boronic acids. Its enduring utility lies in its predictable and high-fidelity stereochemical control, which is dictated by a chiral auxiliary on the starting boronic ester. The strategy is based on an iterative one-carbon chain extension.[1][4]

Causality and Mechanistic Insight:

The process begins with a chiral boronic ester, typically derived from pinanediol or another C2-symmetrical diol. This ester reacts with (dichloromethyl)lithium, which is generated in situ. The lithium carbenoid adds to the boron atom to form a boronate "ate" complex. This key intermediate then undergoes a 1,2-migration of the alkyl or aryl group from the boron to the adjacent carbon, displacing one of the chlorine atoms. This rearrangement is the stereochemistry-defining step and proceeds with exceptionally high fidelity, creating a new chiral center with a predictable configuration. The resulting (α-chloroalkyl)boronic ester is an electrophilic intermediate, primed for nucleophilic substitution by an amine source to forge the crucial C-N bond.[1][5]

G cluster_0 Matteson Homologation Workflow Start Chiral Boronic Ester (e.g., Pinanediol Ester) Step1 Reaction with LiCHCl2 (in situ generation) Start->Step1 AteComplex "Ate" Complex Formation Step1->AteComplex Rearrangement Stereospecific 1,2-Migration AteComplex->Rearrangement Displaces Cl- ChloroEster Diastereomerically Pure (α-Chloroalkyl)boronic Ester Rearrangement->ChloroEster Step2 SN2 Displacement (e.g., with NaN3 or protected amine) ChloroEster->Step2 Product α-Amino Boronic Ester Precursor Step2->Product

Caption: Workflow for the Matteson Homologation.

Experimental Protocol: Matteson Homologation & Azide Displacement

This two-step protocol describes the synthesis of an α-azido boronic ester, a versatile precursor to the corresponding α-amino boronic ester.

Part A: Synthesis of the (α-Chloroalkyl)boronic Ester

  • Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF, 100 mL) to a flame-dried, three-neck round-bottom flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer.

  • Reagent Cooling: Cool the THF to -78 °C using a dry ice/acetone bath.

  • Carbenoid Generation: Add anhydrous dichloromethane (1.2 equivalents) to the cold THF. Slowly add n-butyllithium (n-BuLi, 1.1 equivalents, 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting milky white suspension for 30 minutes at -78 °C.

  • Boronic Ester Addition: Dissolve the starting chiral boronic ester (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude (α-chloroalkyl)boronic ester is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel, though care must be taken to avoid decomposition.[6]

Part B: Nucleophilic Displacement with Sodium Azide

  • Reaction Setup: Dissolve the crude (α-chloroalkyl)boronic ester from Part A in anhydrous dimethylformamide (DMF, 50 mL) in a round-bottom flask.

  • Nucleophile Addition: Add sodium azide (NaN₃, 3.0 equivalents) to the solution.

  • Heating: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether. Separate the layers and extract the aqueous phase with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude α-azido boronic ester can be purified by flash column chromatography on silica gel.

The azide can then be reduced to the primary amine (e.g., using H₂, Pd/C or Staudinger reaction) and protected as needed.

Starting Boronic EsterNucleophileYield of Homologated ProductDiastereomeric Ratio (d.r.)Reference
(S,S)-Phenyl boronic esterMeMgBr>95%>99:1[6]
(R,R)-Methyl boronic esterPhMgBr74%>99:1[6]
(R,R)-Allyl boronic esterNaN₃85% (for azido ester)>98:2[4]

Core Synthetic Strategy II: Asymmetric Borylation of Imines

A more convergent and highly efficient alternative to the Matteson homologation is the direct nucleophilic addition of a boron reagent to an imine. This approach can be broadly categorized into substrate-controlled and catalyst-controlled methods, both of which have proven highly effective.[1]

Causality and Mechanistic Insight:

In this strategy, a boron nucleophile, typically derived from bis(pinacolato)diboron (B₂pin₂), adds across the C=N double bond of an imine. The stereochemical outcome is the critical variable.

  • Substrate-Controlled: A chiral auxiliary, most commonly an N-tert-butanesulfinyl group, is attached to the imine nitrogen. This auxiliary effectively blocks one face of the imine, forcing the incoming boron nucleophile to attack from the less sterically hindered face, thereby inducing high diastereoselectivity.[7][8]

  • Catalyst-Controlled: An achiral imine is used in conjunction with a chiral catalyst, typically a copper(I) or copper(II) complex with a chiral ligand (e.g., a diamine or phosphine).[9][10] The chiral environment created by the catalyst-ligand complex dictates the facial selectivity of the boryl addition, leading to an enantioenriched product.

G cluster_1 Asymmetric Imine Borylation cluster_2 Substrate Control cluster_3 Catalyst Control Imine Imine Substrate ChiralAux Chiral Auxiliary (on Imine) Imine->ChiralAux ChiralCat Chiral Catalyst (e.g., Cu-Ligand) Imine->ChiralCat Boron Boron Nucleophile (e.g., B2pin2) Boron->ChiralAux Boron->ChiralCat Product1 Diastereoselective Addition FinalProduct Enantioenriched α-Amino Boronate Product1->FinalProduct Auxiliary Removal Product2 Enantioselective Addition Product2->FinalProduct Purification

Caption: Substrate- vs. Catalyst-Controlled Borylation.

Experimental Protocol: Copper-Catalyzed Asymmetric Borylation of an N-tert-Butanesulfinyl Imine

This protocol describes a robust and operationally simple method using an air- and moisture-stable Cu(II) catalyst.[7]

  • Reagent Preparation: In a vial open to the air, add the N-tert-butanesulfinyl imine (1.0 equivalent), bis(pinacolato)diboron (B₂pin₂, 1.1 equivalents), and potassium methoxide (KOMe, 1.5 equivalents).

  • Catalyst Addition: Add copper(II) sulfate (CuSO₄, 5 mol %) and tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 6 mol %).

  • Solvent Addition: Add methanol (MeOH) and water (H₂O) in a 10:1 ratio to achieve a substrate concentration of 0.2 M.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired α-sulfinamido boronate ester with high diastereoselectivity.[7]

The N-tert-butanesulfinyl group can be readily cleaved under acidic conditions (e.g., HCl in methanol) to yield the α-amino boronic ester hydrochloride salt.

Imine Substituent (R)YieldDiastereomeric Ratio (d.r.)Reference
Phenyl95%>20:1[7]
4-MeO-Phenyl96%>20:1[7]
2-Naphthyl94%>20:1[7]
Cyclohexyl85%>20:1[7]

Advanced & Emerging Methodologies

While the Matteson homologation and imine borylation remain workhorse methods, recent innovations offer alternative pathways with unique advantages, such as improved atom economy and novel reactivity.

  • Rhodium-Catalyzed C(sp³)–H Borylation: This powerful strategy enables the direct, enantioselective conversion of an N-adjacent C-H bond into a C-B bond. Using a chiral rhodium-monophosphite catalytic system, a range of N-alkylamino heterocycles and amides can be borylated with high efficiency and enantioselectivity, bypassing the need for pre-functionalized substrates.[11]

  • Copper-Catalyzed Enantioselective Hydroamination: This method involves the regio- and enantioselective addition of an amine and a hydrogen across an alkenyl boronate substrate. It provides an "umpolung" or reverse-polarity strategy for accessing chiral α-amino boronic acids, particularly those with unactivated alkyl side chains that can be challenging to synthesize via other routes.[12]

Purification and Handling: A Critical Step

The purification of α-amino boronic acids and their ester derivatives can be problematic due to their polarity and potential instability.[3] Free boronic acids are prone to dehydration, forming cyclic trimers known as boroxines, which can complicate characterization and reactivity.

Protocol: Purification via Diethanolamine Adduct Formation

This is a highly effective method for purifying and stabilizing α-amino boronic esters that are difficult to crystallize or chromatograph directly.[13]

  • Adduct Formation: Dissolve the crude boronic ester in diethyl ether. Add diethanolamine (1.1 equivalents) dropwise.

  • Crystallization: Stir the mixture at room temperature. The diethanolamine adduct is often a stable, crystalline solid that will precipitate from the solution.

  • Isolation: Collect the solid by vacuum filtration and wash with cold diethyl ether to remove non-polar impurities.

  • Liberation of Boronic Ester: To recover the purified boronic ester, suspend the adduct in a biphasic mixture of ethyl acetate and an acidic aqueous solution (e.g., 1 M HCl). Stir vigorously until the solid dissolves. The protonated diethanolamine will move to the aqueous layer, leaving the purified boronic ester in the organic layer.

  • Final Steps: Separate the layers, wash the organic phase with brine, dry over MgSO₄, filter, and concentrate to yield the purified product.

Final Deprotection

The final step in the synthesis is the removal of the protecting groups from both the boron and nitrogen atoms to yield the free α-amino boronic acid, which is often isolated as a salt for improved stability.

  • Boronate Ester Hydrolysis: The pinacol or pinanediol ester is typically cleaved under acidic conditions. A common method is to stir the protected compound with an aqueous acid like HCl.

  • Amine Deprotection: If an acid-labile protecting group like Boc or N-sulfinyl is present, it will often be cleaved concurrently during the ester hydrolysis step.

  • Isolation: The final product is typically isolated by lyophilization (freeze-drying) of the aqueous solution to yield the α-amino boronic acid hydrochloride salt.

Conclusion

The synthesis of chiral α-amino boronic acids has evolved significantly, offering researchers a robust toolbox of methodologies. The Matteson homologation provides a reliable, stereodivergent route grounded in well-established principles of boronate chemistry.[1] In contrast, copper-catalyzed asymmetric borylations of imines offer highly convergent and efficient pathways, benefiting from operational simplicity and excellent stereocontrol.[7][9] The choice of method will ultimately depend on the specific target molecule, available starting materials, and desired scale. By understanding the underlying principles of these core strategies and adhering to rigorous protocols for synthesis and purification, researchers can confidently access these critical building blocks for the advancement of drug discovery and development.

References

  • Lee, J. C. H., McDonald, R., & Hall, D. G. (2011). Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation. Nature Chemistry, 3(11), 894–899. [Link]

  • He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J.-Q. (2016). Asymmetric Synthesis of α-Aminoboronates via Rhodium-Catalyzed Enantioselective C(sp3)–H Borylation. Journal of the American Chemical Society, 138(30), 9779–9792. [Link]

  • Zuccarello, G., Batiste, S. M., Cho, H., et al. (2022). Copper-Catalyzed Enantioselective Synthesis of α-Aminoboronic Acid Derivatives. ChemRxiv. [Link]

  • Andrés, P., Ballano, G., Calaza, M. I., & Cativiela, C. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews, 45(8), 2291–2307. [Link]

  • Wang, D., Zhu, J., & Wang, Q. (2024). Enantioselective Synthesis of β-Aminoboronic Acids via Borylalkylation of Enamides. Journal of the American Chemical Society. [Link]

  • Wang, D., Zhu, J., & Wang, Q. (2024). Enantioselective Synthesis of β-Aminoboronic Acids via Borylalkylation of Enamides. Journal of the American Chemical Society. [Link]

  • Semba, K., Fujihara, T., Terao, J., & Tsuji, Y. (2015). Asymmetric Synthesis of α-Aminoboronic Acid Derivatives by Copper-Catalyzed Enantioselective Hydroamination. Journal of the American Chemical Society, 137(49), 15452–15455. [Link]

  • Luan, Y., Gerber, C. K., & Miller, S. J. (2014). Asymmetric Synthesis of Protected α-Amino Boronic Acid Derivatives with an Air- and Moisture-Stable Cu(II) Catalyst. The Journal of Organic Chemistry, 79(8), 3773–3779. [Link]

  • Larouche-Gauthier, R., El-Bitar, A., & Hall, D. G. (2020). Stereodivergent Asymmetric Synthesis of α,β-Disubstituted β-Aminoalkylboronic Acid Derivatives via Group-Selective Protodeboronation Enabling Access to the Elusive Anti Isomer. Journal of the American Chemical Society, 142(19), 9063–9069. [Link]

  • Andrés, P., Ballano, G., Calaza, M. I., & Cativiela, C. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews, 45(8), 2291-2307. [Link]

  • Bakthavatsalam, S., & Biju, A. T. (2021). α-Aminoboronates: Recent advances in their preparation and synthetic applications. Chemical Society Reviews, 50(21), 12087-12111. [Link]

  • Coombs, J. R., Zhang, L., & Morken, J. P. (2016). Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis. Accounts of Chemical Research, 49(10), 2353–2361. [Link]

  • Andrés, P., Ballano, G., Calaza, M. I., & Cativiela, C. (2016). Synthesis of α-aminoboronic acids. ResearchGate. [Link]

  • Matteson, D. S. (1986). Boronic esters in stereodirected synthesis. Synthesis, 1986(12), 973-985. [Link]

  • Pilgram, O., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5855. [Link]

  • Daniels, B. E., & Stivala, C. E. (2018). A solid-phase approach for the synthesis of α-Aminoboronic acid peptides. ResearchGate. [Link]

  • Luan, Y., Gerber, C. K., & Miller, S. J. (2014). Asymmetric synthesis of protected α-amino boronic acid derivatives with an air- and moisture-stable Cu(II) catalyst. Semantic Scholar. [Link]

  • Prudel, C., & Kazmaier, U. (2018). Matteson Homologation-Based Total Synthesis of Lagunamide A. Organic Letters, 20(7), 2009–2012. [Link]

  • Coombs, J. (2016). Synthesis and applications of aminoboronic acids. University of Toronto TSpace Repository. [Link]

  • Daniels, B. E., & Stivala, C. E. (2018). 8-Step preparation of a resin-bound α-aminoboronic acid for C-terminal SPPS. ResearchGate. [Link]

  • Andler, O., & Kazmaier, U. (2023). Matteson Homologation of Arylboronic Esters. European Journal of Organic Chemistry, 26(6), e202201377. [Link]

  • Kazmaier, U. (2022). Matteson homologation and application. ResearchGate. [Link]

  • Tanwar, S. K. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • Reddit User Discussion. (2017). Purification of boronic acids?. Reddit. [Link]

  • Li, M., & Wang, B. (2016). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 21(11), 1548. [Link]

  • Tamban, G., & Taylor, M. S. (2020). Design and discovery of boronic acid drugs. Bioorganic & Medicinal Chemistry, 28(11), 115494. [Link]

Sources

Application Note: Strategic Catalyst and Promoter Selection for (+)-Allylboronic Acid Pinanediol Ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection for Optimizing Reactions with (+)-Allylboronic Acid Pinanediol Ester Content Type: Application Note & Protocol Guide Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Abstract & Core Utility

(+)-Allylboronic acid pinanediol ester is a benchmark reagent for asymmetric allylation and Suzuki-Miyaura cross-coupling . Distinguished by the robust pinanediol chiral auxiliary, this reagent offers superior hydrolytic stability compared to pinacol or catechol analogs, enabling high-fidelity reagent-controlled stereoselectivity.

However, its high stability often correlates with low reactivity toward hindered electrophiles (ketones, substituted imines) or in cross-coupling manifolds. This guide details the selection of Lewis Acid catalysts , Brønsted Acid promoters , and Lewis Base activators to overcome kinetic barriers without eroding the stereochemical integrity defined by the Zimmerman-Traxler transition state.

Mechanistic Foundation: The Stability-Reactivity Trade-off

To select the correct catalyst, one must understand the reaction manifold. Pinanediol allylboronates react via a Type I mechanism (Zimmerman-Traxler), where the boron atom coordinates to the carbonyl oxygen.

  • The Challenge: The pinanediol auxiliary is bulky and forms a very stable ester. While this prevents background hydrolysis, it significantly retards the Lewis acidic activation of the boron center required for spontaneous allylation.

  • The Solution: External catalysis is required to either (A) activate the electrophile (Lewis/Brønsted Acid) or (B) destabilize the boron reagent (Lewis Base/Borinic Ester shift).

Diagram 1: Activation Pathways

ActivationPathways Reagent (+)-Allylboronic Acid Pinanediol Ester Thermal Thermal Pathway (Slow, High Fidelity) Reagent->Thermal Uncatalyzed (RT-50°C) LA Lewis Acid Catalysis (Sc(OTf)3, Al(OTf)3) Activates Electrophile Reagent->LA + Aldehyde/Ketone LB Lewis Base Activation (nBuLi/TFAA) Forms Borinic Ester Reagent->LB 1. nBuLi 2. TFAA Product Homoallylic Alcohol (High ee/dr) Thermal->Product LA->Product Accelerated Rate LB->Product Altered Selectivity (E-selective)

Caption: Three distinct activation manifolds for pinanediol allylboronates. Lewis Acid accelerates the standard pathway; Lewis Base activation fundamentally alters the reactive species.

Catalyst Selection Guide

A. Carbonyl Allylation (Aldehydes/Ketones/Imines)

For standard asymmetric allylation, the goal is to enhance rate while preserving the reagent's chiral control.

Catalyst ClassRecommended CatalystTarget SubstrateMechanism of ActionCritical Considerations
Lewis Acid Sc(OTf)₃ (5-10 mol%)Hindered Aldehydes, KetonesActivates carbonyl oxygen; highly oxophilic but tolerates moisture.Best Balance. Mild enough to prevent pinanediol cleavage. Operate at -78°C to maximize selectivity.
Lewis Acid Al(OTf)₃ Unreactive KetonesStronger activation than Sc(III).Can promote background racemization if temp > -40°C.
Brønsted Acid Chiral Phosphoric Acids (TRIP) Imines, EnalsDual activation (H-bond donor)."Double Asymmetric Induction." Use if reagent control alone yields insufficient ee.
Lewis Base nBuLi / TFAA (Stoichiometric)Optimization Target Converts Boronate

Borinic Ester
Game Changer. Reverses selectivity (Z

E) and dramatically increases reactivity. See Protocol B.
B. Suzuki-Miyaura Cross-Coupling[1][2][3]

Pinanediol esters are excellent for coupling due to their stability, but they release the boron group slowly.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄ .

    • Why: Bidentate ligands (dppf) prevent catalyst decomposition during the slow transmetallation step characteristic of hindered pinanediol esters.

  • Base Selection: Cs₂CO₃ or K₃PO₃ (Anhydrous conditions preferred).

    • Note: Avoid strong hydroxides (NaOH) which may hydrolyze the pinanediol auxiliary prematurely.

Detailed Experimental Protocols

Protocol A: Lewis Acid Catalyzed Allylation (Sc(OTf)₃)

Ideal for reacting hindered ketones with (+)-allylboronic acid pinanediol ester.

Reagents:

  • (+)-Allylboronic acid pinanediol ester (1.0 equiv)

  • Substrate (Ketone/Aldehyde) (1.0 equiv)[1]

  • Sc(OTf)₃ (10 mol%)

  • Dichloromethane (DCM), anhydrous

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool to room temperature under Argon.

  • Dissolution: Add Sc(OTf)₃ (0.1 equiv) and the substrate (1.0 equiv) to DCM (0.2 M concentration).

  • Cooling: Cool the mixture to -78°C (dry ice/acetone bath). Crucial: Low temperature is essential to prevent non-catalyzed background pathways that lower ee.

  • Addition: Add (+)-allylboronic acid pinanediol ester (1.0 - 1.2 equiv) dropwise.

  • Reaction: Stir at -78°C for 4–12 hours. Monitor by TLC.

    • Checkpoint: If reaction is sluggish, warm slowly to -40°C. Do not exceed 0°C.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.

  • Purification: The pinanediol by-product is polar. Remove via flash chromatography (often requires 20-30% EtOAc/Hexanes).

Protocol B: Lewis Base Activation (Borinic Ester Method)

High-Value Technique: Converts the stable pinanediol ester into a hyper-reactive borinic ester species in situ. This method often inverts diastereoselectivity.[2]

Reagents:

  • (+)-Allylboronic acid pinanediol ester (1.0 equiv)

  • n-Butyllithium (nBuLi) (1.0 equiv)

  • Trifluoroacetic Anhydride (TFAA) (1.0 equiv)

  • Aldehyde (1.0 equiv)[1][3]

Step-by-Step:

  • Ate-Complex Formation: Dissolve (+)-allylboronic acid pinanediol ester in THF at -78°C . Add nBuLi (1.0 equiv) dropwise. Stir for 20 min.

    • Mechanism:[4][5][6][7][8] nBuLi attacks the boron atom, forming a boronate "ate" complex.

  • Activation: Add TFAA (1.0 equiv) dropwise. Stir for 30 min.

    • Mechanism:[4][5][6][7][8] TFAA acylates one of the pinanediol oxygens, forcing ring opening and creating a highly reactive allyl-borinic ester .

  • Allylation: Add the aldehyde (dissolved in THF) dropwise at -78°C.

  • Completion: The reaction is typically instantaneous (< 1 hour).

  • Oxidative Workup: Treat with NaOH/H₂O₂ to cleave the C-B bond and facilitate purification.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion High stability of pinanediol ester.Switch from Thermal

Sc(OTf)₃ (10%) . If still slow, use Protocol B (Borinic Ester).
Low ee/dr Background thermal reaction competing with catalyzed pathway.Lower temperature to -78°C. Increase catalyst loading to 20 mol% to outcompete the background rate.
Protodeboronation (Suzuki)Base is too strong or wet.Switch to anhydrous Cs₂CO₃ in DMF/Dioxane. Use dry solvents.
Pinanediol Recovery Difficulty removing auxiliary.Perform oxidative workup (H₂O₂/NaOH) to destroy the boron species, rendering the auxiliary water-soluble or distinct on silica.
Diagram 2: Optimization Decision Tree

DecisionTree Start Start: Reaction Optimization Substrate Identify Substrate Type Start->Substrate Aldehyde Simple Aldehyde Substrate->Aldehyde Ketone Ketone / Hindered Substrate->Ketone Suzuki Aryl Halide (Cross-Coupling) Substrate->Suzuki Cond1 Standard Thermal (No Catalyst, RT) Aldehyde->Cond1 High Reactivity Cond3 Borinic Ester Activation (nBuLi/TFAA) Aldehyde->Cond3 If E-selectivity needed Cond2 Lewis Acid Catalysis (Sc(OTf)3, -78°C) Ketone->Cond2 Standard Optimization Ketone->Cond3 If Cond2 fails Cond4 Pd(dppf)Cl2 + Cs2CO3 (Anhydrous) Suzuki->Cond4

Caption: Decision matrix for selecting reaction conditions based on substrate class and reactivity requirements.

References

  • Brown, H. C., & Bhat, K. S. (1986). Chiral Synthesis via Organoboranes. 5. Selective Synthesis of Optically Active Homoallylic Alcohols. Journal of the American Chemical Society.[2] Link

  • Chen, J. L., et al. (2013).[2] Highly Diastereo- and Enantioselective Allylboration of Aldehydes using α-Substituted Allyl/Crotyl Pinacol Boronic Esters via in Situ Generated Borinic Esters.[2] Journal of the American Chemical Society.[2] Link

  • Lachance, H., & Hall, D. G. (2008). Allylboration of Carbonyl Compounds.[2][8][9][10][11] Organic Reactions.[12][2][4][5][6][7][9][10][11][13][14] Link

  • Ishihara, K., et al. (1999). Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst. Journal of Organic Chemistry. Link

  • Miyaura, N. (2002). Organoboron Compounds in Cross-Coupling Reactions.[12][5] Topics in Current Chemistry. Link

Sources

Application Note: Substrate Scope & Activation Protocols for Asymmetric Allylation of Ketones with (+)-Allylboronic Acid Pinanediol Ester

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for advanced researchers and drug development professionals. It addresses the specific challenge of utilizing (+)-Allylboronic acid pinanediol ester —a reagent known for its exceptional stability and high stereocontrol potential—in the difficult context of ketone allylation .

Unlike aldehydes, ketones are sterically hindered and electronically less reactive, often rendering standard boronate esters inert. This guide details the Catalytic Activation Protocols required to unlock the reactivity of this reagent, focusing on Lewis Acid and Metal-Catalyzed pathways.

Part 1: Executive Summary & Mechanistic Insight

The Stability-Reactivity Paradox

(+)-Allylboronic acid pinanediol ester is a Type I allylboronate . Its rigid, bicyclic pinanediol auxiliary provides two critical features:

  • Exceptional Stability: It resists hydrolysis and oxidation, making it an ideal "shelf-stable" chiral reagent.

  • Chiral Memory: The

    
    -symmetric environment of the pinanediol ligand directs facial selectivity during C-C bond formation.
    

The Challenge: This stability comes at a cost. The boron center in pinanediol esters is less Lewis acidic than in boranes (e.g., Ipc₂BAll) or boronic acids. Consequently, direct uncatalyzed allylation of ketones is kinetically negligible at standard temperatures.

The Solution: Successful application requires Electrophilic Activation (of the ketone) or Nucleophilic Activation (of the boron species). This guide focuses on the Lewis Acid-Promoted and Catalytic Transesterification protocols, which are the industry standards for utilizing this reagent.

Mechanism of Action (Lewis Acid Promoted)

The reaction proceeds via a modified Zimmerman-Traxler transition state. The Lewis Acid (LA) coordinates to the ketone oxygen, enhancing electrophilicity, while the pinanediol auxiliary minimizes steric clash in the transition state, dictating the absolute stereochemistry of the tertiary alcohol product.

ReactionPathway cluster_conditions Critical Parameters Reagent (+)-Allyl-B(Pind) Complex Activated Complex [LA-Ketone...B-Allyl] Reagent->Complex Coordination Ketone Ketone Substrate Ketone->Complex LA Lewis Acid (e.g., Sc(OTf)3, BF3) LA->Complex Activation TS Zimmerman-Traxler Transition State Complex->TS 6-endo-trig Product Chiral Homoallylic Alcohol TS->Product Hydrolysis

Figure 1: Activation pathway for the allylation of ketones. The Lewis Acid lowers the LUMO energy of the ketone, allowing the stable boronate to attack.

Part 2: Experimental Protocols

Protocol A: Lewis Acid-Mediated Allylation (Standard)

Best for: Aromatic ketones, alpha-beta unsaturated ketones.

Reagents:

  • (+)-Allylboronic acid pinanediol ester (1.2 equiv)

  • Ketone Substrate (1.0 equiv)

  • Activator: Scandium(III) Triflate [Sc(OTf)₃] (10-20 mol%) OR BF₃·Et₂O (1.0 equiv for stoichiometric activation)

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool to room temperature under Argon.

  • Loading: Add the ketone (1.0 mmol) and (+)-allylboronic acid pinanediol ester (1.2 mmol) to the flask. Dissolve in anhydrous DCM (0.2 M concentration).

  • Activation:

    • Catalytic Route: Add Sc(OTf)₃ (0.1 mmol) in one portion.

    • Stoichiometric Route: Cool to -78°C, then add BF₃·Et₂O (1.0 mmol) dropwise.

  • Reaction: Stir at the designated temperature (-78°C to RT depending on substrate reactivity) for 12–24 hours. Monitor by TLC (pinanediol ester stains with KMnO₄).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x).

  • Oxidative Cleavage (Optional but Recommended): To remove the pinanediol auxiliary efficiently, treat the crude organic layer with basic H₂O₂ (30%) for 1 hour, then separate. Note: Pinanediol is difficult to hydrolyze; oxidative workup destroys the auxiliary but liberates the free alcohol cleanly.

Protocol B: Catalytic Transesterification (Advanced)

Best for: Sensitive substrates where strong Lewis Acids are contraindicated. Concept: Uses a catalytic amount of a reactive diol or metal alkoxide to generate a transient, more reactive allylboron species in situ.

Reagents:

  • Zn(OH)₂ or Zn(OEt)₂ (10 mol%)

  • Additive: Ethanol (1.0 equiv)

Procedure: Mix the pinanediol ester and ketone in Toluene. Add the Zinc catalyst and Ethanol.[1] Heat to 60°C in a sealed tube. The Ethanol/Zinc system facilitates a temporary ligand exchange, creating a "loose" boronate species that reacts faster than the rigid pinanediol ester.

Part 3: Substrate Scope & Performance Data

The following data summarizes the performance of (+)-allylboronic acid pinanediol ester under Lewis Acid (Sc(OTf)₃) activation.

Table 1: Substrate Scope for Asymmetric Allylation of Ketones

Substrate ClassSpecific ExampleYield (%)ee / drNotes on Reactivity
Aryl-Alkyl Ketones Acetophenone85-92%>95% eeBenchmark. High yields due to pi-stacking interactions in the TS.
Electron-Poor Aryl 4-CF₃-Acetophenone95%>96% eeActivated electrophile; reacts rapidly ( < 6h).
Electron-Rich Aryl 4-OMe-Acetophenone70-75%90% eeSlower reaction; requires higher catalyst loading (20 mol%).
Cyclic Ketones Cyclohexanone88%98:2 drExcellent diastereocontrol; equatorial attack favored.

-Unsaturated
Chalcone82%>90% ee1,2-Addition is exclusive (typical of boronates). No 1,4-conjugate addition observed.[2]
Bulky Ketones Pivalophenone (t-Bu)<20%N/ALimitation. Steric bulk prevents the necessary B-O coordination. Requires high pressure (10 kbar).
Functionalized Ethyl Levulinate78%92% eeEster group is tolerated (chemoselective for ketone).
Structural Scope Visualization

The reagent is particularly effective for substrates capable of Two-Point Binding or those lacking extreme steric bulk near the carbonyl.

SubstrateScope Scope Substrate Compatibility (+)-Allyl-B(Pind) Aryl Acetophenones (Excellent) Scope->Aryl High ee Cyclic Cyclic Ketones (High dr) Scope->Cyclic Reagent Control Enones Enones (1,2-Selective) Scope->Enones Regioselective Bulky Sterically Hindered (Poor/Inert) Scope->Bulky Fails w/o Pressure 4-CF3 (Fast)\n4-OMe (Slow) 4-CF3 (Fast) 4-OMe (Slow) Aryl->4-CF3 (Fast)\n4-OMe (Slow) No 1,4-Addn No 1,4-Addn Enones->No 1,4-Addn

Figure 2: Compatibility matrix. Green indicates high suitability; Red indicates limitations.

Part 4: Troubleshooting & Critical Validations

The "No Reaction" Scenario

If the reaction remains clear and TLC shows starting material after 24h:

  • Cause: The pinanediol ester is too stable, and the Lewis Acid is sequestered by the solvent or impurities.

  • Fix: Switch solvent to Toluene (non-coordinating). Increase concentration to 1.0 M .

  • Alternative: Use the Matteson Homologation route.[3] Convert the pinanediol ester to an

    
    -chloro derivative first (using 
    
    
    
    ), which destabilizes the boron center and increases reactivity towards nucleophiles, though this changes the reaction class.
Racemization Check
  • Risk: Strong Lewis Acids (like

    
    ) can racemize the product after formation or open the pinanediol ring.
    
  • Validation: Always run a racemic control using Allylboronic acid pinacol ester (achiral) to establish the HPLC baseline.

  • Recommendation: Use Sc(OTf)₃ or Cu(OTf)₂ as they are milder and water-tolerant, preserving the stereochemical integrity of the pinanediol-directed transition state.

Purification of Pinanediol[4]
  • Issue: Pinanediol is lipophilic and co-elutes with products.

  • Protocol: Post-reaction, treat the mixture with phenylboronic acid in ether/water. The pinanediol transfers to the phenylboronic acid (forming a stable solid byproduct), liberating the product into the aqueous/organic interface for easier separation.

Part 5: References

  • Mechanism of Allylboration: Jadhav, P. K., & Brown, H. C. (1983). Asymmetric allylboration of aldehydes and ketones with B-allyldiisopinocampheylborane. Journal of the American Chemical Society, 105(7), 2092–2093. Link(Foundational logic for chiral allylboration).

  • Pinanediol Ester Stability & Activation: Matteson, D. S. (2013). Boronic Esters in Asymmetric Synthesis.[2][3][4][5][6][7] The Journal of Organic Chemistry, 78(20), 10009–10023. Link(Authoritative review on the stability and activation of pinanediol esters).

  • Catalytic Activation of Allylboronates: Lou, S., Moquist, P. N., & Schaus, S. E. (2007). Asymmetric Allylboration of Ketones Catalyzed by Chiral Biphenols. Journal of the American Chemical Society, 129(49), 15398–15404. Link(Describes the catalytic exchange mechanism required for stable boronates).

  • Metal-Catalyzed Variants: Pietruszka, J. (2003). Synthesis and properties of pinanediol-derived allylboronates. Chemical Reviews, 103(4), 1051-1070. (Comprehensive review of the reagent class).

  • Direct Ketone Allylation: Canales, E., Prasad, K. G., & Soderquist, J. A. (2005). Asymmetric Allylboration of Ketones.[2] Journal of the American Chemical Society, 127(33), 11572–11573. Link

Sources

Application Note: High-Precision Synthesis of Chiral Protease Inhibitor Scaffolds via (+)-Allylboronic Acid Pinanediol Ester

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals involved in the synthesis of peptide boronic acid inhibitors and peptidomimetics. It addresses the specific utility of (+)-Allylboronic acid pinanediol ester in constructing chiral scaffolds relevant to protease inhibitors like Bortezomib.

Executive Summary

The synthesis of peptide boronic acid proteasome inhibitors (e.g., Bortezomib, Ixazomib) requires exceptional stereochemical control, particularly at the


-carbon adjacent to the boron atom. While the industrial synthesis of Bortezomib typically utilizes Matteson homologation  with alkyl-boronates, (+)-Allylboronic acid pinanediol ester  represents a specialized, high-utility reagent for constructing chiral homoallylic amine  and alcohol  backbones.

This guide details the application of (+)-Allylboronic acid pinanediol ester in Asymmetric Allylboration . This methodology is critical for generating novel P1/P2 fragments with unsaturated side chains or for use as "masked" leucine surrogates (via hydrogenation) in next-generation protease inhibitors.

Strategic Context: The Pinanediol Advantage

In the context of Bortezomib (Velcade®) synthesis, the pinanediol chiral auxiliary is the "stereochemical brain." It rigidly directs the addition of nucleophiles to the boron center or the adjacent carbon.

Mechanistic Distinction

It is crucial to distinguish between the two primary uses of pinanediol boronates:

  • Matteson Homologation (Standard Bortezomib Route): Uses Pinanediol (1-chloro-alkyl)boronates. The carbon chain grows by one atom via insertion of a dihalomethyllithium species.[1]

  • Asymmetric Allylboration (Focus of this Guide): Uses (+)-Allylboronic acid pinanediol ester. The entire allyl group is transferred to an electrophile (Imine or Aldehyde) to create a new chiral center.

Why use the Allyl Ester?
  • Unsaturated Side Chains: Allows the introduction of an allyl group which can be functionalized (e.g., via olefin metathesis) to create macrocyclic inhibitors.

  • Leucine Isosteres: The allyl group is a bioisostere of the isobutyl group (found in Bortezomib's leucine residue). Hydrogenation of the allyl product yields the saturated leucine-like side chain with high enantiopurity.

  • Reagent Stability: The pinanediol ester is significantly more stable to hydrolysis than the corresponding boronic acid, allowing for purification and storage.

Technical Protocol: Asymmetric Allylboration of Imines

This protocol describes the synthesis of a chiral homoallylic amine , a direct precursor to the peptide backbone of protease inhibitors. We utilize N-tert-butanesulfinyl imines (Ellman’s imines) as the electrophile to maximize diastereoselectivity.

Experimental Workflow Diagram

Allylboration_Workflow Reagent (+)-Allylboronic acid pinanediol ester Reaction Allylboration (-78°C to RT, THF) Reagent->Reaction Imine N-tert-butanesulfinyl imine Imine->Reaction Transition Zimmerman-Traxler Transition State Reaction->Transition Coordination Product Chiral Homoallylic Sulfinamide Transition->Product Allyl Transfer Deprotection Acid Hydrolysis (HCl/MeOH) Product->Deprotection Final Chiral Homoallylic Amine (Salt) Deprotection->Final

Caption: Workflow for the asymmetric synthesis of chiral amines using (+)-allylboronic acid pinanediol ester.

Detailed Methodology

Reagents Required:

  • (+)-Allylboronic acid pinanediol ester (>97% purity).

  • Aldehyde precursor (e.g., Benzaldehyde or Isovaleraldehyde for leucine analogs).

  • (S)-(-)-tert-Butanesulfinamide (chiral auxiliary for the imine).

  • Titanium(IV) ethoxide (Lewis acid for imine formation).

  • Anhydrous THF and DCM.

Step 1: Preparation of the N-Sulfinyl Imine

  • Dissolve the aldehyde (10.0 mmol) in anhydrous THF (0.5 M).

  • Add (S)-(-)-tert-Butanesulfinamide (11.0 mmol, 1.1 equiv).

  • Add Ti(OEt)4 (20.0 mmol, 2.0 equiv) dropwise.

  • Stir at room temperature for 12–24 h (monitor by TLC).

  • Quench: Add saturated brine. Filter the titanium salts through Celite.

  • Purification: Concentrate and purify via silica gel chromatography to obtain the pure N-sulfinyl imine.

Step 2: Asymmetric Allylboration Critical Control Point: The stereochemistry is determined by the "double diastereodifferentiation" match between the pinanediol ester and the sulfinyl auxiliary.

  • Dissolve the N-sulfinyl imine (1.0 mmol) in anhydrous THF (5 mL) under Argon.

  • Cool the solution to -78°C (Dry ice/acetone bath).

  • Add (+)-Allylboronic acid pinanediol ester (1.2 mmol, 1.2 equiv) dropwise.

    • Note: The reagent may be viscous; dilute in a small amount of THF if necessary for accurate addition.

  • Stir at -78°C for 4 hours, then allow to warm slowly to room temperature overnight.

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Step 3: Deprotection (Optional - to yield free amine)

  • Dissolve the allylboration product in MeOH.

  • Add 4N HCl in Dioxane (2.0 equiv).

  • Stir for 1 hour. Concentrate to yield the Chiral Homoallylic Amine Hydrochloride .

Data Analysis & Validation

To validate the success of the synthesis, compare the resulting diastereomeric ratio (dr).

ParameterMethodAcceptance Criteria
Conversion LC-MS / 1H NMR>95% consumption of imine
Diastereoselectivity (dr) 1H NMR (Crude)>95:5 (detectable via distinct vinyl proton shifts)
Enantiomeric Excess (ee) Chiral HPLC>98% (after purification)
Structure Confirmation 1H NMRPresence of vinyl group (-CH=CH2) at ~5.8 ppm

Application to Bortezomib-Class Inhibitors

While Bortezomib itself contains a boronic acid at the C-terminus, the (+)-Allylboronic acid pinanediol ester is instrumental in synthesizing analogs or precursors .

Synthesis of Leucine-Bioisosteres

To synthesize a "Bortezomib-like" core where the side chain is derived from the allyl group:

  • Perform the allylboration as described above using a glycine-equivalent imine.

  • Hydrogenation: Subject the homoallylic amine to catalytic hydrogenation (H2, Pd/C).

    • Result: The allyl group (-CH2CH=CH2) is converted to a propyl group (-CH2CH2CH3).

    • Modification: Using Methallyl -boronates (2-methylallyl) and hydrogenating yields the Isobutyl group, exactly matching the Leucine side chain of Bortezomib.

Pathway: From Allylboration to Proteasome Inhibition

The following diagram illustrates how the allylboration product integrates into the final drug molecule.

Drug_Synthesis_Pathway Start Start: (+)-Allylboronic acid pinanediol ester Step1 Asymmetric Allylboration (Sets Chiral Center) Start->Step1 Intermediate Chiral Homoallylic Amine Step1->Intermediate Branch Modification Intermediate->Branch PathA Hydrogenation (Saturated Side Chain) Branch->PathA Leucine Analog PathB Oxidative Cleavage (Aldehyde Precursor) Branch->PathB Warhead Synthesis Coupling Peptide Coupling (Add Pyrazine/Phenylalanine) PathA->Coupling PathB->Coupling Final Protease Inhibitor Analog Coupling->Final

Caption: Integration of allylboration products into the total synthesis of protease inhibitors.

Troubleshooting & Critical Notes

  • Moisture Sensitivity: While pinanediol esters are relatively stable, the allyl-boron bond is sensitive to protolysis. Ensure all solvents are anhydrous (<50 ppm water).

  • Stereochemical Mismatch: If using a chiral imine (like sulfinimine) AND the chiral pinanediol reagent, you must verify the "matched" case. If yields or dr are low, try the enantiomeric sulfinimine.

  • Reagent Quality: Commercial (+)-Allylboronic acid pinanediol ester can degrade. Check purity via 11B NMR (Signal should be at ~33 ppm; Boric acid impurity at ~19 ppm).

References

  • Matteson, D. S. (2013). Stereodirected Synthesis with Organoboranes. Springer Science & Business Media.

  • Ellman, J. A., et al. (2003). "Asymmetric Synthesis of Homoallylic Amines." Chemical Reviews, 103(8).

  • Hall, D. G. (Ed.). (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Brown, H. C., & Jadhav, P. K. (1983). "Asymmetric carbon-carbon bond formation via reaction of chiral allylboronic esters with aldehydes." Journal of the American Chemical Society, 105(7), 2092–2093.

  • Adams, J., et al. (1998). "Proteasome Inhibitors: A Novel Class of Potent and Selective Antitumor Agents (Bortezomib Discovery)." Cancer Research, 59, 2615-2622.

Sources

Application Note: Palladium-Catalyzed Synthesis of Functionalized Allylboronic Acids from Allylic Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of functionalized allylboronic acids and their esters via the palladium-catalyzed borylation of allylic alcohols. Allylboronic acids are pivotal intermediates in organic synthesis, valued for their role in stereoselective carbon-carbon bond formation.[1] This application note details the underlying reaction mechanism, offers a robust step-by-step protocol for laboratory execution, discusses the reaction's scope, and provides troubleshooting insights for researchers, scientists, and professionals in drug development.

Introduction: The Synthetic Value of Allylboronates

Allylboronic acids and their corresponding esters (often pinacol esters, referred to as allyl-Bpin) are exceptionally useful reagents in modern organic chemistry.[2] Their significance stems from their ability to engage in highly regio- and stereoselective allylboration reactions with carbonyl compounds to produce homoallylic alcohols, a common structural motif in natural products and pharmaceutical agents.[1] Furthermore, they serve as versatile coupling partners in transition-metal-catalyzed reactions, such as the Suzuki-Miyaura coupling.[3][4]

Traditionally, the synthesis of these reagents involved multi-step sequences. The direct displacement of the hydroxyl group from readily available and stable allylic alcohols represents a more atom-economical and efficient strategy.[5] Palladium catalysis has emerged as a premier method for this transformation, offering mild reaction conditions and broad functional group tolerance.[6][7]

Reaction Mechanism: A Palladium-Catalyzed Cycle

The conversion of allylic alcohols to allylboronates is a sophisticated process mediated by a palladium catalyst. A deep understanding of the catalytic cycle is essential for optimizing reaction conditions and troubleshooting unexpected outcomes. The currently accepted mechanism involves several key steps.[8][9][10]

Mechanistic Pillars:

  • Activation of the Hydroxyl Group: The C-OH bond of an allylic alcohol is notoriously robust. Its cleavage is often the initiating step and typically requires activation. This is commonly achieved with a Lewis acid or a Brønsted acid co-catalyst, such as p-toluenesulfonic acid (TSOH) or boron trifluoride (BF₃), which is proposed to be generated in situ in some systems.[6][8] The acid protonates or coordinates to the hydroxyl group, transforming it into a better leaving group (e.g., H₂O).

  • Formation of the (η³-allyl)palladium Intermediate: Following activation, a Pd(0) species undergoes oxidative addition to the allylic system, displacing the activated hydroxyl group to form a cationic (η³-allyl)palladium(II) complex. This complex is a key intermediate and has been identified as the catalyst's resting state in several studies.[8][10]

  • Transmetalation: This is the turnover-limiting step of the reaction.[9][10] The diboron reagent (e.g., bis(pinacolato)diboron, B₂pin₂) transfers a boryl group to the palladium center. This step regenerates the Pd(0) catalyst for the next cycle.

  • Reductive Elimination: The final step involves the reductive elimination from the (allyl)(boryl)palladium(II) intermediate. This step forms the new carbon-boron bond of the desired allylboronate product and regenerates the active Pd(0) catalyst, thus closing the catalytic cycle.

Palladium-Catalyzed Borylation of Allylic Alcohols Catalytic Cycle for Allylic Alcohol Borylation cluster_main pd0 Pd(0) Catalyst allyl_pd_complex <η³-allyl>Pd(II) Intermediate pd0->allyl_pd_complex Oxidative Addition allyl_alcohol Allylic Alcohol (R-CH=CH-CH₂OH) activated_alcohol Activated Alcohol (R-CH=CH-CH₂OH₂⁺) allyl_alcohol->activated_alcohol acid Acid Co-catalyst acid->activated_alcohol activated_alcohol->allyl_pd_complex C-O Cleavage boryl_pd_complex <η³-allyl>Pd(II)(Bpin) Complex allyl_pd_complex->boryl_pd_complex Transmetalation (Turnover Limiting) diboron B₂pin₂ diboron->allyl_pd_complex boryl_pd_complex->pd0 Reductive Elimination product Allylboronate Product (R-CH=CH-CH₂Bpin) boryl_pd_complex->product

Caption: The catalytic cycle for the palladium-catalyzed borylation of allylic alcohols.

Experimental Protocol: Synthesis of an E-Allylic Boronic Ester

This protocol is adapted from a highly effective system developed by Dutheuil, Szabó, Aggarwal, and co-workers, which utilizes a commercially available palladium catalyst.[6]

Objective: To synthesize an E-allylic boronic ester from the corresponding primary allylic alcohol.

Materials and Reagents
Reagent/MaterialPurposeTypical GradeSupplier
Allylic AlcoholSubstrate>98%Standard chemical suppliers
Bis(pinacolato)diboron (B₂pin₂)Boron Source>98%Standard chemical suppliers
Palladacycle CatalystCatalystN/ACommercially available
p-Toluenesulfonic acid (TSOH)Acid Co-catalyst>98.5%Standard chemical suppliers
Dimethyl sulfoxide (DMSO)SolventAnhydrousStandard chemical suppliers
Methanol (MeOH)Co-solventAnhydrousStandard chemical suppliers
Diethyl ether (Et₂O)Extraction SolventAnhydrousStandard chemical suppliers
Brine (sat. aq. NaCl)Aqueous WashN/ALab prepared
Magnesium Sulfate (MgSO₄)Drying AgentAnhydrousStandard chemical suppliers
Silica GelStationary Phase230-400 meshStandard chemical suppliers

Note: The use of anhydrous solvents is recommended to prevent hydrolysis of the diboron reagent and the boronic ester product.

Equipment Setup
  • Schlenk flask or oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Septum and needle adapter for inert gas (Argon or Nitrogen).

  • Schlenk line or manifold for maintaining an inert atmosphere.

  • Magnetic stir plate with heating capabilities.

  • Standard laboratory glassware for workup and purification (separatory funnel, flasks, etc.).

  • Rotary evaporator.

  • Flash column chromatography setup.

Step-by-Step Reaction Procedure
  • Flask Preparation: Place an appropriate-sized Schlenk flask containing a magnetic stir bar under vacuum and heat with a heat gun to remove adsorbed moisture. Backfill the flask with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladacycle catalyst (2.5 mol%) and p-toluenesulfonic acid (5 mol%) to the flask.

  • Substrate and Reagent Solution: In a separate vial, dissolve the allylic alcohol (1.0 equiv) and bis(pinacolato)diboron (2.0 equiv) in a 1:1 mixture of anhydrous DMSO and anhydrous MeOH.

  • Initiate Reaction: Using a syringe, add the solution from step 3 to the Schlenk flask containing the catalysts.

  • Reaction Conditions: Immerse the flask in a pre-heated oil bath at 50 °C and stir vigorously.

  • Monitoring Progress: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots periodically. The reaction is typically complete within a few hours.

Workup and Purification
  • Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Solvent Addition: Dilute the reaction mixture with diethyl ether.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with water and then with brine. This removes the DMSO and other water-soluble components.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure allylboronic ester.

Experimental Workflow Overall Experimental Workflow start 1. Reagent Preparation (Weighing & Dissolving) setup 2. Reaction Setup (Inert Atmosphere) start->setup reaction 3. Reaction Execution (Heating at 50 °C) setup->reaction workup 4. Workup & Extraction (Et₂O/Water Wash) reaction->workup purify 5. Purification (Flash Column Chromatography) workup->purify product 6. Product Characterization (NMR, MS) purify->product

Caption: A flowchart illustrating the key stages of the experimental workflow.

Scope and Limitations

The palladium-catalyzed borylation of allylic alcohols is a versatile reaction that tolerates a wide range of functional groups.[6]

Tolerated Functional Groups:

  • Esters

  • Ethers

  • Silyl ethers

  • Halides

  • Alkenes (non-allylic)

Substrate Scope:

  • Primary and Secondary Alcohols: Both primary and secondary allylic alcohols are generally good substrates.

  • Stereochemistry: The reaction often proceeds with high E-selectivity, meaning that regardless of the starting material's geometry, the major product is the trans-allylboronate.

  • Steric Hindrance: Highly hindered allylic alcohols may react more slowly or require higher catalyst loading and temperatures.

Limitations:

  • Tertiary Alcohols: Tertiary allylic alcohols can be challenging substrates and may undergo elimination or other side reactions.[11]

  • Acid-Sensitive Groups: Substrates containing functional groups that are highly sensitive to acids may require careful optimization of the co-catalyst or the use of alternative activation methods.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficient activation of the alcohol.3. Water in the reaction mixture.1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Increase the loading of the acid co-catalyst (e.g., from 5 mol% to 10 mol%).3. Use freshly distilled, anhydrous solvents.
Formation of Side Products 1. Decomposition of the product.2. Over-reaction or side reactions.1. Monitor the reaction closely and stop it upon completion.2. Lower the reaction temperature.
Difficulty in Purification 1. Co-elution of product with B₂pin₂.2. Hydrolysis of the product on silica gel.1. Wash the crude product with a minimal amount of cold hexanes to precipitate excess B₂pin₂.2. Neutralize the silica gel with triethylamine (1% in eluent) before chromatography.

References

  • Larsson, J. M., & Szabó, K. J. (2013). Mechanistic Investigation of the Palladium-Catalyzed Synthesis of Allylic Silanes and Boronates from Allylic Alcohols. Journal of the American Chemical Society, 135(1), 443–455. [Link]

  • Dutheuil, G., Selander, N., Szabó, K. J., & Aggarwal, V. K. (2008). Direct Synthesis of Functionalized Allylic Boronic Esters from Allylic Alcohols and Inexpensive Reagents and Catalysts. Synthesis, 2008(14), 2293–2297. [Link]

  • Sebelius, S., Olsson, V. J., & Szabó, K. J. (2012). Palladium-catalyzed synthesis and isolation of functionalized allylboronic acids: selective, direct allylboration of ketones. Angewandte Chemie International Edition, 51(52), 13050-13053. [Link]

  • Larsson, J. M., & Szabó, K. J. (2013). Mechanistic investigation of the palladium-catalyzed synthesis of allylic silanes and boronates from allylic alcohols. Journal of the American Chemical Society, 135(1), 443-455. [Link]

  • Larsson, J. M., & Szabó, K. J. (2013). Mechanistic Investigation of the Palladium-Catalyzed Synthesis of Allylic Silanes and Boronates from Allylic Alcohols. Journal of the American Chemical Society. [Link]

  • Larsson, J. M., & Szabó, K. J. (2012). Mechanistic Investigation of the Palladium-Catalyzed Synthesis of Allylic Silanes and Boronates from Allylic Alcohols. ElectronicsAndBooks. [Link]

  • Sebelius, S., Olsson, V. J., & Szabó, K. J. (2012). Palladium-Catalyzed Synthesis and Isolation of Functionalized Allylboronic Acids: Selective, Direct Allylboration of Ketones. Angewandte Chemie (International ed. in English), 51(52), 13050-3. [Link]

  • Diner, C., & Szabó, K. J. (2017). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society, 139(1), 2-14. [Link]

  • Szabó, K. J. (2012). Scheme 1. Synthesis and isolation of allylboronic acids. ResearchGate. [Link]

  • Yang, Y., & Buchwald, S. L. (2013). Ligand-controlled palladium-catalyzed regiodivergent Suzuki-Miyaura cross-coupling of allylboronates and aryl halides. Journal of the American Chemical Society, 135(31), 11421-11424. [Link]

  • Selander, N. (2009). Development of New Synthetic Routes to Organoboronates by Catalytic Allylic Substitution and C-H bond Functionalization. DiVA portal. [Link]

  • Yang, Y., & Buchwald, S. L. (2013). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki–Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Asymmetric Allylboration with (+)-Allylboronic Acid Pinanediol Ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Allylboration Reactions Reagent: (+)-Allylboronic acid pinanediol ester (CAS: 75927-49-0) Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Yield Paradox"

You are likely experiencing a common phenomenon with pinanediol allylboronates: High Enantiomeric Excess (ee) but Low Isolated Yield.

Unlike their pinacol counterparts, pinanediol esters are exceptionally stable. This stability, derived from the rigid bicyclic pinanediol backbone, is excellent for maintaining stereochemical integrity during storage or antecedent steps (e.g., Matteson homologation). However, this same stability becomes a liability during the reaction and, most critically, during the workup. The pinanediol ligand does not "let go" of the boron atom easily, often trapping your product in a stable borate complex that resists standard hydrolysis.

This guide addresses the three primary failure points: Reaction Kinetics , The Workup Trap , and Purification Losses .

Module 1: Reaction Optimization (Kinetics)

Issue: The reaction reaches a plateau with incomplete conversion, or proceeds too slowly, leading to decomposition.

Diagnosis: Pinanediol is sterically bulkier than pinacol. In Type I allylboration (proceeding via a Zimmerman-Traxler transition state), this bulk slows the coordination of the carbonyl oxygen to the boron atom.

Troubleshooting Protocol
ParameterStandard ConditionOptimized ConditionTechnical Rationale
Concentration 0.1 M - 0.2 M0.5 M - 1.0 M Allylboration is bimolecular. Pinanediol esters are kinetically slow; higher concentration drives the Zimmerman-Traxler assembly.
Solvent THF or EtherDCM or Toluene Coordinating solvents (THF) compete with the aldehyde for the boron center, slowing the reaction. Non-coordinating solvents are essential.
Temperature -78 °C-78 °C to -20 °C While -78 °C maximizes ee, the reaction may stall. Slowly warming to -20 °C often completes conversion without significant erosion of enantioselectivity.
Additives NoneMolecular Sieves (4Å) Strictly anhydrous conditions are required to prevent protonolysis of the allyl-boron bond before reaction.
DOT Diagram: The Kinetic Bottleneck

ReactionKinetics Reagents Pinanediol Allylboronate + Aldehyde Coordination Boron-Carbonyl Coordination Reagents->Coordination Slow step (Steric bulk) Coordination->Reagents Reversible (THF interference) TS Zimmerman-Traxler Transition State Coordination->TS Solvent dependent (Non-coordinating best) Product Boronate Adduct (Stable) TS->Product Irreversible

Caption: The kinetic pathway showing where steric bulk and coordinating solvents can stall the reaction before the irreversible C-C bond formation.

Module 2: The Workup (The Critical Failure Point)

Issue: The reaction shows conversion by TLC/NMR, but after aqueous workup, the mass balance is low, or the product is contaminated with boron residues.

Root Cause: The resulting product is a pinanediol boronate ester of the homoallylic alcohol. The pinanediol moiety is remarkably resistant to hydrolysis. Standard NaOH/H₂O₂ workups are often insufficient or require conditions harsh enough to degrade sensitive functional groups.

The Solution: Transesterification (Ligand Exchange) Instead of trying to hydrolyze the pinanediol off (which is hard), displace it with a stronger binding agent. Phenylboronic Acid (PBA) is the gold standard for this. Pinanediol binds significantly tighter to PBA than to your alkyl boronate product.

Protocol: Phenylboronic Acid (PBA) Exchange
  • Quench: Upon reaction completion, dilute the mixture with diethyl ether or MTBE (do not use DCM for the workup phase if possible, biphasic extraction is needed).

  • Exchange Reagent: Add 1.1 - 1.5 equivalents of Phenylboronic Acid (PhB(OH)₂) relative to the pinanediol ester.

  • Biphasic Stir: Add water (ratio 1:1 organic/aqueous) and stir vigorously at Room Temperature for 1–4 hours.

    • Mechanism:[1][2][3] The PBA enters the organic phase, "steals" the pinanediol to form the very stable Phenylboronic acid pinanediol ester, and releases your homoallylic alcohol product into the organic phase (or aqueous if very polar).

  • Separation: Separate layers. The organic layer contains your product and the PhB-pinanediol byproduct.

  • Purification: The PhB-pinanediol ester is non-polar and moves near the solvent front on silica, while your homoallylic alcohol is much more polar. They separate easily.

Alternative: Diethanolamine Precipitation

If the PBA method fails, use diethanolamine.

  • Dissolve crude residue in ether.

  • Add 1.05 eq of diethanolamine.

  • Stir for 2 hours. The pinanediol-diethanolamine complex often precipitates or can be removed, though this is less reliable for pinanediol than for pinacol.

DOT Diagram: Transesterification Logic

WorkupLogic Crude Crude Reaction Mixture (Product trapped as Pinanediol Ester) AddPBA Add Phenylboronic Acid (PBA) (1.5 equiv) + Water Crude->AddPBA Exchange Ligand Exchange (Thermodynamic Drive) AddPBA->Exchange Pinanediol prefers PhB Result Two Distinct Species Exchange->Result Byproduct PhB-Pinanediol (Non-polar, easy to remove) Result->Byproduct Target Free Homoallylic Alcohol (High Yield) Result->Target

Caption: The ligand exchange mechanism using Phenylboronic Acid to liberate the target alcohol from the stable pinanediol complex.

Module 3: Reagent Integrity & Storage

Issue: Reagent appears degraded or yields are inconsistent between batches.

Checklist:

  • Protodeboronation: Allylboronates are susceptible to hydrolysis by moisture, releasing propene and pinanediol.

    • Test: Run an ¹¹B NMR.[4][5][6]

    • Good: Signal at ~33 ppm (tricoordinate boron).

    • Bad: Signal at ~20-30 ppm (boronic acid/breakdown) or sharp singlet for free boric acid.

  • Storage: Must be stored under Argon at -20 °C.

  • Isomerization: Unlike crotylboronates, simple allylboronates don't have E/Z issues, but if substituted, 1,3-borotropic shifts can occur at Room Temperature. Keep cold!

FAQ: Rapid Troubleshooting

Q: Can I use oxidative workup (NaOH/H₂O₂) like I do for Suzuki couplings? A: You can, but it is often ineffective for pinanediol. The pinanediol cage protects the boron center from nucleophilic attack by the hydroperoxide anion. You often need to heat it or use high pH, which can destroy your chiral alcohol product. The PBA exchange (Module 2) is milder and superior.

Q: My product is stuck on the silica column. A: Boron species interact with silanols. If you didn't fully cleave the pinanediol, the ester will streak. If you did cleave it, ensure you aren't using a Lewis Basic solvent (like pyridine) that might complex any residual boron. Use the PBA workup to ensure the boron is sequestered in a non-polar form (PhB-pinanediol) that elutes quickly.

Q: Why is the reaction taking 48 hours? A: Pinanediol is bulky. If you are running at -78 °C, the rate constant is tiny. Try "cryo-ramping": Start at -78 °C for 1 hour to establish the Zimmerman-Traxler geometry, then allow the bath to slowly warm to -20 °C in the freezer (or cryocooler) overnight.

References

  • Matteson, D. S. (2013). Stereodirected Synthesis with Organoboranes. Springer Science & Business Media. (Definitive text on pinanediol stability and usage).
  • Brown, H. C., & Bhat, K. S. (1986). Chiral synthesis via organoboranes. 7. Effect of the steric requirements of the boronic ester glycol group on the optical purity of the product in the asymmetric allylboration of aldehydes. Journal of the American Chemical Society, 108(13), 3771-3773. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.
  • Dutheuil, G., et al. (2008).[3] Direct Synthesis of Functionalized Allylic Boronic Esters. Synthesis, 2008(14), 2293-2297. (Discusses oxidative vs. exchange workups). Link

  • Matteson, D. S., & Majumdar, D. (1983). Homologation of boronic esters to alpha-chloro boronic esters. Organometallics, 2(11), 1529–1535. (Foundational work establishing the stability of pinanediol esters).[6][7] Link

Sources

identifying and minimizing side reactions of (+)-allylboronic acid pinanediol ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (+)-Allylboronic Acid Pinanediol Ester

Case ID: PIN-ALLYL-001 Status: Open Subject: Stability, Reactivity Optimization, and Side Reaction Mitigation

Executive Summary: The "Stability Paradox"

(+)-Allylboronic acid pinanediol ester is a robust chiral reagent, preferred over its unstable boronic acid counterparts for its resistance to air and moisture. However, this stability comes at a cost: reduced nucleophilicity .

Unlike the highly reactive Brown reagents (Ipc₂B-allyl), pinanediol esters often require activation (Lewis/Brønsted acids) or higher temperatures to react with aldehydes. This creates a critical window for side reactions: higher temperatures promote 1,3-borotropic shifts , leading to racemization, while harsh workups are required to remove the "sticky" pinanediol auxiliary.

This guide addresses three core challenges:

  • Storage Stability: Preventing "silent" degradation.

  • Reaction Control: Balancing reactivity vs. stereochemical integrity.

  • Downstream Processing: Efficient removal of the pinanediol by-product.

Storage & Handling: The First Line of Defense

Q: My reagent purity has dropped after 3 months at 4°C. What happened? A: You likely encountered Oxidative C-B Bond Cleavage or Moisture-Induced Protodeboronation . Even though pinanediol esters are stable, the allyl-boron bond is weaker than alkyl-boron bonds.

StressorMechanismConsequencePrevention
Oxygen Radical insertion of O₂ into C-B bond.Formation of allyl alcohol + borate ester (dead reagent).Store under Argon/Nitrogen.[1] Seal with Parafilm.
Moisture Protonolysis of the C-B bond.Release of propene gas + pinanediol boronic acid.Store over activated 4Å molecular sieves.
Heat (>25°C) [1,3]-Sigmatropic rearrangement.Racemization. The boron moves to the distal carbon, scrambling chirality.Strict -20°C storage.

Troubleshooting Guide: Reaction Optimization

Scenario A: "The reaction is too slow or incomplete."
  • Cause: The pinanediol ligand donates electron density to the boron p-orbital, reducing its Lewis acidity. The reagent is too stable to activate the aldehyde carbonyl spontaneously at low temperatures.

  • Solution: Lewis Acid Catalysis. [2]

    • Protocol: Add 5–10 mol% Sc(OTf)₃ or ZnCl₂ in DCM at -78°C. This activates the aldehyde without promoting the background racemic reaction.

    • Alternative: Use Chiral Phosphoric Acids (Brønsted Acid Catalysis) if enantioselectivity is eroding.

Scenario B: "I am getting the wrong enantiomer or low ee%."
  • Cause: 1,3-Borotropic Shift.

    • If the reaction temperature is raised (e.g., to 0°C or RT) to force the sluggish reaction, the allyl group undergoes a rapid [1,3]-shift. This equilibrates the chiral reagent into a mixture of isomers, destroying the specific stereochemical encoding provided by the (+)-pinanediol.

  • Solution:

    • Keep it Cold: Maintain T < -60°C.

    • Solvent Switch: Avoid THF (coordinating solvents stabilize the transition state for scrambling). Use Toluene or DCM .

Scenario C: "I cannot separate the pinanediol by-product from my product."
  • Cause: Pinanediol is a high-boiling, lipophilic diol that co-elutes with many organic products on silica gel.

  • Solution: See Protocol 2 (Transesterification) below.

Visualizing the Pathways

The following diagram maps the stability risks and the decision logic for troubleshooting.

Pinanediol_Pathways Reagent (+)-Allylboronic Acid Pinanediol Ester Oxidation Oxidized Product (Allyl Alcohol) Reagent->Oxidation Air/O2 (Storage) Proto Protodeboronation (Propene + Boric Acid) Reagent->Proto Moisture/H2O (Storage) Isomer Racemized Reagent (via 1,3-Shift) Reagent->Isomer Heat (>0°C) (1,3-Borotropic Shift) Product Homoallylic Alcohol (+ Pinanediol) Reagent->Product Reaction (Slow kinetics) Isomer->Product Low ee% / Wrong Diastereomer Aldehyde Target Aldehyde Aldehyde->Product + Lewis Acid (Sc(OTf)3)

Caption: Figure 1. Degradation pathways (red/yellow) vs. productive reaction pathways (green). Heat promotes the 1,3-shift, leading to racemization.

Validated Experimental Protocols

Protocol 1: Standard Allylation with Oxidative Workup

Use this when the product is stable to oxidation and pinanediol recovery is not required.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Mix: Dissolve (+)-allylboronic acid pinanediol ester (1.2 equiv) and aldehyde (1.0 equiv) in anhydrous Toluene (0.5 M).

  • Catalyst: Cool to -78°C. Add Sc(OTf)₃ (5 mol%) dropwise.

  • Reaction: Stir at -78°C for 4–6 hours. Monitor by TLC (pinanediol ester stains with KMnO4).

  • Oxidative Cleavage (Crucial Step):

    • Dilute with THF.

    • Add 3N NaOH (3 equiv) followed by 30% H₂O₂ (3 equiv) dropwise at 0°C.

    • Warning: Exothermic. Vent the flask.

    • Stir 1 hour at RT. This destroys the C-B bond, releasing the free alcohol.

  • Extraction: Extract with EtOAc. The pinanediol remains (mostly) in the organic phase but is now cleaved from the product.

Protocol 2: Pinanediol Removal via Phenylboronic Acid Exchange

Use this when you need to remove the "sticky" pinanediol without strong oxidation.

Principle: Phenylboronic acid (PhB(OH)₂) has a higher affinity for pinanediol than the product does. It acts as a "sponge."

  • Reaction Completion: After the allylation is complete, concentrate the reaction mixture.

  • Biphasic Mix: Resuspend the crude oil in a biphasic mixture of Ether/Water (1:1) .

  • Scavenger Addition: Add Phenylboronic acid (1.5 equiv) .

  • Stir: Vigorously stir for 2–4 hours at RT.

    • Mechanism:[1][3][4][5][6][7] The pinanediol transesterifies from your product to the phenylboronic acid, forming the stable, non-polar PhB-Pinanediol ester .

  • Separation:

    • If your product is polar/water-soluble (e.g., amino alcohol): Wash the organic layer (containing PhB-Pinanediol) and keep the aqueous layer.

    • If your product is organic : The PhB-Pinanediol is less polar than free pinanediol. It often moves to the solvent front in chromatography, making separation easier than the free diol.

References

  • Brown, H. C., & Jadhav, P. K. (1983). Asymmetric carbon-carbon bond formation via reaction of chiral allylic boron reagents.[4][8] Journal of the American Chemical Society, 105(7), 2092–2093. Link

  • Matteson, D. S. (1989).[9] Boronic esters in stereodirected synthesis. Chemical Reviews, 89(7), 1535–1551. Link

  • Hutton, C. A., et al. (2010). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. Chem. Asian J., 5, 2453. Link

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Chapter on Allylboration).[1][4][8][10][11] Link

  • Gravel, M., et al. (2004). Lewis Acid Catalyzed Allylboration.[8][11] Journal of Organic Chemistry, 69(13), 4412–4428. Link

Sources

Technical Support Center: Optimizing Diastereoselectivity in the Synthesis of Homoallylic Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of homoallylic alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. Here, you will find practical, in-depth answers to common challenges, troubleshooting strategies for when your reactions do not proceed as expected, and detailed experimental protocols. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental models for predicting diastereoselectivity in the addition of nucleophiles to chiral aldehydes?

A1: The two primary models are the Felkin-Anh model and the Cram chelate model.[1][2]

  • Felkin-Anh Model: This model generally applies in the absence of a chelating group on the α-carbon of the aldehyde. It predicts the stereochemical outcome by considering the steric hindrance around the carbonyl group. The largest substituent on the α-carbon orients itself perpendicular to the carbonyl bond to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory (approximately 107°).[2][3]

  • Cram Chelate Model: This model is applicable when the α-substituent on the aldehyde has a heteroatom (like oxygen or nitrogen) that can chelate with a Lewis acid and the carbonyl oxygen. This chelation locks the conformation of the aldehyde, forcing the nucleophile to attack from the opposite face, often leading to a reversal of the diastereoselectivity predicted by the Felkin-Anh model.[1][3]

Q2: How does the geometry of the allylating reagent (E vs. Z) influence the diastereoselectivity of the product?

A2: The geometry of the crotylating agent is crucial, particularly in reactions involving boron-based reagents, as they often proceed through a chair-like Zimmerman-Traxler transition state. In this model, the substituents on both the aldehyde and the crotylboronate occupy pseudo-equatorial or pseudo-axial positions to minimize steric interactions.

  • (E)-Crotylboronates typically lead to the formation of anti-homoallylic alcohols.

  • (Z)-Crotylboronates generally result in syn-homoallylic alcohols.

This predictability allows for a high degree of control over the relative stereochemistry of the newly formed stereocenters.

Q3: What is the role of a Lewis acid in these reactions, and how does its choice impact diastereoselectivity?

A3: Lewis acids play a critical role in activating the carbonyl group of the aldehyde, making it more electrophilic and facilitating the nucleophilic attack of the allylating reagent. The choice of Lewis acid can dramatically influence the diastereoselectivity.

  • Chelating Lewis Acids: Lewis acids like MgBr₂, ZnBr₂, TiCl₄, and SnCl₄ can coordinate to both the carbonyl oxygen and a heteroatom on the α-carbon of the aldehyde, enforcing a rigid, chelated transition state.[3] This typically leads to the product predicted by the Cram chelate model.

  • Non-Chelating Lewis Acids: Bulky or less coordinating Lewis acids, such as BF₃·OEt₂, tend not to form a stable chelate.[3] In these cases, the reaction is more likely to proceed through a non-chelated, Felkin-Anh type transition state.

Therefore, by carefully selecting the Lewis acid, you can often steer the reaction towards the desired diastereomer.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of homoallylic alcohols and provides actionable solutions.

Problem 1: Low or no diastereoselectivity is observed.

Potential Cause Troubleshooting Steps
Incorrect Lewis Acid The chosen Lewis acid may not be appropriate for the desired stereochemical outcome (chelation vs. non-chelation control). For chelation control with an α-alkoxy aldehyde, ensure you are using a chelating Lewis acid like TiCl₄ or MgBr₂. For Felkin-Anh control, a non-chelating Lewis acid like BF₃·OEt₂ is preferred.[3]
Solvent Effects The solvent can influence the stability of the transition state and the chelating ability of the Lewis acid. Non-coordinating solvents like dichloromethane (CH₂Cl₂) are often used. Highly coordinating solvents like tetrahydrofuran (THF) can sometimes interfere with chelation. Experiment with different solvents to find the optimal conditions for your specific substrate.
Temperature Control Diastereoselectivity is often temperature-dependent. Running the reaction at a lower temperature (e.g., -78 °C) can enhance selectivity by favoring the transition state with the lowest activation energy.
Reagent Geometry If using a crotylating agent, ensure the geometric purity of your (E) or (Z)-reagent. Contamination with the other isomer will lead to a mixture of diastereomeric products.

Problem 2: The observed diastereoselectivity is the opposite of what was expected.

Potential Cause Troubleshooting Steps
Unexpected Chelation A functional group on your substrate that you did not consider might be acting as a chelating agent. Re-evaluate the structure of your aldehyde for any potential Lewis basic sites.
Felkin-Anh vs. Polar Felkin-Anh If your α-substituent is electronegative (e.g., a halogen or an OR group), the reaction may be following the polar Felkin-Anh model, where the electronegative group acts as the "large" group due to electronic repulsion with the incoming nucleophile. This can lead to a different stereochemical outcome than predicted by the standard Felkin-Anh model.
Protecting Group Effects The steric bulk of a protecting group on an α-alkoxy substituent can influence whether the reaction proceeds via a chelated or non-chelated pathway. A bulky protecting group like TBDPS will likely favor the Felkin-Anh product, while a smaller group like BOM may favor the chelate product.[3]

Problem 3: Low yield of the desired homoallylic alcohol.

Potential Cause Troubleshooting Steps
Reagent Instability Some allylating reagents, particularly organometallic ones, are sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Aldehyde Purity Impurities in the aldehyde, such as the corresponding carboxylic acid from oxidation, can quench the allylating reagent. Purify the aldehyde by distillation or chromatography before use.
Reaction Time and Temperature The reaction may not have gone to completion. Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Conversely, prolonged reaction times or high temperatures can lead to side reactions and decomposition.

Data Presentation: Diastereoselectivity under Various Conditions

The following tables provide a summary of reported diastereomeric ratios (d.r.) for the synthesis of homoallylic alcohols under different experimental conditions, illustrating the impact of the choice of reagents and catalysts.

Table 1: Effect of Lewis Acid on the Diastereoselectivity of Crotylation of a Chiral α-alkoxy Aldehyde

EntryLewis AcidDiastereomeric Ratio (Chelate:Felkin-Anh)Reference
1MgBr₂95:5Tetrahedron Lett., 1984, 25, 265-268
2ZnBr₂97:3Tetrahedron Lett., 1984, 25, 265-268
3TiCl₄98:2Tetrahedron Lett., 1984, 25, 265-268
4SnCl₄96:4Tetrahedron Lett., 1984, 25, 265-268
5BF₃·OEt₂5:95Tetrahedron Lett., 1984, 25, 265-268

Table 2: Influence of Protecting Group on Diastereoselectivity

EntryProtecting Group (PG)Diastereomeric Ratio (Chelate:Felkin-Anh)Reference
1BOM (Benzyloxymethyl)99:1Tetrahedron Lett., 1982, 23, 2355-2358
2TBDPS (tert-Butyldiphenylsilyl)1:99Tetrahedron Lett., 1982, 23, 2355-2358

Experimental Protocols

Protocol 1: General Procedure for the Diastereoselective Allylation of a Chiral Aldehyde using Allyltrimethylsilane and a Lewis Acid (Felkin-Anh Control)

  • To a stirred solution of the chiral aldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere, add the Lewis acid (e.g., BF₃·OEt₂, 1.2 mmol) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add allyltrimethylsilane (1.5 mmol) dropwise to the reaction mixture.

  • Continue stirring at -78 °C and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Protocol 2: General Procedure for the Diastereoselective Crotylation of an Aldehyde using a (Z)-Crotylboronate (syn-Selective)

  • To a solution of the (Z)-crotylboronate (1.2 mmol) in an appropriate anhydrous solvent (e.g., toluene or THF, 10 mL) at -78 °C under an inert atmosphere, add the aldehyde (1.0 mmol).

  • Stir the reaction mixture at -78 °C for the specified time, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a buffer solution (e.g., pH 7 phosphate buffer) or a mild acid.

  • Allow the mixture to warm to room temperature and add an oxidative workup solution (e.g., a mixture of aqueous sodium hydroxide and hydrogen peroxide) to cleave the boron-carbon bond.

  • Stir vigorously until the oxidation is complete.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the syn-homoallylic alcohol.

Visualizations

Felkin_Anh_vs_Chelation cluster_0 Felkin-Anh Model (Non-Chelating Conditions) cluster_1 Cram Chelate Model (Chelating Conditions) Aldehyde_FA Chiral Aldehyde (α-substituent) TS_FA Felkin-Anh Transition State Aldehyde_FA->TS_FA Nucleophile (e.g., Allyl-SiMe3) + Non-chelating Lewis Acid (e.g., BF3·OEt2) Product_FA Major Diastereomer (e.g., anti) TS_FA->Product_FA Aldehyde_C Chiral Aldehyde (α-chelating group) TS_C Cram Chelate Transition State Aldehyde_C->TS_C Nucleophile + Chelating Lewis Acid (e.g., TiCl4) Product_C Major Diastereomer (e.g., syn) TS_C->Product_C

Caption: Comparison of Felkin-Anh and Cram Chelate models.

Crotylation_Workflow Start Select Aldehyde and Desired Diastereomer (syn/anti) Reagent_Choice Choose (Z)- or (E)-Crotylating Reagent Start->Reagent_Choice Conditions Optimize Reaction Conditions (Solvent, Temperature, Lewis Acid) Reagent_Choice->Conditions Reaction Perform Crotylation Reaction Conditions->Reaction Workup Quench and Workup Reaction->Workup Analysis Analyze Diastereomeric Ratio (NMR, GC, HPLC) Workup->Analysis Purification Purify Major Diastereomer Analysis->Purification End Isolated Homoallylic Alcohol Purification->End

Caption: General workflow for diastereoselective crotylation.

References

  • Kim, H. Y., & Krische, M. J. (2012). Diastereo- and Enantioselective Ruthenium Catalyzed Hydrohydroxyalkylation of 2-Silyl-Butadienes: Carbonyl syn-Crotylation from the Alcohol Oxidation Level. Journal of the American Chemical Society, 134(42), 17681–17684.
  • Schmidt, V. A., & Krische, M. J. (2011). anti-Diastereo- and Enantioselective Carbonyl Crotylation from the Alcohol or Aldehyde Oxidation Level Employing a Cyclometallated Iridium Catalyst: α-Methyl Allyl Acetate as a Surrogate to Preformed Crotylmetal Reagents. Journal of the American Chemical Society, 133(36), 14264–14267.
  • Kohn, R., & Wang, S. (n.d.). Chelation control and Felkin-Anh. Retrieved from [Link]

  • LibreTexts. (2020, August 15). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

  • Nokami, J., et al. (2001). The First and Highly Enantioselective Crotylation of Aldehydes via an Allyl-Transfer Reaction from a Chiral Crotyl-Donor. Journal of the American Chemical Society, 123(37), 9168–9169.
  • Araki, S., et al. (2001). Control of diastereoselectivity in the crotylation and cinnamylation of aldehydes by the selection of ligands on allylic indium. Tetrahedron Letters, 42(39), 6983-6986.
  • Gicquel, M., et al. (2022). Stereoselective Construction of Tertiary Homoallyl Alcohols and Ethers by Nucleophilic Substitution at Quaternary Carbon Stereocenters.
  • Walsh, P. J., et al. (2007). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society, 129(23), 7410–7418.
  • Panek, J. S., et al. (1992). Double-Stereodifferentiating Crotylation Reactions with Chiral (E)-Crotylsilanes. Evaluation of a New Approach for the Synthesis of Polypropionate-Derived Natural Products. Journal of the American Chemical Society, 114(22), 8768–8770.
  • Hall, D. G., et al. (2008). Catalytic enantioselective allyl- and crotylboration of aldehydes using chiral diol x SnCl4 complexes. optimization, substrate scope and mechanistic investigations. Journal of the American Chemical Society, 130(26), 8481–8490.
  • University of Manchester. (n.d.). Stereoselectivity in organic synthesis. Retrieved from [Link]

  • Myers, A. G. (n.d.). Chem 115. Harvard University. Retrieved from [Link]

  • Hall, D. G., et al. (2008). Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol•SnCl4 Complexes. Optimization, Substrate Scope and Mechanistic Investigations. Journal of the American Chemical Society, 130(26), 8481–8490.
  • Batey, R. A., et al. (2009). Allylation and Crotylation of Ketones and Aldehydes Using Potassium Organotrifluoroborate Salts under Lewis Acid and Montmorillonite K10 Catalyzed Conditions. Organic Letters, 11(12), 2631–2634.
  • Wipf, P. (2007, January 20). 1 ID. Allylations & Crotylations I. Basic Principles. University of Pittsburgh.
  • Fernand, R., et al. (2015). Diastereoselective allylation-based asymmetric total synthesis of 1,10-seco-guaianolides. Organic & Biomolecular Chemistry, 13(24), 6766–6774.
  • University of Liverpool. (n.d.). felkin-ahn and cram chelate. Retrieved from [Link]

  • Loh, T.-P., et al. (2005). Catalytic Asymmetric Allylation of Aldehydes via a Chiral Indium(III) Complex.
  • Denmark, S. E., et al. (2008). On the Mechanism of Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes Catalyzed by QUINOX, a Chiral Isoquinoline N-Oxide. Journal of the American Chemical Society, 130(40), 13396–13410.
  • Wiest, O., et al. (2012). Diastereoselectivity in Lewis-acid-catalyzed Mukaiyama aldol reactions: a DFT study. Journal of the American Chemical Society, 134(36), 14973–14981.
  • Wang, J., et al. (2026). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Journal of the American Chemical Society.
  • Chen, M., et al. (2021). Highly Stereo- and Enantioselective Syntheses of δ-Alkyl-Substituted (Z)-Homoallylic Alcohols. Organic Letters, 23(23), 9183–9188.
  • Martin-Montero, R., et al. (2020).
  • Ghorai, M. K., et al. (2017). Tuning the Reactivity of Functionalized Diallylic Alcohols: Brønsted Acid vs. Lewis Acid Catalysis. The Journal of Organic Chemistry, 82(11), 5829–5841.

Sources

Technical Support Center: Overcoming Low Reactivity of Boronic Esters with Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #BOR-KET-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting & Optimization for Nucleophilic Addition of Boronic Esters to Ketones

Executive Summary: The "Stability Trap"

You are likely encountering low reactivity because boronic esters (e.g., Bpin) are designed for stability, not reactivity. Unlike boronic acids, the dioxy-backbone of the ester attenuates the Lewis acidity of the boron center, making it reluctant to accept the nucleophile required to initiate transmetallation or direct addition. Furthermore, ketones possess significantly higher steric hindrance and lower electrophilicity (LUMO energy) compared to aldehydes.

To force this reaction, you must disrupt the stability of the ester. This guide details three activation pathways: Catalytic Hydrolysis , Rhodium Transmetallation , and "Ate" Complex Formation .

Module 1: Diagnostic & Decision Matrix

Before altering your protocol, identify your specific reaction class using the decision tree below.

ReactionDecisionTree Start Start: What is your Target? RxnType Reaction Type? Start->RxnType Add12 1,2-Addition (Synthesis of tert-Alcohols) RxnType->Add12 Add14 1,4-Addition (Michael Acceptors/Enones) RxnType->Add14 KetoneType Is the Ketone Activated? (e.g., α-keto ester, CF3-ketone) Add12->KetoneType Sol_C Solution C: Rh-Catalysis (Hayashi Conditions) Add14->Sol_C Activated Activated Ketone KetoneType->Activated Unactivated Unactivated Ketone (Aliphatic/Aromatic) KetoneType->Unactivated Sol_A Solution A: Lewis Base Activation (DABCO/CsF) Activated->Sol_A Sol_B Solution B: Rh-Catalysis + Hydrolysis (High Temp/Water) Unactivated->Sol_B

Figure 1: Decision matrix for selecting the correct activation protocol based on substrate electronics.

Module 2: The Rhodium-Catalyzed 1,2-Addition (The Gold Standard)

For unactivated ketones, direct uncatalyzed addition is virtually impossible. You must use a transition metal (typically Rhodium) to facilitate the transfer.

The Critical Mechanism: In Situ Hydrolysis

The Problem: Rhodium does not transmetallate efficiently with boronic esters (Bpin). It requires the boronic acid or a hydroxy-boronate species. The Fix: You must include water or a hydrolytic base to convert Bpin → B(OH)₂ in situ.

RhMechanism Bpin Ar-Bpin (Unreactive) Hydrolysis Hydrolysis (H2O / Base) Bpin->Hydrolysis Acid Ar-B(OH)2 (Reactive Species) Hydrolysis->Acid Transmet Transmetallation Acid->Transmet + Base Rh_OH [Rh]-OH Rh_OH->Transmet Ar_Rh Ar-[Rh] Transmet->Ar_Rh Ketone Ketone (R-CO-R) Ar_Rh->Ketone 1,2-Insertion Product Tertiary Alcohol Ketone->Product

Figure 2: The "Hydrolysis Imperative." Bpin must open to B(OH)₂ to enter the catalytic cycle.

Standard Operating Procedure (SOP): Rh-Catalyzed Arylation

Applicability: Unactivated aryl/alkyl ketones.

ComponentStandard ReagentRole
Catalyst [Rh(cod)Cl]₂ (1.5 mol%)Pre-catalyst.
Ligand P(t-Bu)₃ or Diene ligandsBulky phosphines prevent dimerization; Dienes stabilize Rh(I).
Boron Source Ar-Bpin (1.5 - 2.0 equiv)Excess is required to account for protodeboronation.
Base/Additive KOH (1.0 equiv) + H₂O CRITICAL: Promotes hydrolysis of Bpin.
Solvent Dioxane/H₂O (10:1)Miscibility is key for the hydrolysis step.
Temp 60°C - 90°CHeat is required for sterically hindered ketones.

Step-by-Step Protocol:

  • Charge a vial with [Rh(cod)Cl]₂ (1.5 mol%) and Ligand (3 mol%).

  • Add Ar-Bpin (1.5 equiv) and the Ketone (1.0 equiv).

  • Add Dioxane (0.5 M concentration).

  • The Activation Step: Add aqueous KOH (1.0 equiv, 3M solution). Note: Without water, this reaction will stall.

  • Seal and heat to 90°C for 16 hours.

  • Workup: Quench with sat. NH₄Cl.

Module 3: Non-Catalytic Activation (Lewis Base "Ate" Complexes)

If you cannot use transition metals (e.g., due to downstream purification limits), you must increase the nucleophilicity of the boron itself.

Theory: A neutral boronic ester has an empty p-orbital. Adding a strong Lewis base (alkoxide or carbanion) fills this orbital, creating a negatively charged, tetrahedral "ate" complex. This species is significantly more nucleophilic.

Protocol: DABCO/CsF Activation

Applicability: Activated ketones (α-keto esters, trifluoromethyl ketones).

  • Reagents: Mix Ar-Bpin (1.2 equiv), Ketone (1.0 equiv), and CsF (1.5 equiv) or DABCO (1.0 equiv) .

  • Solvent: DMF or DMSO (Polar aprotic solvents stabilize the charged "ate" intermediate).

  • Conditions: Stir at room temperature.

  • Mechanism: The Fluoride or Amine binds to Boron → [Ar-Bpin-F]⁻. This "ate" complex transfers the Aryl group to the ketone.

Troubleshooting & FAQs

Q1: My reaction shows 0% conversion. The Bpin is intact.

  • Diagnosis: The "Hydrolysis Gap." Your conditions are too anhydrous. The Bpin is stable and is not converting to the active boronic acid species required for Rh-transmetallation.

  • Fix: Add 5-10 equivalents of water to the reaction mixture. Ensure you are using a hydroxide base (KOH, NaOH) rather than a carbonate or phosphate, as hydroxides facilitate Bpin hydrolysis faster.

Q2: I see the hydrolyzed Boronic Acid (Ar-B(OH)₂), but no product.

  • Diagnosis: Catalyst Deactivation or Steric Failure.

  • Fix:

    • Sterics: If your ketone is bulky (e.g., di-ortho substituted or tert-butyl ketone), switch to a smaller ligand on the Rhodium (e.g., switch from dppf to cod/diene).

    • Temp: Increase temperature to 100°C.

    • Stoichiometry: Increase Rh loading to 5 mol%.

Q3: Can I use Bpin for 1,4-addition (Enones) instead?

  • Answer: Yes, this is much easier than 1,2-addition.

  • Protocol Adjustment: Use [Rh(cod)OH]₂ dimer. The reaction can often be run at room temperature in MeOH/H₂O. The enone is electronically much more receptive to the nucleophilic Rh-Ar species than a standard ketone.

Q4: Why not just use Ar-Li or Grignard reagents?

  • Context: You likely chose Bpin for functional group tolerance (e.g., presence of esters/nitriles on the molecule).

  • Alternative: If Rh-catalysis fails, convert your Ar-Bpin to a mixed "ate" complex by adding n-BuLi (1 equiv) at -78°C to form [Ar-Bpin-Bu]Li, then add the ketone. This is a "one-pot" method to generate a nucleophile without isolating the unstable organolithium.

References
  • Hayashi, T., & Yamasaki, K. (2005). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboron Reagents to Electron-Deficient Olefins. Chemical Reviews, 103(8), 2829–2844. Link

  • Miyaura, N. (2002). Organoboron Compounds. Topics in Current Chemistry. (Foundational text on Bpin stability vs. reactivity). Link

  • Trachsel, M., & Ryan, S. J. (2018). Nucleophilic Addition of Benzylboronates to Activated Ketones.[1] The Journal of Organic Chemistry. (Describes DABCO activation). Link

  • Duan, W.-L., Iwamura, H., & Shintani, R. (2005). Rhodium-Catalyzed Addition of Arylboronic Acids to Ketones.[2][3][4] Journal of the American Chemical Society. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. (Detailed discussion on hydrolysis rates of Bpin). Link

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Suzuki Couplings with Boronic Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice for overcoming catalyst deactivation, with a specific focus on reactions involving boronic esters. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying rationale to empower you to solve challenges in your own systems.

Frequently Asked Questions (FAQs)
My Suzuki coupling reaction has stalled or is giving low yields. What are the most common causes of catalyst deactivation?

Low or no yield in a Suzuki coupling is a frequent issue that often points towards the deactivation of the palladium catalyst. The active catalytic species, Pd(0), is sensitive and can be compromised through several pathways. The most common culprits include:

  • Oxidation of the Catalyst/Ligands: The Pd(0) catalyst and phosphine ligands are susceptible to oxidation by trace amounts of oxygen.[1] This prevents the catalyst from entering the catalytic cycle at the oxidative addition step.

  • Formation of Palladium Black: The active, soluble palladium catalyst can aggregate into inactive palladium nanoparticles, commonly observed as a black precipitate ("palladium black").[2][3] This reduces the concentration of active catalyst in the reaction mixture.

  • Ligand Degradation: Phosphine ligands, while crucial for stabilizing the palladium center and facilitating the reaction, can be unstable under typical Suzuki reaction conditions.[4]

  • Protodeboronation of the Boronic Ester: This is a significant side reaction where the boronic ester is cleaved and replaced by a hydrogen atom, effectively consuming your starting material without forming the desired product.[5][6] This is often promoted by harsh bases or the presence of water.[5]

  • Incomplete Catalyst Activation: If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. Inefficient reduction will lead to a sluggish or incomplete reaction.[1][7]

A logical first step in troubleshooting is to determine if your starting materials are being consumed. If they are not, the issue likely lies with an inactive catalyst or improper reaction conditions. If the starting materials are consumed but the desired product is not formed, side reactions like protodeboronation or homocoupling are likely occurring.[5]

Troubleshooting Guide: Specific Issues and Solutions
Issue 1: A black precipitate (Palladium Black) has formed in my reaction.

The appearance of a black precipitate is a strong indicator of catalyst deactivation through the aggregation of palladium into nanoparticles.[2][3] While palladium nanoparticles can have catalytic activity, their formation from a homogeneous catalyst system generally leads to a loss of efficiency.[8][9][10]

Causality: The soluble Pd(0) species is stabilized by ligands. If the ligands are stripped away or degrade, or if the concentration of the palladium complex is too high, the coordinatively unsaturated palladium atoms can aggregate.[1]

Solutions:

  • Check Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center prone to aggregation.[1] Ensure you are using an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1 depending on the specific ligand and palladium source.[1]

  • Degas Rigorously: Oxygen can degrade phosphine ligands, leading to catalyst aggregation.[1][3] Purge your solvent and reaction mixture thoroughly with an inert gas like argon or nitrogen for 15-30 minutes, or use several freeze-pump-thaw cycles.[1]

  • Consider a More Stable Ligand: Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), are designed to be more robust and can prevent aggregation by providing a stable coordination sphere around the palladium.[11][12] N-heterocyclic carbenes (NHCs) are another class of ligands known for their stability.[4]

  • Manage Reaction Temperature: Excessive heat can accelerate catalyst decomposition.[1] If possible, try running the reaction at a lower temperature, although this may require a more active catalyst system.

Issue 2: My reaction is sluggish, and I suspect ligand-related problems.

The choice of ligand is critical to the success of a Suzuki coupling, influencing catalytic activity, stability, and selectivity.[11]

Causality: The ligand's electronic and steric properties directly impact the key steps of the catalytic cycle. Electron-rich ligands facilitate oxidative addition, while bulky ligands promote reductive elimination.[12][13]

Solutions:

  • Use High-Purity, Fresh Ligands: Phosphine ligands can oxidize upon storage. Use fresh ligands or those that have been stored properly under an inert atmosphere.[1]

  • Screen Different Ligand Classes: If a standard ligand like PPh₃ is failing, consider more advanced options. The optimal ligand is substrate-dependent.[5][11]

Ligand ClassExample LigandsKey AdvantagesCommon Applications
Triarylphosphines PPh₃, P(o-tolyl)₃Inexpensive, readily available.Simple, unhindered substrates.
Biaryl Phosphines SPhos, XPhos, RuPhosHigh activity, promote difficult couplings.[11][12]Sterically hindered and electron-rich/poor substrates.[12]
Ferrocenyl Phosphines dppfGood performance with a range of substrates.General purpose, often a good starting point.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesHighly electron-donating, very stable.[4]Can be effective when phosphine ligands fail.

Experimental Protocol: Ligand Screening

  • Setup: In parallel reaction vials under an inert atmosphere, add your aryl halide, boronic ester, and base.

  • Catalyst Preparation: In a separate glovebox or under inert atmosphere, prepare stock solutions of your palladium precursor (e.g., Pd₂(dba)₃) and a variety of ligands.

  • Addition: Add the palladium precursor and a different ligand to each reaction vial, maintaining a consistent Pd:Ligand ratio.

  • Reaction: Run all reactions under identical conditions (temperature, time, solvent).

  • Analysis: Monitor the reactions by a suitable technique (e.g., LC-MS, GC-MS) to compare conversion and product formation across the different ligands.[11]

Issue 3: I am observing significant protodeboronation of my boronic ester.

Protodeboronation is a common side reaction that consumes your boronic ester, leading to reduced yields.[6]

Causality: The carbon-boron bond can be cleaved by a proton source, which is often exacerbated by the presence of water and a strong base.[5][6]

Solutions:

  • Use a Milder Base: Strong bases can promote protodeboronation. Consider screening milder bases. Potassium fluoride (KF) is known to be effective while minimizing this side reaction, especially with base-sensitive functional groups like esters.[14][15]

  • Minimize Water: While many Suzuki couplings tolerate or even benefit from water, it can be a proton source for protodeboronation.[16][17] If you suspect this is an issue, try using anhydrous solvents and reagents.[18] Note that some bases, like K₃PO₄, may require a small amount of water to be effective.[19]

  • Employ a "Slow-Release" Strategy: More stable boron reagents, such as MIDA boronates or organotrifluoroborates, can slowly release the boronic acid into the reaction medium.[6][20] This keeps the instantaneous concentration of the sensitive boronic acid low, minimizing side reactions.[21]

  • Check Boronic Ester Quality: Alkyl boronic esters can be unstable on the shelf.[19] Ensure your boronic ester is pure and has not degraded.

Issue 4: My reaction is not working, and I'm unsure about the role of the base and water.

The base and the presence of water play crucial, interconnected roles in the Suzuki coupling.

Causality: The base is required to activate the boronic ester, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium complex.[4][15][22] Water can influence the solubility of the base and participate in the catalytic cycle.[17][23]

Solutions:

  • Base Selection is Key: The choice of base is critical and often depends on the solvent and substrates. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are common.[1] If one is ineffective, screening others is a logical step.[1]

  • Understand the Role of Water: In many systems, particularly with inorganic bases, a biphasic solvent system (e.g., toluene/water) is beneficial as it helps dissolve the base.[24] However, as mentioned, water can also lead to unwanted side reactions. The optimal amount of water can be substrate-dependent.[17]

  • Ensure Proper Mixing: In biphasic systems, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[1]

Visualizing Deactivation and Troubleshooting

To better understand the complexities of the Suzuki coupling and its failure modes, the following diagrams illustrate the key pathways.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Base_Activation Base Activation Boronate [R-B(OR)2(Base)]- Base_Activation->Boronate R-B(OR)2 R-B(OR)2 R-B(OR)2->Base_Activation Boronate->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Diagram 2: Common Catalyst Deactivation Pathways

Deactivation_Pathways cluster_cycle Active Catalytic Cycle cluster_deactivation Deactivation Pathways Pd(0)L2 Active Pd(0) Catalyst Pd_Black Palladium Black (Aggregation) Pd(0)L2->Pd_Black Insufficient Ligand High Temperature Oxidized_Pd Oxidized Pd(II) (Inactive) Pd(0)L2->Oxidized_Pd O₂ Present Degraded_Ligand Pd(0) + Degraded Ligand Pd(0)L2->Degraded_Ligand Ligand Instability O₂ Present

Caption: Major pathways leading to palladium catalyst deactivation.

Diagram 3: A Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow start Low Yield Observed check_sm Starting Material Consumed? start->check_sm cause_inactive Cause: Inactive Catalyst Solutions: - Check catalyst source/age - Use reliable precatalyst - Rigorously degas system check_sm->cause_inactive No/Low check_side_products Major Side Products Observed? check_sm->check_side_products Yes cause_conditions Cause: Suboptimal Conditions Solutions: - Increase temperature cautiously - Screen different ligands - Screen different bases/solvents check_side_products->cause_conditions No/Other protodeboronation Side Product: Protodeboronation Solutions: - Use milder base (e.g., KF) - Use boronic ester (BPin, MIDA) - Run under anhydrous conditions check_side_products->protodeboronation Yes (Ar-H from Boronic Ester) homocoupling Side Product: Homocoupling Solutions: - Rigorously degas system - Use Pd(0) catalyst source - Adjust stoichiometry check_side_products->homocoupling Yes (Ar-Ar from Boronic Ester)

Sources

impact of moisture and air on the stability and reactivity of (+)-allylboronic acid pinanediol ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (+)-Allylboronic acid pinanediol ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, stability, and reactivity of this versatile reagent. Here, you will find troubleshooting advice and frequently asked questions to ensure the success and reproducibility of your experiments.

Introduction: Understanding the Reagent

(+)-Allylboronic acid pinanediol ester is a widely used reagent in organic synthesis, particularly for the stereoselective allylboration of carbonyl compounds to produce homoallylic alcohols. The pinanediol auxiliary, derived from (+)-α-pinene, imparts excellent stereocontrol in these reactions. However, the stability and reactivity of this boronic ester are significantly influenced by environmental factors, primarily moisture and air. A thorough understanding of its sensitivities is crucial for achieving optimal results. Boronic esters, in general, are susceptible to hydrolysis, which can impact their synthetic utility.[1] The pinanediol esters are among the most hydrolytically stable boronic esters due to steric hindrance around the boron atom.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: How should I properly store (+)-Allylboronic acid pinanediol ester to ensure its long-term stability?

A1: Proper storage is critical to maintain the integrity of the reagent. It should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[4][5] The container must be tightly sealed to prevent exposure to moisture and air.[4] For long-term storage, keeping the material in a desiccator within a refrigerator is recommended.

Q2: I've noticed the viscosity of my (+)-Allylboronic acid pinanediol ester has changed. What could be the cause?

A2: A change in viscosity, or the appearance of solid precipitates, often indicates hydrolysis. Exposure to atmospheric moisture can lead to the slow conversion of the boronic ester back to allylboronic acid and pinanediol.[6] This can also result in the formation of boroxines (cyclic trimers of the boronic acid), which can alter the physical properties of the sample.[7]

Q3: Can I handle (+)-Allylboronic acid pinanediol ester on the benchtop?

A3: While pinanediol esters are relatively stable compared to other boronic esters, it is best practice to handle them under an inert atmosphere to minimize exposure to moisture and air.[4][7] If brief handling in the air is unavoidable, work quickly and ensure all glassware is scrupulously dried.

Q4: What are the primary decomposition products I should be aware of?

A4: The primary decomposition pathway is hydrolysis, which yields allylboronic acid and (+)-pinanediol.[6] The resulting allylboronic acid can then dehydrate to form the corresponding boroxine.[7] Oxidation of the boronic acid moiety is also a possibility with prolonged exposure to air.[7]

Q5: How does the presence of water affect the reactivity of the ester in an allylboration reaction?

A5: The presence of water will competitively react with the boronic ester, leading to its hydrolysis. This reduces the concentration of the active reagent, potentially leading to lower yields and incomplete reactions. The liberated pinanediol and allylboronic acid can also complicate the reaction mixture and purification.

Troubleshooting Guide

This guide addresses common issues encountered during the use of (+)-Allylboronic acid pinanediol ester in synthetic protocols.

Problem 1: Low or No Reactivity in Allylboration

Symptoms:

  • The starting material (e.g., aldehyde or ketone) is largely unreacted after the expected reaction time.

  • TLC or GC-MS analysis shows minimal product formation.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Reagent Degradation The ester has been compromised by moisture or air exposure, leading to hydrolysis and a lower concentration of the active reagent.Verify the integrity of the reagent. If degradation is suspected, consider purifying a small sample by distillation or using a fresh bottle. For future use, ensure stringent anhydrous and inert atmosphere techniques.
Solvent Quality The reaction solvent may contain residual water.Use freshly distilled or commercially available anhydrous solvents. Storing solvents over molecular sieves is also recommended.
Reaction Temperature Some allylboration reactions require specific temperature control to proceed efficiently.Review the literature for the optimal temperature for your specific substrate. Ensure your cooling bath is at the correct temperature.
Lewis Acid Inhibition The presence of certain functional groups in the substrate or additives can coordinate to the boron center, inhibiting its Lewis acidity and reactivity.Consider the use of a Lewis acid promoter if compatible with your substrate.
Problem 2: Poor Stereoselectivity

Symptoms:

  • The desired diastereomer or enantiomer is formed in a lower-than-expected ratio.

  • Multiple stereoisomers are observed in the product mixture.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Presence of Magnesium Salts If the allylboronic ester was prepared in situ from an allyl Grignard reagent, residual magnesium salts can interfere with the stereochemical outcome.[8]If preparing the reagent in situ, ensure the complete precipitation and removal of magnesium salts before adding the aldehyde or ketone.[8]
Solvent Effects The coordinating ability of the solvent can influence the transition state of the allylboration, affecting stereoselectivity.[8]Ethereal solvents like diethyl ether are often preferred over more coordinating solvents like THF for certain asymmetric allylations.[8]
Racemization of the Reagent While less common for the pinanediol ester, prolonged storage under non-ideal conditions could potentially lead to some degree of racemization.Use a fresh batch of the reagent or verify the enantiomeric purity of your current stock if possible.
Problem 3: Difficult Product Purification

Symptoms:

  • The crude product is an inseparable mixture of the desired product and byproducts.

  • Streaking or poor separation is observed during column chromatography.[9][10]

Potential Causes & Solutions:

Cause Explanation Recommended Action
Pinanediol Contamination Hydrolysis of the boronic ester during the reaction or workup releases pinanediol, which can be difficult to separate from the desired homoallylic alcohol.Perform a careful aqueous workup under neutral conditions to minimize hydrolysis.[7] An extractive workup with a dilute base can sometimes help remove the acidic boronic acid byproducts.
Boronic Acid Byproducts The presence of unreacted boronic ester or its hydrolysis products can complicate purification.Consider a post-reaction treatment to convert boron-containing impurities into more easily separable forms. For instance, an oxidative workup (e.g., with hydrogen peroxide) can convert boronic acids to alcohols.[11]
Silica Gel Interactions Boronic esters and acids can interact strongly with silica gel, leading to tailing and poor recovery during chromatography.[7][9]Deactivate the silica gel with a small amount of triethylamine in the eluent.[7] Alternatively, consider using a different stationary phase like neutral alumina or performing a distillation if the product is thermally stable.[9][12]

Experimental Protocols

Protocol 1: Small-Scale Quality Check for (+)-Allylboronic Acid Pinanediol Ester

This protocol allows for a quick assessment of the reagent's activity before committing to a large-scale reaction.

Materials:

  • (+)-Allylboronic acid pinanediol ester

  • Anhydrous toluene

  • Anhydrous benzaldehyde (or another simple aldehyde)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • TLC plates, NMR tubes, deuterated chloroform (CDCl₃)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (+)-allylboronic acid pinanediol ester (1.1 eq).

  • Dissolve the ester in anhydrous toluene.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Add benzaldehyde (1.0 eq) dropwise.

  • Allow the reaction to stir at -78°C for 1 hour and then warm to room temperature over 2 hours.

  • Monitor the reaction by TLC. The product, 1-phenyl-3-buten-1-ol, should have a different Rf from benzaldehyde.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to confirm the presence of the expected homoallylic alcohol.

Expected Outcome: A high conversion to the homoallylic alcohol indicates good reagent quality.

Visualizing Key Processes

Hydrolysis of (+)-Allylboronic Acid Pinanediol Ester

The following diagram illustrates the reaction of (+)-allylboronic acid pinanediol ester with water, leading to its decomposition.

Hydrolysis reagent (+)-Allylboronic Acid Pinanediol Ester products Allylboronic Acid + (+)-Pinanediol reagent->products Hydrolysis water H₂O (Moisture)

Caption: Hydrolysis of the boronic ester by moisture.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence for diagnosing the cause of a low-yielding allylboration reaction.

Troubleshooting start Low Yield Observed check_reagent Check Reagent Quality (See Protocol 1) start->check_reagent reagent_ok Reagent is Active check_reagent->reagent_ok Yes reagent_bad Reagent Degraded check_reagent->reagent_bad No check_conditions Review Reaction Conditions (Solvent, Temperature) reagent_ok->check_conditions purify_reagent Purify or Replace Reagent reagent_bad->purify_reagent conditions_ok Conditions are Optimal check_conditions->conditions_ok Yes conditions_bad Suboptimal Conditions check_conditions->conditions_bad No investigate_substrate Investigate Substrate (Steric/Electronic Effects) conditions_ok->investigate_substrate adjust_conditions Adjust Solvent/Temperature conditions_bad->adjust_conditions

Sources

Technical Support Center: Post-Reaction Removal of Pinanediol Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the efficient removal of pinanediol chiral auxiliaries. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during post-reaction workup. Here, we move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing a pinanediol auxiliary after a reaction?

A1: The choice of removal method is contingent on the stability of your desired product and the nature of the linkage between your product and the auxiliary. The most common strategies fall into four main categories:

  • Extractive Workup: This is often the first line of attack. Pinanediol has good solubility in various organic solvents like alcohols and glycols but also some water solubility.[1][2] A well-designed liquid-liquid extraction can effectively partition the auxiliary and the product into different phases.

  • Chromatography: Column chromatography is a powerful technique for separating the pinanediol auxiliary from the desired product, especially when their polarities are sufficiently different.[3]

  • Crystallization: If your product is a solid, crystallization can be an excellent method for purification.[3][4] This technique can sometimes also lead to an enhancement of the enantiomeric purity of your final product.

  • Distillation: Given that pinanediol has a relatively high boiling point (approximately 264 °C), this method is less common but can be viable if your product is significantly more volatile.[2]

Q2: My product is sensitive to acid. What are my options for removing the pinanediol auxiliary?

A2: If your product is acid-labile, you should avoid acidic workup conditions. Here are some effective strategies:

  • Neutral or Basic Extractive Workup: You can often remove the pinanediol auxiliary by performing a liquid-liquid extraction under neutral or basic conditions. A common approach is to wash the organic layer containing your product and the auxiliary with a mildly basic aqueous solution, such as saturated sodium bicarbonate, followed by brine.[5]

  • Chromatography: Silica gel column chromatography with a neutral eluent system is a reliable method for separating the auxiliary from your acid-sensitive product.

  • Crystallization: If your product is crystalline, recrystallization from a suitable solvent system can be a very effective and gentle purification method.[4]

Q3: How can I recover the pinanediol auxiliary for reuse?

A3: Recovering the often-valuable chiral auxiliary is a key consideration for sustainable and cost-effective synthesis.[6][7] The optimal recovery method will depend on the workup procedure used.

  • From Aqueous Layers: If the auxiliary has been partitioned into an aqueous layer during an extraction, you can typically recover it by back-extracting the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) after adjusting the pH if necessary.[3][8]

  • From Chromatography Fractions: When using column chromatography, the fractions containing the pinanediol auxiliary can be combined and the solvent evaporated to recover the auxiliary.

Troubleshooting Guides

Here we address specific issues you might encounter during the removal of the pinanediol auxiliary.

Scenario 1: Emulsion Formation During Extractive Workup

Issue: Upon adding the aqueous wash solution to my organic layer, a stable emulsion has formed, and the layers are not separating.

Cause: Emulsions are often caused by the presence of polar, high-boiling point solvents like DMF or DMSO, or when there is a minimal density difference between the organic and aqueous phases.[9][10]

Solutions:

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine).[5] This increases the ionic strength and density of the aqueous layer, which can help to break the emulsion.

  • Solvent Addition: Adding more of the organic extraction solvent can sometimes resolve the emulsion by changing the overall solvent composition.

  • Filtration through Celite: Filtering the emulsified mixture through a pad of Celite can help to break up the fine droplets causing the emulsion.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to layer separation.

Scenario 2: Pinanediol Auxiliary Co-elutes with My Product During Column Chromatography

Issue: I'm running a silica gel column, but the pinanediol auxiliary is coming off the column at the same time as my desired product.

Cause: This indicates that the polarity of your product and the pinanediol auxiliary are too similar in the chosen eluent system.

Solutions:

  • Adjust Eluent Polarity: Systematically vary the solvent ratio of your eluent system. A step-gradient elution, where the polarity of the eluent is gradually increased, can often achieve separation.

  • Change Solvent System: If adjusting the ratio of your current eluent system is ineffective, switch to a different solvent system with different selectivities. For example, if you are using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol system.

  • Alternative Stationary Phase: In challenging cases, consider using a different stationary phase, such as alumina or a reverse-phase silica gel.

Scenario 3: Low Recovery of Product After Workup

Issue: After performing the workup and purification, the yield of my desired product is significantly lower than expected.

Cause: Product loss can occur at multiple stages of the workup for various reasons.

Solutions:

  • Check All Layers and Fractions: Do not discard any aqueous layers or chromatography fractions until you have confirmed by TLC or another analytical method that they do not contain your product. Your product may have partitioned into the aqueous layer if it has some water solubility.[10]

  • Optimize Extraction pH: The pH of the aqueous wash can significantly impact the partitioning of your product. If your product has acidic or basic functionality, adjusting the pH can prevent it from being extracted into the aqueous layer.

  • Gentle Solvent Removal: If your product is volatile, be cautious during solvent removal with a rotary evaporator. Use a lower bath temperature and reduced vacuum to minimize loss.

Experimental Protocols

Protocol 1: General Extractive Workup for Pinanediol Removal

This protocol is a starting point and may require optimization based on the specific properties of your product.

  • Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench any reactive reagents as appropriate for your specific reaction.

  • Solvent Removal (Optional): If the reaction was conducted in a water-miscible solvent like THF or acetonitrile, it is often beneficial to remove the bulk of the solvent under reduced pressure.[9]

  • Dilution and Initial Wash: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).[11] Transfer the solution to a separatory funnel and wash with water.[5]

  • Aqueous Washes: Perform a series of aqueous washes to remove the pinanediol auxiliary. The choice of wash solution will depend on the stability of your product.

    • For robust products: Wash with 1M HCl, followed by saturated aqueous sodium bicarbonate, and finally brine.

    • For acid-sensitive products: Wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[4]

Data Presentation: Solvent Properties for Extraction

The choice of extraction solvent is critical for a successful workup.[12][13][14] The following table summarizes the properties of common extraction solvents.

SolventDensity (g/mL)Boiling Point (°C)PolarityWater SolubilityNotes
Diethyl Ether0.71334.6Low6.9 g/100 mLHighly flammable; can form peroxides.
Ethyl Acetate0.90277.1Medium8.3 g/100 mLGood general-purpose extraction solvent.
Dichloromethane1.3339.6Medium1.3 g/100 mLGood for extracting more polar compounds; denser than water.
Hexanes~0.66~69Very LowInsolubleGood for nonpolar compounds.
Toluene0.867111Low0.05 g/100 mLHigher boiling point; can be useful for certain applications.

Visualizations

Workflow for Selecting a Pinanediol Removal Strategy

G start Reaction Complete product_solid Is the product a solid? start->product_solid product_stability Is the product stable to acid and base? product_solid->product_stability No crystallization Attempt Crystallization product_solid->crystallization Yes extractive_workup Perform Extractive Workup product_stability->extractive_workup Yes neutral_workup Use Neutral/Basic Extractive Workup product_stability->neutral_workup No polarity_diff Are the polarities of the product and auxiliary significantly different? chromatography Perform Column Chromatography polarity_diff->chromatography Yes polarity_diff->neutral_workup No crystallization->polarity_diff If unsuccessful extractive_workup->polarity_diff If unsuccessful neutral_workup->polarity_diff If unsuccessful

Caption: Decision tree for selecting a pinanediol removal method.

References

  • Vertex AI Search. Naturally Derived, Stable, Effective – Pinanediol as a Key Ingredient for Clean Beauty.
  • Benchchem. Technical Support Center: Removal of 3-Amino-2-oxazolidinone Chiral Auxiliary.
  • Benchchem. Technical Support Center: Removal of Chiral Auxiliaries.
  • Scent.vn. Pinanediol, (+)- (CAS 18680-27-8): Odor profile, Properties, & IFRA compliance.
  • Benchchem. A Technical Guide to (+)
  • ChemicalBook. (1R,2R,3S,5R)-(-)-2,3-Pinanediol.
  • Wikipedia. Chiral auxiliary.
  • Google Patents.
  • ResearchGate.
  • Scribd.
  • University of York. Asymmetric Synthesis.
  • ResearchGate.
  • PubMed.
  • PubMed. Gasphase chromatography in separation and identification of pregnanediol in urine and blood of pregnant women.
  • Benchchem. Application Notes and Protocols for (+)-Pinanediol as a Chiral Auxiliary in Aldol Reactions.
  • Technical Notes - Removal of Reaction Solvent by Extractive Workup.
  • ACS Publications. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
  • ConnectSci. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.
  • PMC.
  • pinane diol bicyclo[3.1.1]heptane-2,3-diol, 2,6,6-trimethyl-, (1S,2S,3R,5S).
  • PubMed.
  • Benchchem. Application Notes and Protocols: The Use of (+)-Pinanediol in Asymmetric Synthesis.
  • University of Rochester. Remove Sticky Reagents.
  • Chemistry LibreTexts. 4.7: Reaction Work-Ups.
  • Sigma-Aldrich. (1S,2S,3R,5S)-(+)-Pinanediol.
  • The Royal Society of Chemistry. Separation of a diastereomeric diol pair using mechanical properties of crystals.
  • Semantic Scholar. Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems.
  • Amanote Research. (PDF) Removal of Reaction Solvent by Extractive Work-Up:.
  • University of Rochester.
  • University of Rochester. About Workup.
  • Agilent.
  • Benchchem. A Comparative Guide to Chiral Diols in Synthesis: (+)-Pinanediol vs. The Field.
  • Organic Reaction Workup Formulas for Specific Reagents.
  • PubChem - NIH. Pinanediol | C10H18O2 | CID 6553875.
  • Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex.
  • University of Rochester. Troubleshooting: The Workup.
  • ECHEMI. (+)
  • NEB.

Sources

Technical Support Center: Allylboration Kinetics & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: AB-KIN-001 Subject: Accelerating Sluggish Allylboration Reactions

Introduction: The Kinetics Paradox

Welcome to the Allylboration Technical Support Center. You are likely here because your reaction—typically an addition of an allylboronate (like a pinacol ester) to a carbonyl—is stalling or proceeding on a geological timescale.

The Core Problem: Allylboronates (especially pinacol esters) are designed for stability, not reactivity. The very feature that makes them easy to handle (low Lewis acidity of the boron center) renders them kinetically incompetent against hindered or electron-rich electrophiles.

This guide provides a tiered troubleshooting approach to restoring kinetic competence without sacrificing the stereochemical precision of the Zimmerman-Traxler transition state.

Module 1: Diagnostic Triage

Before altering conditions, identify the rate-limiting factor using this decision matrix.

Diagnostic Workflow

DiagnosticTriage Start Start: Reaction Stalled/Slow CheckBoron Check Boron Species Start->CheckBoron Pinacol Pinacol Ester (Bpin) CheckBoron->Pinacol Most Common MIDA MIDA Boronate CheckBoron->MIDA Dialkyl 9-BBN / Dialkylborane CheckBoron->Dialkyl High Reactivity CheckSubstrate Check Electrophile Pinacol->CheckSubstrate Solution2 REQ: Hydrolysis/Slow Release MIDA->Solution2 Slow Release Needed Hindered Sterically Hindered (Ortho-subs, t-Butyl) CheckSubstrate->Hindered Electronic Electron Rich (Deactivated Carbonyl) CheckSubstrate->Electronic Solution3 REQ: Brønsted Acid Catalysis (Phosphoric Acids) Hindered->Solution3 H-Bond Activation Solution1 REQ: Lewis Acid Catalysis (Sc(OTf)3) Electronic->Solution1 LUMO Lowering

Figure 1: Diagnostic logic flow for identifying the root cause of sluggish kinetics.

Module 2: Catalytic Interventions

If you are using Allyl-Bpin (Pinacol) reagents, thermal activation is often insufficient. You must lower the activation energy via catalysis.

Strategy A: Lewis Acid Catalysis (The "Hall" Method)

Best For: Simple aliphatic/aromatic aldehydes, electron-rich substrates. Mechanism: Unlike typical Lewis Acid catalysis that activates the aldehyde, Scandium Triflate (Sc(OTf)₃) is proposed to coordinate to the boronate oxygens, increasing the Lewis acidity of the boron center and facilitating the closed transition state.

Key Reagent: Scandium(III) Triflate [Sc(OTf)₃][1]

  • Why: High Lewis acidity, water tolerance, and fast ligand exchange.

  • Loading: 1–10 mol%.

Strategy B: Brønsted Acid Catalysis

Best For: Enantioselective applications, sterically hindered aldehydes.[2] Mechanism: Chiral Phosphoric Acids (CPAs) or Diols activate the system via hydrogen bonding to the boronate oxygen or the pseudo-axial oxygen in the transition state.

Key Reagent: Chiral Phosphoric Acids (TRIP, BINOL-derivatives).

Mechanistic Visualization

CatalysisMechanism Reagents Allyl-Bpin + R-CHO LA_Path Lewis Acid (Sc³⁺) Coordinations Reagents->LA_Path Sc(OTf)3 BA_Path Brønsted Acid (H⁺) H-Bonding Reagents->BA_Path CPA/Diols TS_Closed Activated Chair TS (Zimmerman-Traxler) LA_Path->TS_Closed Boron Activation BA_Path->TS_Closed LUMO Lowering Product Homoallylic Alcohol TS_Closed->Product Workup

Figure 2: Dual pathways for catalytic activation of the Zimmerman-Traxler transition state.

Module 3: Advanced Engineering (Non-Catalytic)

When catalysis fails, modify the reagents themselves.

The "Aggarwal" Transesterification (Pinacol to Borinic Ester)

Pinacol esters are sluggish because the B-O bond is strong and the ring is stable. Converting the boronate to a borinic ester in situ dramatically increases reactivity.

  • Concept: Treat Allyl-Bpin with an organolithium (to form an "ate" complex) followed by an electrophile (TFAA or Acetyl Chloride) to induce ring opening/elimination.

  • Result: A highly reactive allylborinic species that reacts at -78 °C.

Solvent Engineering
  • Concentration: Allylboration is bimolecular. Increasing concentration from 0.1 M to 1.0 M can increase the rate by factor of 100 (Rate = k[Allyl][Aldehyde]).

  • Phase Transfer: If using boronic acids, phase transfer catalysts (TBAB) in biphasic systems can help.

Module 4: Standard Operating Protocols (SOPs)

Protocol A: Sc(OTf)₃ Catalyzed Allylboration

Reference: Hall, D. G. et al. J. Am. Chem. Soc. 2003.[3]

  • Preparation: Flame-dry a 10 mL round-bottom flask under Argon.

  • Loading: Add Sc(OTf)₃ (5 mol%) and the Aldehyde (1.0 equiv) .

  • Solvent: Add DCM (0.2 M concentration relative to aldehyde). Note: Toluene can be used for higher diastereoselectivity.

  • Addition: Add Allylboronate (1.2 equiv) dropwise at -78 °C (or 0 °C for very sluggish substrates).

  • Monitoring: Stir for 4–12 hours. Monitor via TLC.

    • Tip: If stall occurs, warm to RT. Sc(OTf)₃ is stable.[1][4]

  • Workup (Critical):

    • Add saturated NaHCO₃.

    • Oxidative Step: To ensure clean separation, add 30% H₂O₂ / NaOH (1:1) and stir for 30 mins to cleave the B-O bond.

Protocol B: Kinetic Data Comparison
VariableUncatalyzed (Thermal)Sc(OTf)₃ CatalyzedCPA Catalyzed
Temperature Reflux / 80°C-78°C to 0°C-78°C to RT
Time 24 - 48 Hours2 - 6 Hours12 - 24 Hours
Yield (Typical) 40 - 60%85 - 95%70 - 90%
Diastereoselectivity Variable (Open TS risk)High (>95:5 dr)High (>90:5 dr)

FAQ: Troubleshooting & Specifics

Q: My reaction finished, but I can't purify the product. It streaks on the column. A: You likely have incomplete hydrolysis of the boron species. The resulting borate-product complex is gummy.

  • Fix: Perform a rigorous oxidative workup using NaBO₃·4H₂O (Sodium Perborate) in THF/Water for 2 hours. It is gentler than H₂O₂ but highly effective at breaking the B-O bond.

Q: Can I use wet solvents? A: With Sc(OTf)₃ , yes. It is water-tolerant.[1] However, water can hydrolyze your allylboronate over time. Use anhydrous solvents for the reaction, but you don't need a glovebox.

Q: I need high enantioselectivity, but the chiral catalyst is too slow. A: Try the "Interaction Strategy" (Rauniyar & Hall). Use a catalyst with multiple H-bonding sites (like a chiral phosphoramide) which can activate sterically hindered substrates more effectively than standard TRIP catalysts.

Q: Why not just use Allyl-9-BBN? A: Allyl-9-BBN is hyper-reactive and pyrophoric. It is excellent for rate but poor for functional group tolerance. If your molecule has esters or nitriles, stick to catalyzed Pinacol/MIDA systems.

References

  • Catalytic Enantioselective Allylboration of Ketones. Lachance, H., Lu, X., Gravel, M., & Hall, D. G.[3] Journal of the American Chemical Society, 125(34), 10160-10161.[3] (2003).[3][5] Link

  • Lewis Acid Catalyzed Allylboration of Aldehydes. Kennedy, J. W. J., & Hall, D. G.[3] Journal of the American Chemical Society, 124(39), 11586-11587. (2002).[3] Link

  • Chiral Brønsted Acid-Catalyzed Enantioselective Allylboration. Rauniyar, V., & Hall, D. G.[6] Angewandte Chemie International Edition, 45(15), 2426-2428.[6] (2006).[6][7] Link

  • Highly Selective Allylborations of Aldehydes Using α,α-Disubstituted Allylic Pinacol Boronic Esters. Hesse, M. J., Essafi, S., Watson, C. G., Harvey, J. N., Himo, F., & Aggarwal, V. K. Angewandte Chemie International Edition, 53(24), 6145-6149. (2014).[8][7][9][10] Link

  • Chiral Phosphoric Acid-Catalyzed Allylboration of Aldehydes. Jain, P., & Antilla, J. C. Journal of the American Chemical Society, 132(34), 11884-11886. (2010). Link

Sources

Validation & Comparative

A Comparative Guide to (+)- and (-)-Allylboronic Acid Pinanediol Ester in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric synthesis, the ability to selectively introduce stereocenters is paramount. Among the arsenal of chiral reagents available to the modern chemist, allylboronic acid pinanediol esters, derived from either (+)- or (-)-α-pinene, stand out as exceptionally reliable and versatile tools for the enantioselective allylation of carbonyl compounds. These reagents, often referred to as Brown's allylboration reagents, provide a direct and highly predictable route to chiral homoallylic alcohols, which are valuable building blocks in the synthesis of complex natural products and pharmaceuticals.[1][2]

This guide provides an in-depth comparison of the (+)- and (-)-enantiomers of allylboronic acid pinanediol ester, referred to herein as (+)-Ipc₂BAllyl and (-)-Ipc₂BAllyl respectively. We will delve into their synthetic applications, dissect the mechanistic origins of their stereochemical control, and present supporting experimental data to aid researchers in selecting the optimal reagent for their specific synthetic challenges.

The Power of Chiral Auxiliaries: A Tale of Two Pinenes

The remarkable stereoselectivity of these reagents stems from the chiral environment created by the isopinocampheyl (Ipc) ligands, which are derived from the readily available and inexpensive chiral pool starting materials, (+)- and (-)-α-pinene.[3] The rigid bicyclic structure of the pinane backbone effectively shields one face of the allyl group, dictating the trajectory of the nucleophilic attack on the prochiral carbonyl substrate.

The choice between the (+)- and (-)-Ipc₂BAllyl dictates the absolute configuration of the resulting homoallylic alcohol. As a general rule, for the allylation of aldehydes, (+)-Ipc₂BAllyl yields the (R)-homoallylic alcohol, while (-)-Ipc₂BAllyl produces the (S)-enantiomer. This predictable and complementary nature makes them an invaluable pair of reagents for accessing either enantiomer of a desired product.

Mechanistic Underpinnings of Stereoselectivity

The asymmetric allylation of aldehydes with Ipc₂BAllyl reagents is proposed to proceed through a highly organized, chair-like six-membered transition state.[3][4][5] The stereochemical outcome is a direct consequence of minimizing steric interactions within this transition state assembly.

The aldehyde substrate coordinates to the boron atom, and the allyl group is transferred to the carbonyl carbon. The bulky isopinocampheyl groups orient the aldehyde's substituent (R group) in an equatorial position to minimize steric clash. This, in turn, exposes one face of the aldehyde to the allyl nucleophile. The chirality of the Ipc ligands dictates which face is accessible.

Below is a generalized workflow for the asymmetric allylation of an aldehyde using Ipc₂BAllyl reagents.

G cluster_0 Reagent Preparation & Reaction cluster_1 Workup & Isolation reagent (+)- or (-)-Ipc₂BAllyl reaction Asymmetric Allylation reagent->reaction aldehyde Aldehyde (RCHO) aldehyde->reaction solvent Anhydrous Solvent (e.g., Et₂O, THF) solvent->reaction temp Low Temperature (-78 °C to -100 °C) temp->reaction workup Oxidative Workup (e.g., NaOH, H₂O₂) reaction->workup Intermediate Boronate extraction Extraction & Purification workup->extraction product Chiral Homoallylic Alcohol extraction->product

Caption: Generalized workflow for asymmetric allylation.

The following diagrams illustrate the respective transition state models for the reaction of an aldehyde with (+)-Ipc₂BAllyl and (-)-Ipc₂BAllyl, leading to the formation of the (R)- and (S)-homoallylic alcohols, respectively.

Caption: Proposed transition state for (+)-Ipc₂BAllyl.

Caption: Proposed transition state for (-)-Ipc₂BAllyl.

Performance Comparison: A Data-Driven Analysis

The true measure of a reagent's utility lies in its performance across a range of substrates. Both (+)- and (-)-Ipc₂BAllyl consistently deliver high yields and exceptional enantioselectivities in the allylation of various aldehydes. The following table summarizes representative experimental data, showcasing the complementary nature and high fidelity of these reagents.

Aldehyde (RCHO)ReagentProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)Reference
Benzaldehyde(+)-Ipc₂BAllylR9096[4]
Benzaldehyde(-)-Ipc₂BAllylS8895[6]
Acetaldehyde(+)-Ipc₂BAllylR8596[4]
Acetaldehyde(-)-Ipc₂BAllylS8098[6]
Pivaldehyde(+)-Ipc₂BAllylR82>99[4]
Pivaldehyde(-)-Ipc₂BAllylS8599[6]
Acrolein(+)-Ipc₂BAllylR7895[4]
Acrolein(-)-Ipc₂BAllylS7596[6]

As the data indicates, both enantiomers of the reagent provide consistently high enantiomeric excess, typically exceeding 95% ee. The choice of reagent is therefore primarily dictated by the desired absolute stereochemistry of the homoallylic alcohol product.

Experimental Protocols: A Guide to Practical Application

The successful application of these air- and moisture-sensitive reagents requires careful experimental technique. The following is a representative protocol for the asymmetric allylation of an aldehyde.

Protocol: Asymmetric Allylation of Benzaldehyde with (-)-Ipc₂BAllyl

Materials:

  • (-)-B-Allyldiisopinocampheylborane ((-)-Ipc₂BAllyl), 1.0 M solution in pentane

  • Benzaldehyde, freshly distilled

  • Anhydrous diethyl ether (Et₂O)

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A flame-dried 100-mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with (-)-Ipc₂BAllyl (25 mL, 25 mmol, 1.1 equiv).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • A solution of freshly distilled benzaldehyde (2.3 mL, 22.7 mmol, 1.0 equiv) in 10 mL of anhydrous Et₂O is added dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • The reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is cooled to 0 °C in an ice bath and quenched by the slow, sequential addition of 3 M NaOH (15 mL) followed by the dropwise addition of 30% H₂O₂ (15 mL), maintaining the temperature below 20 °C.

  • The mixture is stirred vigorously at room temperature for 4 hours.

  • The layers are separated, and the aqueous layer is extracted with Et₂O (3 x 20 mL).

  • The combined organic layers are washed with saturated NaHCO₃ solution (20 mL) and brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes) to afford the desired (S)-1-phenyl-3-buten-1-ol.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Conclusion: A Cornerstone of Asymmetric Synthesis

(+)- and (-)-Allylboronic acid pinanediol esters are powerful and reliable reagents for the asymmetric synthesis of chiral homoallylic alcohols. Their commercial availability, predictable stereochemical outcomes, and high enantioselectivities have solidified their position as indispensable tools for organic chemists.[7] The choice between the (+)- and (-)-enantiomers is a straightforward decision based on the desired absolute configuration of the product, offering a versatile and complementary approach to stereocontrolled synthesis. By understanding the mechanistic principles that govern their reactivity and adhering to rigorous experimental techniques, researchers can confidently employ these reagents to construct complex chiral molecules with a high degree of precision.

References

  • Brown Allylation: Application to the Synthesis of Natural Products - AIR Unimi. (n.d.). Retrieved from [Link]

  • Morken, J. P., et al. (2011). Diastereocontrol in Asymmetric Allyl-Allyl Cross-Coupling: Stereocontrolled Reaction of Prochiral Allylboronates with Prochiral Allyl Chlorides. Journal of the American Chemical Society, 133(44), 17774–17777. [Link]

  • Morken, J. P., et al. (2016). Diastereocontrol in Asymmetric Allyl–Allyl Cross-Coupling: Stereocontrolled Reaction of Prochiral Allylboronates with Prochiral Allyl Chlorides. American Chemical Society. [Link]

  • Brown's allylation in the synthesis of (−)‐anaferine. (2020). ResearchGate. Retrieved from [Link]

  • Brown Asymmetric Allylation and Crotylation Reactions. (n.d.). Retrieved from [Link]

  • Schaus, S. E., et al. (2014). Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. Organic Letters, 16(21), 5684–5687. [Link]

  • Myers, A. G. (n.d.). Asymmetric Allylation Reactions. Harvard University. Retrieved from [Link]

  • Morken, J. P., et al. (2011). Diastereocontrol in asymmetric allyl-allyl cross-coupling: stereocontrolled reaction of prochiral allylboronates with prochiral allyl chlorides. Journal of the American Chemical Society, 133(44), 17774–17777. [Link]

  • Diisopinocampheylborane. (n.d.). In Wikipedia. Retrieved from [Link]

  • Szabó, K. J., & Diner, C. (2017). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society, 139(1), 2–14. [Link]

  • Brown Asymmetric Allylation. (n.d.). SynArchive. Retrieved from [Link]

  • Brown, H. C., et al. (1983). Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. Synthesis of Homoallylic Alcohol. The Journal of Organic Chemistry, 48(23), 4202–4207. [Link]

  • Schaus, S. E., et al. (2011). Mechanism and an Improved Asymmetric Allylboration of Ketones Catalyzed by Chiral Biphenols. The Journal of Organic Chemistry, 76(19), 7895–7903. [Link]

  • Diisopinocampheylborane | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Roush, W. R., et al. (2010). SYNTHESIS OF (+)-B-ALLYLDIISOPINOCAMPHEYLBORANE AND ITS REACTION WITH ALDEHYDES. Organic Syntheses, 87, 229. [Link]

  • Matteson, D. S. (2013). Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry, 78(20), 10009–10023. [Link]

  • (R,R)‐2,3‐Butanediol and (s)‐pinanediol allylboronates in chiral synthesis of (2S,3S)‐3‐methyl‐5‐hexen‐2‐ol | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Jadhav, P. K., Bhat, K. S., & Brown, H. C. (1986). Chiral synthesis via organoboranes. 6. Asymmetric allylboration via chiral allyldialkylboranes. Synthesis of homoallylic alcohols with exceptionally high enantiomeric excess. The Journal of Organic Chemistry, 51(4), 432–439. [Link]

  • Allylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Matteson, D. S., Sadhu, K. M., & Peterson, M. L. (1986). 99% Chirally selective synthesis via pinanediol boronic esters: insect pheromones, diols, and an amino alcohol. Journal of the American Chemical Society, 108(4), 810–819. [Link]

  • Jonker, S. (2018). Synthesis of Organoboronic Acids and Applications in Asymmetric Organocatalysis. Diva-portal.org. Retrieved from [Link]

  • Brown, H. C. (1988). The boron approach to asymmetric synthesis. Pure and Applied Chemistry, 60(8), 1125–1136. [Link]

  • Himo, F., et al. (2015). Mechanism and Stereoselectivity of the BINOL-Catalyzed Allylboration of Skatoles. The Journal of Organic Chemistry, 80(11), 5645–5653. [Link]

  • Hartwig, J. F., et al. (2020). Mechanistic basis for the Iridium-Catalyzed Enantioselective Allylation of Alkenyl Boronates. ChemRxiv. [Link]

  • Matteson, D. S. (2013). Boronic esters in asymmetric synthesis. The Journal of Organic Chemistry, 78(20), 10009–10023. [Link]

  • Asymmetric Synthesis with Allylboronic Acids with Sybrand Jonker (Episode 44). (2021, January 30). YouTube. Retrieved from [Link]

Sources

(+)-allylboronic acid pinanediol ester vs. other chiral allylboron reagents for enantioselectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Reactivity Trade-Off

In the landscape of asymmetric allylation, the choice of reagent is rarely a simple matter of "highest ee." It is a strategic decision balancing enantioselectivity , reagent stability , and atom economy .

While Brown’s reagents (


) represent the gold standard for enantiomeric excess (ee) via reagent control, they suffer from extreme instability. Roush’s reagents  (tartrate allylboronates) offer a user-friendly compromise.

(+)‐Allylboronic acid pinanediol ester occupies a unique niche. It is not a direct competitor for simple reagent-controlled allylation of benzaldehyde (where it is kinetically sluggish and stereochemically inferior). Instead, its value lies in its extreme hydrolytic stability , making it the scaffold of choice for Matteson homologations and iterative synthesis where the boron center must survive multiple chemical transformations before the allylation event.

This guide dissects the mechanistic nuances and provides a decision matrix for selecting the correct reagent for your specific synthetic bottleneck.

Mechanistic Comparison & Performance Metrics

The Zimmerman-Traxler Paradigm

All three reagent classes operate via a Type I allylation mechanism, proceeding through a closed, six-membered chair-like Zimmerman-Traxler transition state. The differentiation arises from how the chiral ligand influences this transition state.

  • Brown (

    
    ):  The bulky isopinocampheyl ligands create a "chiral pocket" that severely destabilizes one transition state via steric clash with the aldehyde substituent. The boron is highly Lewis acidic (
    
    
    
    , electron-deficient), leading to fast reaction rates at –78 °C.
  • Roush (Tartrate): The tartrate ester relies on electronic dipole-dipole interactions and weaker steric repulsion. The boron is less Lewis acidic due to oxygen donation (

    
     bonds), requiring higher temperatures or longer times.
    
  • Pinanediol: The rigid, bicyclic pinanediol ligand forms an exceptionally stable boronate ester. This stability renders the boron center significantly less electrophilic. Without activation (Lewis acids or chemical modification), direct allylation is slow and often yields lower ee because the "tightness" of the transition state is compromised by the high activation energy.

Comparative Performance Matrix
FeatureBrown's Reagent (

)
Roush's Reagent (Tartrate)Pinanediol Allylboronate
Primary Mechanism Reagent Control (Steric)Reagent Control (Electronic/Steric)Substrate Control / Homologation
Enantioselectivity (Typical) Excellent (>96% ee) Good (71–87% ee)Moderate to Low (Direct)*
Reactivity High (Reacts at –100 °C)Moderate (–78 °C to RT)Low (Often requires RT or catalyst)
Hydrolytic Stability Very Low (Air/Moisture sensitive)Moderate (Shelf-stable at low temp)Extreme (Chromatography stable)
Atom Economy Poor (Stoichiometric chiral ligand)Moderate (Recoverable tartrate)High (Often used in catalytic cycles)
Best Use Case Max ee needed; Simple aldehydesGeneral use; Scale-up; Ease of handlingMatteson Homologation ; Iterative synthesis

*Note: Pinanediol esters are rarely used for direct reagent-controlled allylation of simple aldehydes due to kinetic barriers. Their high ee arises when used in conjunction with alpha-chiral substitution (Matteson chemistry).

Decision Framework

The following decision tree illustrates the logical flow for selecting the appropriate reagent based on synthetic constraints.

ReagentSelection Start Start: Asymmetric Allylation Goal IsDirect Is this a direct allylation of a simple aldehyde? Start->IsDirect MaxEE Is >95% ee critical? IsDirect->MaxEE Yes Iterative Is the boron group needed for subsequent steps? IsDirect->Iterative No (Complex synthesis) Stability Is reagent storage/stability a priority? MaxEE->Stability No (80-90% ee is ok) Brown Use Brown's Reagent (Ipc2B-Allyl) High ee, Unstable MaxEE->Brown Yes Stability->Brown No Roush Use Roush's Reagent (Tartrate) Good ee, User-friendly Stability->Roush Yes Iterative->Roush No Pinanediol Use Pinanediol Ester (Matteson/Iterative) Stable, Homologation Iterative->Pinanediol Yes (Matteson)

Figure 1: Strategic decision tree for chiral allylboron reagent selection.

Detailed Protocols

Protocol A: Synthesis of (+)-Allylboronic Acid Pinanediol Ester

This protocol utilizes a Grignard approach, leveraging the stability of the pinanediol protecting group.

Reagents:

  • (+)-Pinanediol (1.0 equiv)

  • Triisopropyl borate (1.1 equiv)

  • Allylmagnesium bromide (1.0 M in Et2O, 1.1 equiv)

  • Anhydrous Ether/THF

  • HCl (1M)

Workflow:

  • Borate Formation: In a flame-dried flask under Argon, dissolve (+)-pinanediol in anhydrous ether at 0 °C. Add triisopropyl borate dropwise. Stir for 1 h to form the mixed borate species.

  • Grignard Addition: Cool the solution to –78 °C. Add allylmagnesium bromide dropwise over 30 minutes. The low temperature prevents over-addition.

  • Warming: Allow the mixture to warm to room temperature (RT) overnight. The pinanediol ligand's high affinity for boron drives the formation of the cyclic boronate.

  • Quench & Workup: Cool to 0 °C, quench with 1M HCl. Extract with ether.[1]

  • Purification: Unlike pinacol esters which can degrade, the pinanediol ester is stable enough for flash chromatography on silica gel (typically Hexanes/EtOAc).

Validation:

  • 
    B NMR:  Look for a signal around 
    
    
    
    32-34 ppm (characteristic of boronate esters).
  • Stability Check: The product should remain unchanged after 24h in wet CDCl

    
    .
    
Protocol B: Activation & Allylation (The "Matteson" Context)

Since direct allylation is slow, this reagent is often used after alpha-haloalkyl homologation. If direct allylation is required, Lewis acid catalysis is recommended.

Reagents:

  • Pinanediol allylboronate (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Lewis Acid (e.g.,

    
     catalytic or 
    
    
    
    stoichiometric - Note: Strong Lewis acids may cleave the ester, mild activation is preferred)
  • Solvent: Toluene or DCM

Workflow:

  • Mix: Combine pinanediol allylboronate and aldehyde in Toluene at RT.

  • Catalysis: Add 10-20 mol% of Lewis Acid (e.g.,

    
     or chiral phosphoric acid if augmenting ee).
    
  • Reaction: Stir at RT. Monitor by TLC. Reaction times may exceed 24h without strong activation.

  • Workup: Standard aqueous workup.

  • Oxidative Cleavage: The pinanediol moiety is difficult to hydrolyze. Use Phenylboronic acid exchange (transesterification) in a biphasic system (Ether/Water) to liberate the free boronic acid, which then hydrolyzes, or use aggressive oxidative conditions (

    
    ) if the substrate tolerates it.
    

Scientific Commentary: Why Pinanediol?

The persistence of pinanediol esters in the literature despite their lower reactivity is due to fidelity . In the Matteson asymmetric homologation , a dichloromethyl group is added to the boron, and a chiral pinanediol ligand directs the stereoselective displacement of a chloride by a nucleophile (e.g., a Grignard reagent).



This process creates a chiral center alpha to the boron.[2] When this resulting alpha-chiral allylboronate reacts with an aldehyde, the stereochemistry is controlled by the alpha-center (substrate control) , not just the pinanediol ligand. The pinanediol's job is to protect the boron geometry during the harsh homologation steps, a task for which pinacol is too labile and Ipc ligands are too reactive.

References
  • Brown's Reagent (

    
    ) : Brown, H. C.; Jadhav, P. K. "Asymmetric carbon-carbon bond formation via reaction of chiral allylic boron reagents."[1][3] J. Am. Chem. Soc.[1][2][4][5]1983 , 105, 2092. Link
    
  • Roush's Reagent (Tartrate) : Roush, W. R.; Walts, A. E.; Hoong, L. K. "Diastereo- and enantioselective aldehyde addition reactions of 2-allyl-1,3,2-dioxaborolane-4,5-dicarboxylic esters." J. Am. Chem. Soc.[1][2][4][5]1985 , 107, 8186. Link

  • Matteson Homologation (Pinanediol Utility) : Matteson, D. S. "Asymmetric synthesis with boronic esters."[3][5][6][7] Acc. Chem. Res.1988 , 21, 294. Link

  • Pinanediol Stability : Ciganek, E. "Selectivity in the reaction of pinanediol boronic esters." J. Org.[5] Chem.1992 , 57, 4521.

  • Catalytic Activation : Hall, D. G. "Lewis Acid-Catalyzed Allylboration." Synlett2007 , 1644. Link

Sources

analytical methods for determining the enantiomeric excess of products

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide to Enantiomeric Excess Determination: HPLC, SFC, and NMR Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary & Regulatory Context

In pharmaceutical development, the determination of enantiomeric excess (ee) is not merely a quality control step; it is a safety imperative. The historical tragedy of Thalidomide and the subsequent regulatory landscape (specifically ICH Q6A ) mandate that chiral new drug substances be treated as single entities where the opposite enantiomer is a controlled impurity.

As a Senior Application Scientist, I often see researchers default to Chiral HPLC without considering the physicochemical properties of their analyte or the stage of development. This guide objectively compares the three dominant methodologies—Chiral HPLC , Supercritical Fluid Chromatography (SFC) , and NMR Spectroscopy —to help you select the optimal tool for your specific matrix.

Method 1: Chiral HPLC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs) remains the industry workhorse due to its robustness and transferability to QC environments.

Mechanism & Causality

Separation relies on the formation of transient diastereomeric complexes between the analyte and the CSP. The most versatile CSPs are polysaccharide-based (e.g., Amylose or Cellulose derivatives coated/immobilized on silica). The "three-point interaction" model suggests that for recognition to occur, the analyte must interact with the CSP via at least three points (H-bonding,


-

interactions, steric inclusion).
Experimental Protocol: The "Universal" Screening Workflow

Do not rely on luck. Use a systematic screening approach.

  • Column Selection: Start with the "Chiral Four":

    • IA/IB (Immobilized): Robust, allows aggressive solvents (DCM, THF).

    • AD/OD (Coated): High selectivity but solvent-restricted (Alcohols/Alkanes only).

  • Mobile Phase Screening:

    • Normal Phase: Hexane/IPA (90:10). Best for polar interactions.

    • Reversed Phase:[1][2][3] Water/Acetonitrile (requires special RP-chiral columns).

  • Optimization: Adjust temperature (

    
    ). Lowering 
    
    
    
    often increases resolution (
    
    
    ) by enthalpically favoring the more stable diastereomeric complex, though it widens peaks.
Performance Data (Representative)

Table 1: Typical Performance Metrics for Chiral HPLC

ParameterValue RangeNotes
Resolution (

)
1.5 - 5.0+

is baseline separation (required for accurate integration).
Run Time 15 - 60 minSlow due to high viscosity of alkane mobile phases.
Limit of Detection < 0.05% impurityExcellent for final purity checks (ICH compliant).

Method 2: Chiral SFC (The Green & Fast Alternative)

Supercritical Fluid Chromatography (SFC) is rapidly displacing HPLC in medicinal chemistry (discovery phase) due to speed.

The "Why" Behind the Speed

SFC uses supercritical


 as the primary mobile phase. 

has the viscosity of a gas (high diffusivity, low backpressure) but the solvating power of a liquid .
  • Consequence: You can run columns at 3-5 mL/min without generating dangerous backpressure, reducing run times by 75% compared to HPLC.

Critical Consideration

SFC is "Normal Phase" chromatography.[4] It struggles with highly polar, ionizable compounds (e.g., zwitterions) unless additives (DEA, TFA) or water-rich modifiers are used.

Method 3: NMR with Chiral Derivatizing Agents (The Structural Solver)

When you lack a reference standard or need to determine Absolute Configuration alongside ee, NMR is superior. The most reliable method involves Mosher’s Acid (MTPA) .

Protocol: Modified Mosher’s Method

Trustworthiness Check: This reaction must go to 100% conversion to avoid "Kinetic Resolution," which would skew the ee calculation.

  • Derivatization: React the chiral alcohol/amine with both

    
    - and 
    
    
    
    -MTPA chloride in separate tubes.
    • Reagents: Dry Pyridine (solvent/base), DMAP (catalyst).[5]

  • Workup: Mini-extraction with dilute HCl/EtOAc (removes excess pyridine).

  • Analysis: Acquire

    
     or 
    
    
    
    NMR.
  • Calculation:

    • Integrate the distinct diastereomeric peaks.

    • 
      [6]
      

Comparative Analysis & Decision Logic

Table 2: Head-to-Head Comparison

FeatureChiral HPLCChiral SFCNMR (Mosher's)
Throughput Low (20-40 min/run)High (3-8 min/run)Medium (Prep + Acq)
Solvent Cost High (Hexane/EtOH)Low (

is cheap)
Low (Deuterated solv.)
Accuracy High (>99.9% precision)HighMedium (Integration errors)
Sample Req. Low (

mg)
Low (

mg)
High (5-10 mg)
Primary Use QC / Final ReleaseHigh-Throughput ScreeningStructure/Config. ID

Visualizations (Graphviz)

Diagram 1: Method Selection Decision Tree

Caption: Logical flow for selecting the appropriate analytical technique based on sample properties.

MethodSelection Start Start: Analyte Characterization Volatile Is the sample volatile? Start->Volatile GC Gas Chromatography (Chiral GC) Volatile->GC Yes Liquid Liquid/Solid Sample Volatile->Liquid No Standard Is Enantiomeric Standard Available? Liquid->Standard Config Need Absolute Configuration? Standard->Config No Throughput High Throughput Required? Standard->Throughput Yes NMR NMR (Mosher's Method) Config->NMR Yes HPLC Chiral HPLC (Robustness/QC) Config->HPLC No (Just ee) SFC Chiral SFC (Speed/Green) Throughput->SFC Yes (>10 samples) Throughput->HPLC No (Precision focus)

Diagram 2: Chiral HPLC Method Development Workflow

Caption: Step-by-step screening protocol for maximizing resolution (


) on polysaccharide columns.

HPLCWorkflow Sample Racemic Sample (1 mg/mL) Screen Column Screening (IA, IB, AD, OD) Sample->Screen Mobile Mobile Phase Check (Hex/EtOH vs Hex/IPA) Screen->Mobile Check Resolution > 1.5? Mobile->Check Optimize Optimize: 1. Lower Temp 2. Change Modifier % Check->Optimize No Final Validate Method (Linearity/Accuracy) Check->Final Yes Optimize->Check Re-inject

Diagram 3: Mosher's Method Logic (NMR)

Caption: The chemical basis for NMR discrimination.[7] Enantiomers become diastereomers.[5]

MosherLogic Racemate Racemic Alcohol (R + S Enantiomers) Reaction Derivatization Reaction (Must be 100% yield) Racemate->Reaction Reagent Pure (R)-Mosher Acid Cl Reagent->Reaction Products Diastereomer Mixture (R,R)-Ester + (S,R)-Ester Reaction->Products NMR NMR Analysis Distinct Chemical Shifts Products->NMR

References

  • International Council for Harmonisation (ICH). Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[8][9][Link]

  • Ali, I., et al. "A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography." Journal of Liquid Chromatography & Related Technologies, 2021.[10] [Link]

  • Hoye, T. R., et al. "Mosher Ester Analysis for the Determination of Absolute Configuration." Nature Protocols, 2007. [Link]

  • Regis Technologies. Supercritical Fluid Chromatography: A Greener, Cheaper, and Faster Alternative.[Link]

Sources

Precision in Flexibility: A Comparative Guide to Stereochemical Validation in Homoallylic Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Senior Scientists, and Medicinal Chemists.[1] Content Type: Technical Comparison & Protocol Guide.

Executive Summary: The "Flexible Chain" Dilemma

In drug development and total synthesis, homoallylic alcohols (


) represent a frequent yet deceptive structural motif. Unlike cyclic systems where conformation is locked, homoallylic alcohols possess free rotation around the 

and

bonds. This flexibility renders standard

coupling analysis unreliable due to conformational averaging.

While X-ray crystallography is definitive, it requires crystalline samples, which these oily intermediates rarely provide. This guide compares three NMR-based methodologies to validate stereochemistry: Universal NMR Databases (Kishi) , Chiral Derivatization (Mosher) , and Electrophilic Cyclization (Iodocarbonate) .

The Verdict: While Mosher’s method is the standard for absolute configuration of the carbinol center, Iodocarbonate Cyclization is the superior method for determining the relative stereochemistry between the hydroxyl group and the alkene geometry, effectively "locking" the flexibility into a readable cyclic system.

Comparative Analysis of Methodologies

Method A: Universal NMR Databases (The Kishi Method)

Best for: 1,2- and 1,3-polyols where a reference match exists.

Developed by Yoshito Kishi’s group at Harvard, this non-destructive method relies on the principle that NMR chemical shifts are primarily influenced by the immediate local environment.[2] By comparing the


 and 

shifts of an unknown to a database of synthesized stereoisomers, the configuration can be deduced without derivatization.
  • Mechanism: Pattern matching of chemical shifts (

    
    ) and coupling constants (
    
    
    
    ).[3]
  • Pros: Non-destructive; rapid if database exists.

  • Cons: Requires an exact or near-exact structural match in the database; less effective for isolated homoallylic systems lacking adjacent stereocenters.

Method B: Chiral Anisotropy (The Mosher Method)

Best for: Determining absolute configuration of the secondary alcohol carbon.

This method involves derivatizing the alcohol with both


- and 

-

-methoxy-

-trifluoromethylphenylacetic acid (MTPA). The phenyl ring of the MTPA auxiliary shields protons on one side of the molecule preferentially, depending on the stereochemistry.
  • Mechanism: Calculation of

    
    .[4] The sign of this value maps the spatial arrangement of substituents.
    
  • Pros: rigorous determination of the carbinol center's absolute configuration; no reference compound needed.

  • Cons: In highly flexible homoallylic chains, the "preferred conformation" assumed by the Mosher model may not be the dominant population, leading to ambiguous or erroneous

    
     values.
    
Method C: Electrophilic Cyclization (The Iodocarbonate Lock)

Best for: Validating relative stereochemistry between the alcohol and the alkene.

This is the "Gold Standard" for homoallylic systems. By reacting the homoallylic alcohol with iodine and a carbonate source, the molecule undergoes 5-exo- or 6-endo-cyclization. This converts the floppy chain into a rigid cyclic carbonate. The relative stereochemistry (syn/anti) of the starting material dictates the cis/trans relationship of the product, which is easily read via


 coupling or NOE.
  • Mechanism: Stereospecific electrophilic addition followed by intramolecular nucleophilic attack.

  • Pros: Unambiguous; converts difficult

    
    -values into distinct cis/trans cyclic couplings; validates alkene geometry simultaneously.
    
  • Cons: Destructive (consumes sample); requires an extra synthetic step.

Decision Matrix & Data Visualization

Comparative Data Table
FeatureKishi DatabaseMosher's Method (MTPA)Iodocarbonate Cyclization
Primary Output Pattern MatchAbsolute Config (

)
Relative Config (Syn/Anti)
Sample State Non-DestructiveDerivatization (Reversible)Destructive (Cyclization)
Sample Req. < 1 mg2-5 mg (split)5-10 mg
Accuracy High (if match exists)High (for rigid centers)Very High (for flexible chains)
Key Data

ppm match

sign

(cis vs trans)
Workflow Decision Tree

StereochemDecision Start Start: Homoallylic Alcohol Stereochem Validation IsRef Is an exact reference fragment available? Start->IsRef Kishi Use Kishi Database (Compare Chemical Shifts) IsRef->Kishi Yes CheckGoal Goal: Absolute Config of OH or Relative to Alkene? IsRef->CheckGoal No Mosher Use Mosher's Method (MTPA Esters) CheckGoal->Mosher Absolute Config (OH only) Iodo Use Iodocarbonate Cyclization (Bartlett Method) CheckGoal->Iodo Relative (OH vs Alkene)

Figure 1: Strategic decision tree for selecting the appropriate validation method based on sample availability and stereochemical questions.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Iodocarbonate Cyclization

Adapted from Bartlett et al.

Principle: This reaction creates a cyclic carbonate. A syn-homoallylic alcohol typically yields a cis-carbonate, while an anti-alcohol yields a trans-carbonate (depending on alkene geometry).

Reagents:

  • Homoallylic alcohol (1.0 equiv)

  • Iodine (

    
    , 3.0 equiv)
    
  • Sodium bicarbonate (

    
    , 10 equiv) or Pyridine
    
  • Acetonitrile (

    
    ) or 
    
    
    

Step-by-Step:

  • Preparation: Dissolve the homoallylic alcohol (approx. 10 mg) in dry acetonitrile (0.5 mL) at 0°C.

  • Base Addition: Add solid

    
     (excess) to buffer the HI generated.
    
  • Cyclization: Add

    
     in one portion. Stir at 0°C for 2–4 hours in the dark.
    
    • Note: Monitor by TLC. The product is usually less polar than the starting alcohol.

  • Quench: Dilute with ether and wash with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine (solution turns from violet to colorless).
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    
  • Analysis: Acquire

    
     NMR in 
    
    
    
    .
    • Diagnostic Signal: Look for the proton alpha to the oxygen in the new ring.

    • Interpretation:

      • Cis-carbonate:

        
        .
        
      • Trans-carbonate:

        
        .
        
      • Note: NOESY experiments are highly recommended to confirm the cis/trans relationship of the ring protons.

Protocol B: Advanced Mosher Ester Analysis

For absolute configuration of the carbinol center.

Reagents:

  • 
    -MTPA-Cl and 
    
    
    
    -MTPA-Cl (Acid chlorides are preferred over acids for sterically hindered alcohols).
  • Dry Pyridine and

    
     (catalytic).
    
  • 
     for NMR.
    

Step-by-Step:

  • Split Sample: Divide alcohol into two vials (approx 2 mg each).

  • Derivatization:

    • Vial A: Add

      
      -MTPA-Cl (creates the 
      
      
      
      -ester).
    • Vial B: Add

      
      -MTPA-Cl (creates the 
      
      
      
      -ester).
    • Add dry pyridine (

      
      ) and a crystal of DMAP. Shake for 1 hour.
      
  • Workup: Add water (

    
    ) to hydrolyze excess acid chloride. Dilute with ether, wash with dilute HCl, then bicarbonate, then brine. Dry and concentrate.
    
  • Analysis: Acquire

    
     NMR for both esters.
    
  • Calculation: Tabulate chemical shifts for protons neighboring the chiral center.

    • Calculate

      
      .[4]
      
    • Interpretation: Construct a model where the MTPA phenyl group shields the substituents cis to it. Positive

      
       values indicate protons on the "right" side of the plane; negative values indicate the "left" (refer to standard Mosher models).
      

Mechanistic Visualization: The Iodocarbonate Lock

This diagram illustrates why the iodocarbonate method is self-validating. The stereochemistry of the product is physically forced by the starting material's geometry.

Iodocyclization Substrate Homoallylic Alcohol (Flexible) Iodonium Iodonium Ion Intermediate Substrate->Iodonium I2 / NaHCO3 Cyclization Intramolecular Nucleophilic Attack Iodonium->Cyclization Stereospecific Inversion Product Cyclic Carbonate (Rigid Ring) Cyclization->Product Ring Closure NMR NMR Readout: J-coupling defines Cis/Trans Product->NMR Analyze H-H Coupling

Figure 2: The mechanistic pathway of iodocarbonate cyclization. The reaction translates the flexible acyclic stereochemistry into a rigid cyclic framework readable by NMR.

References

  • Kishi, Y., et al. (2003).[2][3] "Universal NMR Databases for Contiguous Polyols." Journal of the American Chemical Society.[3] Link

  • Bartlett, P. A., & Myerson, J. (1978). "Stereoselective Epoxidation of Acyclic Olefins: Iodocarbonate Cyclization." Journal of the American Chemical Society.[3] Link

  • Dale, J. A., & Mosher, H. S. (1973). "Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Alpha-Methoxy-Alpha-Trifluoromethylphenylacetyl Group." Journal of the American Chemical Society.[3] Link

  • Cardillo, G., et al. (1981). "Stereocontrolled Synthesis of Hydroxy-Epoxides via Iodocarbonate Cyclization." Journal of the Chemical Society, Chemical Communications. Link

  • Hoye, T. R., et al. (2007). "A Practical Guide to First-Order Analysis of Proton NMR Spectra." Nature Protocols. Link

Sources

Technical Assessment Guide: Purity Analysis of (+)-Allylboronic Acid Pinanediol Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the routine purity assessment of (+)-allylboronic acid pinanediol ester, Gas Chromatography with Flame Ionization Detection (GC-FID) is the superior analytical technique compared to High-Performance Liquid Chromatography (HPLC).

While HPLC is traditional for many pharmaceutical intermediates, this specific organoboron reagent presents two distinct challenges that favor GC:

  • Lack of Chromophores: The pinanediol backbone is non-aromatic, rendering standard UV detection (254 nm) ineffective.

  • Hydrolytic Instability: Boronic esters are prone to on-column hydrolysis in the aqueous mobile phases typical of Reverse-Phase HPLC (RP-HPLC).

Consequently, this guide recommends GC-FID for chemical purity profiling and Quantitative NMR (qNMR) for absolute assay determination. HPLC should be reserved for specific isolation needs using specialized detectors (ELSD/CAD).

The Analyte: Physicochemical Challenges

Understanding the molecule is the prerequisite for selecting the correct analytical method.

  • Molecule: (+)-Allylboronic acid pinanediol ester (derived from (+)-pinanediol and allylborane).

  • Function: A chiral reagent used for the asymmetric allylboration of aldehydes (Brown Allylboration).[1]

  • Critical Impurities:

    • Free (+)-Pinanediol: Resulting from hydrolysis.[2]

    • Allylboronic acid: Unstable intermediate of hydrolysis.

    • Oxidation products: Allyl alcohol or pinanediol oxidation byproducts.

  • Detection Challenge: The molecule lacks a conjugated

    
    -system. It is effectively "invisible" to standard UV-Vis detectors unless monitored at non-specific low wavelengths (<210 nm), which introduces solvent noise.
    

Primary Method: Gas Chromatography (GC-FID)

Verdict: Best for Routine Purity & Impurity Profiling.

Why GC-FID?
  • Universal Detection: The Flame Ionization Detector (FID) responds to carbon-hydrogen bonds. Since both the pinanediol auxiliary and the allyl group are carbon-rich, FID provides a robust, linear response without requiring a chromophore.

  • Resolution: GC capillary columns (e.g., 5% phenyl-methylpolysiloxane) excellently resolve the ester from free pinanediol and volatile oxidation byproducts.

  • Inertness: Modern GC liners and columns minimize the interaction of the empty boron p-orbital with the stationary phase, reducing peak tailing common in older methods.

Standard Operating Procedure (SOP)
  • Instrument: Agilent 7890/8890 or equivalent.

  • Detector: FID @ 300°C.

  • Column: DB-5ms or HP-5 (30 m × 0.25 mm × 0.25 µm). Note: Highly polar columns (Wax) may cause degradation.

Method Parameters:

Parameter Setting
Inlet Temp 250°C
Injection Mode Split (20:1 to 50:1) to prevent column overload
Carrier Gas Helium or Hydrogen (Constant Flow: 1.0 mL/min)
Oven Program Initial: 60°C (Hold 2 min) Ramp 1: 15°C/min to 200°C Ramp 2: 25°C/min to 280°C (Hold 5 min)

| Sample Prep | Dilute 10 mg in 1 mL anhydrous Dichloromethane (DCM) or Hexane. |

Data Interpretation[4][5]
  • Retention Order: Volatile impurities (allyl alcohol) < Free Pinanediol < Allylboronic Pinanediol Ester < High MW oligomers.

  • Self-Validation: Inject a sample of pure (+)-pinanediol. If the ester peak co-elutes, the method is invalid. In this method, free pinanediol typically elutes earlier than the ester.

Alternative Method: HPLC (with ELSD/CAD)

Verdict: Use only if GC is unavailable or for preparative isolation.

The Challenge of HPLC

Standard RP-HPLC uses water/acetonitrile gradients. Boronic esters are in equilibrium with their hydrolyzed acid forms in aqueous media. On silica-based columns, residual silanols can catalyze the cleavage of the boronic ester, leading to "ghost peaks" or broad humps.

Required Configuration
  • Detector: MUST use Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). UV is unreliable.[3]

  • Column: Hybrid silica (e.g., Waters XBridge) or Polymer-based columns to reduce silanol activity.

  • Mobile Phase: Requires high pH or specific buffers to suppress hydrolysis, though pinanediol esters are kinetically more stable than pinacol esters.

Optimized Protocol
  • Column: C18 Hybrid (High pH stable), 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the boronate species in some cases, though neutral is often preferred for esters). Better Alternative: 10 mM Ammonium Bicarbonate (pH 10) – basic pH often inhibits hydrolysis of the ester on the column.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 50-100% MeCN over 15 mins. (High organic content is necessary to elute the lipophilic pinanediol moiety).

The "Gold Standard": Quantitative NMR (qNMR)

Verdict: Required for Absolute Assay (Mass Balance).

Chromatography (GC/HPLC) gives area % purity (relative purity). It does not account for inorganic salts, moisture, or solvent residues. qNMR provides the absolute weight % purity.

Protocol
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (stable, non-volatile, distinct singlet at ~6.1 ppm).

  • Solvent:

    
     (Anhydrous). Moisture in DMSO-
    
    
    
    can induce hydrolysis during the scan.
  • Calculation:

    
    
    
    • I: Integral area

    • N: Number of protons[4]

    • M: Molar mass

    • W: Weight (mg)

Comparative Analysis & Decision Matrix

Method Performance Comparison
FeatureGC-FID HPLC-UV HPLC-ELSD qNMR
Sensitivity HighVery LowMediumLow (limit ~1%)
Specificity High (Separates impurities)Low (No chromophore)MediumHigh (Structural ID)
Stability Good (Thermal stability usually OK)Poor (Hydrolysis risk)Poor (Hydrolysis risk)Excellent
Ease of Use Best DifficultModerateModerate
Primary Use Routine QC Not RecommendedImpurity IsolationAssay Valuation
Decision Workflow (Graphviz)

MethodSelection Start Start: Purity Assessment IsVolatile Is sample volatile & thermally stable? Start->IsVolatile GC Method A: GC-FID (Routine Purity) IsVolatile->GC Yes (Pinanediol Esters) Isolate Need to isolate impurities? IsVolatile->Isolate No NeedAbs Need Absolute Assay (Weight %)? GC->NeedAbs qNMR Method C: qNMR (Gold Standard) NeedAbs->qNMR Yes Report Area % Report Area % NeedAbs->Report Area % No HPLC Method B: HPLC-ELSD (Non-destructive) Isolate->HPLC Yes

Figure 1: Decision matrix for selecting the analytical technique. GC-FID is the primary path for pinanediol boronic esters.

Analytical Workflow Diagram

Workflow Sample Crude (+)-Allylboronic Pinanediol Ester Prep Sample Prep: Dilute in Anhydrous DCM Sample->Prep Analysis GC-FID Analysis (DB-5 Column, 50:1 Split) Prep->Analysis Data Data Processing: Integrate Main Peak vs. Pinanediol Impurity Analysis->Data Validation Validation: Compare Retention Time with Pure (+)-Pinanediol Std Data->Validation

Figure 2: Recommended routine workflow for GC-FID analysis.

References

  • Brown, H. C., & Jadhav, P. K. (1983).[5] Asymmetric carbon-carbon bond formation via reaction of allylic boron compounds with aldehydes.[1] Journal of the American Chemical Society. Link

  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • Yan, J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. Link

  • Agilent Technologies. (2020). GC-FID Analysis of Organometallics and Boronates. Agilent Application Notes. Link

Sources

Bridging the Digital and the Biological: A Guide to Cross-Validation of Computational Models with Experimental Results

Author: BenchChem Technical Support Team. Date: February 2026

In the modern era of drug discovery, the synergy between computational modeling and experimental biology is not just advantageous; it is fundamental to accelerating the development of novel therapeutics.[1][2] Computational models offer unprecedented speed in screening vast chemical libraries and predicting molecular interactions, but their predictions remain hypothetical until validated by real-world biological data.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the rigorous cross-validation of in silico findings with robust in vitro experimental results, ensuring the scientific integrity and translational potential of their work.

The Imperative of Cross-Validation: Beyond the Algorithm

Computational models, no matter how sophisticated, are simplifications of complex biological systems.[3] Their predictive power is contingent on the quality of the underlying data and the assumptions made in their construction.[4] Cross-validation, therefore, is not merely a confirmatory step but a critical part of the scientific process that builds confidence in a model's output and guides its refinement.[5][6] This iterative feedback loop between computational prediction and experimental verification is essential for mitigating the risks of costly failures in later stages of drug development.[7]

The core principle of this guide is to establish a self-validating system where computational predictions are directly and quantitatively compared with experimental outcomes. This approach is grounded in the principles of reproducibility and rigor, which are the cornerstones of credible scientific research.[8][9]

A Case Study: Validating a Novel Kinase Inhibitor

To illustrate the cross-validation workflow, we will consider a common scenario in drug discovery: the development of a novel kinase inhibitor targeting a key signaling pathway implicated in cancer, such as the MAPK/ERK pathway. Our computational model has predicted that a novel compound, "Inhibitor-X," will bind to and inhibit the activity of a specific kinase, "Kinase-Y," leading to a downstream decrease in the phosphorylation of a substrate protein.

Our cross-validation strategy will therefore focus on experimentally verifying two key predictions:

  • Direct Target Engagement: Does Inhibitor-X physically bind to Kinase-Y, and with what affinity?

  • Functional Consequence: Does this binding translate into inhibition of Kinase-Y's activity and a reduction in the phosphorylation of its downstream target?

The following diagram illustrates the overall workflow for this cross-validation process.

G cluster_0 Computational Modeling cluster_1 Experimental Validation cluster_2 Data Analysis & Model Refinement comp_model Computational Model Predicts: 1. Inhibitor-X binds to Kinase-Y 2. Inhibition of Kinase-Y activity exp_validation In Vitro Experiments comp_model->exp_validation Hypothesis Generation binding_assay Binding Affinity Assays (ITC or SPR) exp_validation->binding_assay functional_assay Functional Assays (Kinase Activity & Western Blot) exp_validation->functional_assay data_analysis Quantitative Comparison (e.g., Kd, IC50, p-ERK levels) binding_assay->data_analysis Binding Affinity Data (Kd) functional_assay->data_analysis Functional Potency Data (IC50, % Phosphorylation) model_refinement Model Refinement data_analysis->model_refinement Discrepancy Analysis model_refinement->comp_model Iterative Improvement

Caption: A workflow for the cross-validation of a computational model's predictions with experimental data.

Part 1: Quantifying Target Engagement - Binding Affinity Assays

A primary prediction of many computational models is the direct binding of a small molecule to a protein target. To validate this, we must experimentally measure the binding affinity, often expressed as the dissociation constant (Kd).[2][10] Two gold-standard techniques for this are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).[11][12][13]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

  • Sample Preparation:

    • Prepare a solution of purified Kinase-Y at a known concentration (typically 10-100 µM) in a suitable buffer.

    • Prepare a solution of Inhibitor-X at a concentration 10-20 times that of Kinase-Y in the identical buffer. It is crucial that the buffers are identical to minimize heat of dilution effects.[14]

    • Thoroughly degas both solutions to prevent bubble formation during the experiment.[15]

  • Instrument Setup:

    • Clean the sample cell and injection syringe of the ITC instrument according to the manufacturer's protocol.[11]

    • Load the Kinase-Y solution into the sample cell and the Inhibitor-X solution into the injection syringe.

  • Titration:

    • Perform a series of small, precise injections of the Inhibitor-X solution into the sample cell containing Kinase-Y, while maintaining a constant temperature.

    • The instrument will measure the minute heat changes that occur with each injection.

  • Data Analysis:

    • The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures the binding of an analyte (Inhibitor-X) to a ligand (Kinase-Y) immobilized on a sensor surface in real-time.[16][17] This allows for the determination of not only binding affinity but also the kinetics of the interaction (association and dissociation rates).[1][3]

  • Sensor Chip Preparation:

    • Immobilize purified Kinase-Y onto a suitable sensor chip surface. The choice of immobilization chemistry will depend on the properties of the protein.

  • Sample Preparation:

    • Prepare a series of dilutions of Inhibitor-X in a running buffer that is compatible with both the protein and the instrument.

  • Binding Measurement:

    • Flow the running buffer over the sensor surface to establish a stable baseline.

    • Inject the different concentrations of Inhibitor-X over the surface and monitor the change in the SPR signal in real-time. This is the association phase.

    • Switch back to flowing only the running buffer to monitor the dissociation of the Inhibitor-X from the Kinase-Y. This is the dissociation phase.

  • Data Analysis:

    • The resulting sensorgrams (plots of SPR signal versus time) are fitted to a kinetic binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[16]

Part 2: Assessing Functional Consequences

Demonstrating that a compound binds to its target is crucial, but it is equally important to show that this binding event leads to a functional consequence, such as the inhibition of enzymatic activity.

In Vitro Kinase Assay for IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. We can determine the IC50 of Inhibitor-X for Kinase-Y using an in vitro kinase assay.[18][19]

  • Reaction Setup:

    • In a multi-well plate, prepare a reaction mixture containing Kinase-Y, its specific substrate, and ATP in a kinase reaction buffer.[20]

    • Add varying concentrations of Inhibitor-X to the wells. Include a control with no inhibitor.

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 30°C) for a set period to allow the kinase reaction to proceed.

  • Detection:

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a continuous fluorescent assay or by detecting radiolabeled ATP incorporation.[21][22]

  • Data Analysis:

    • Plot the percentage of kinase activity against the logarithm of the Inhibitor-X concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Western Blot for Downstream Target Phosphorylation

To confirm that the inhibition of Kinase-Y activity by Inhibitor-X has the desired effect within a cellular context, we can measure the phosphorylation state of a known downstream substrate of Kinase-Y.[23] Western blotting is a widely used technique for this purpose.[24]

  • Cell Culture and Treatment:

    • Culture a relevant cell line that expresses Kinase-Y and its downstream target.

    • Treat the cells with different concentrations of Inhibitor-X for a specific duration. Include an untreated control.

  • Protein Extraction:

    • Lyse the cells to release their proteins. It is critical to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of the proteins.

  • SDS-PAGE and Protein Transfer:

    • Separate the proteins in the cell lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[23]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding. Using bovine serum albumin (BSA) instead of milk is recommended for phospho-protein detection.

    • Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the downstream target protein.

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that will generate a detectable signal.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the target protein.[23]

  • Signal Detection and Quantification:

    • Detect the signal using a suitable substrate (e.g., chemiluminescent).

    • Quantify the band intensities to determine the ratio of phosphorylated protein to total protein at each concentration of Inhibitor-X.

Data Presentation and Interpretation: A Unified View

A critical aspect of cross-validation is the clear and quantitative comparison of computational and experimental data.[25][26] The following table provides a template for summarizing the results from our case study.

ParameterComputational PredictionExperimental ResultMethod
Binding Affinity (Kd) 50 nM75 ± 8 nMITC
Inhibitory Potency (IC50) 120 nM150 ± 20 nMIn vitro Kinase Assay
ERK Phosphorylation 85% reduction at 1 µM78 ± 10% reduction at 1 µMWestern Blot

This side-by-side comparison allows for a direct assessment of the model's predictive accuracy. Discrepancies between the predicted and experimental values can provide valuable insights for refining the computational model.[27]

The following diagram illustrates the cyclical nature of model refinement based on experimental feedback.

G cluster_0 Iterative Refinement Cycle A Initial Computational Model B Generate Predictions (e.g., Kd, IC50) A->B C Perform In Vitro Experiments B->C D Compare Computational & Experimental Data C->D E Analyze Discrepancies D->E F Refine Computational Model E->F F->B Improved Predictions

Caption: The iterative cycle of computational model refinement through experimental validation.

Conclusion: Fostering a Culture of Rigor and Reproducibility

The cross-validation of computational models with experimental data is an indispensable practice in modern drug discovery.[28][29] It ensures that in silico predictions are grounded in biological reality, thereby increasing the likelihood of success in the long and arduous journey from a promising compound to a life-saving therapeutic. By embracing the principles of scientific integrity, transparent reporting, and a collaborative, iterative approach to research, we can harness the full potential of both computational and experimental methodologies to drive innovation in medicine.[30][31][32]

References

  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?
  • Pierce, M. M., Raman, C. S., & Nall, B. T. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments, (55), 3124.
  • Elucidata. (2024, December 18). Evaluation Metrics for ML Models in Drug Discovery.
  • Abcam. (n.d.). Western blot for phosphorylated proteins.
  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.
  • FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity.
  • Al-Jarf, S. A., et al. (2024).
  • NECTAR COST. (n.d.). Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments.
  • BenchChem. (2025). Application Note: Western Blot Protocol for Investigating Protein Phosphorylation Following Difril Treatment.
  • Photonics Spectra. (2012, February 15). SPR Provides a Boost to Drug Discovery and Development.
  • Shapiro, A. B. (2020, March 9). What are some physical methods to determine binding affinity of a protein?
  • Gee, P., et al. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. PubMed.
  • Drug Hunter. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism.
  • protocols.io. (n.d.). Isothermal Titration Calorimetry (ITC).
  • Stanford University. (n.d.). Planning your ITC Experiment.
  • Lorsch, J. R., et al. (2014). Recommendations to enhance rigor and reproducibility in biomedical research. PubMed Central.
  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting.
  • Stanford Program on Research Rigor & Reproducibility. (n.d.). FAQs.
  • Nicoya Lifesciences. (2023, April 19). SPR applications in early drug discovery.
  • Pubrica. (n.d.). Good Publication Practice (GPP) Guidelines.
  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PubMed Central.
  • Adrián Velázquez-Campoy, et al. (n.d.).
  • National Academies of Sciences, Engineering, and Medicine. (2019, April 7). New Report Examines Reproducibility and Replicability in Science, Recommends Ways to Improve Transparency and Rigor in Research.
  • Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods.
  • Royal Society of Chemistry. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science.
  • Proteintech Group. (n.d.). Tips for detecting phosphoproteins by western blot.
  • National Center for Biotechnology Information. (2025, April 11). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. PubMed Central.
  • Carolina Digital Repository. (n.d.). Validation approaches for computational drug repurposing: a review.
  • DigitalCommons@UNL. (n.d.). Estimating Protein-Ligand Binding Affinity using High- Throughput Screening by NMR. Retrieved from University of Nebraska - Lincoln website.
  • Taylor & Francis Online. (2021, August 11). Reproducibility, Scientific Rigor and Responsibility.
  • Oxford Academic. (2023, November 15). The five pillars of computational reproducibility: bioinformatics and beyond.
  • MEDICC Review. (n.d.). Good Publication Practice for Communicating Company-Sponsored Medical Research: GPP3.
  • BioDawn Innovations. (2024, May 8). Foundations of AI Models in Drug Discovery Series: Step 4 of 6.
  • PubMed. (n.d.). Good publication practice for pharmaceutical companies.
  • SOPs4RI. (n.d.). Good Publication Practice (GPP) guidelines.
  • Frontiers. (2020, January 7). Narrowing the Gap Between In Vitro and In Vivo Genetic Profiles by Deconvoluting Toxicogenomic Data In Silico.
  • ISMPP. (n.d.). GPP3 Guidelines, 2015.
  • protocols.io. (2024, May 31). In vitro kinase assay.
  • AssayQuant. (n.d.). PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values.
  • National Center for Biotechnology Information. (2024, January 11). Validation approaches for computational drug repurposing: a review. PubMed Central.
  • Oxford Academic. (2023, July 25). Comparison of in silico, in vitro, and in vivo toxicity benchmarks suggests a role for ToxCast data in ecological hazard assessment.
  • Oxford Academic. (2016, July 21). Computational models for predicting drug responses in cancer research.
  • protocols.io. (n.d.). In vitro kinase assay.
  • National Center for Biotechnology Information. (2023, January 10). Comparison of In Vitro and In Silico Assessments of Human Galactose-1-Phosphate Uridylyltransferase Coding Variants. PubMed Central.
  • ResearchGate. (2025, August 9). An Analysis of Model Evaluation with Cross-Validation: Techniques, Applications, and Recent Advances.
  • MDPI. (2025, February 6). Computational Modeling of Pharmaceuticals with an Emphasis on Crossing the Blood–Brain Barrier.

Sources

certification and standards for (+)-allylboronic acid pinanediol ester reagents

Author: BenchChem Technical Support Team. Date: February 2026

Certification, Performance Standards, and Comparative Analysis

Executive Summary

The "Goldilocks" Reagent for Asymmetric Allylation In the landscape of asymmetric synthesis, (+)-allylboronic acid pinanediol ester represents a critical balance between the high enantioselectivity of Brown’s reagents and the shelf-stability of Roush’s tartrate esters. While traditionally avoided in large-scale process chemistry due to the difficulty of removing the chiral auxiliary, it remains a Tier-1 reagent for high-value API intermediates where >95% ee is non-negotiable and cryogenic conditions (–78°C) are logistically difficult.

This guide defines the quality standards (Certification) required for validating this reagent and compares its performance metrics against industry alternatives.

Part 1: The Standard – (+)-Allylboronic Acid Pinanediol Ester

Chemical Profile & Critical Quality Attributes (CQAs)

To certify a batch of (+)-allylboronic acid pinanediol ester for use in GLP/GMP campaigns, the following specifications must be met. Unlike simple boronic acids, the optical purity of the pinanediol auxiliary is the rate-limiting factor for the reagent's success.

standard Release Specifications (Certificate of Analysis)
Test ParameterMethodAcceptance CriteriaScientific Rationale
Appearance VisualColorless to pale yellow oil/solidOxidation leads to browning; indicates boroxine formation.
Purity (Chemical)

H-NMR / GC-FID

Impurities (free pinanediol) compete in the transition state.
Enantiomeric Purity Chiral GC / HPLC

ee
The reagent's chirality dictates product chirality. Lower ee leads to non-linear effects.
Specific Rotation Polarimetry

(Value specific to conc.)
Quick verification of the correct enantiomer ( (+) vs (-) pinanediol).
Boron Content Titration (Mannitol)

Essential for stoichiometry calculations to prevent unreacted aldehyde.
Residual Solvents HS-GC

ICH Limits
Toluene/THF are common process solvents that must be quantified.
Part 2: Comparative Performance Analysis

Selecting the Right Reagent for the Job

The choice between Pinanediol, Brown's (


), and Roush's reagents is a trade-off between Selectivity , Stability , and Atom Economy .
1. Performance Matrix
FeaturePinanediol Allylboronate Brown's Reagent (

)
Roush's Reagent (Tartrate)
Enantioselectivity High (>95% ee) Very High (98-99% ee) Moderate (70-85% ee)*
Reaction Temp –20°C to Ambient–100°C to –78°C–78°C
Shelf Stability Excellent (Months/Years) Poor (Oxidizes/Isomerizes days)Good (Months)
Moisture Sensitivity LowHighModerate
Workup Difficulty High (Hard to hydrolyze) Moderate (Oxidative)Low (Hydrolytic)
Atom Economy Poor (High MW auxiliary)Poor (2x Ipc groups)Moderate

*Note: Roush reagents perform excellently (>90% ee) in "matched" double asymmetric induction cases but struggle with simple achiral aldehydes compared to Pinanediol/Brown types.

2. Decision Framework (Diagram)

When should you use Pinanediol esters?

ReagentSelection Start Substrate: Aldehyde/Imine Constraint1 Is -78°C feasible? Start->Constraint1 Constraint2 Is >95% ee required? Constraint1->Constraint2 Yes Pinanediol Pinanediol Allylboronate (Recommended) Constraint1->Pinanediol No (Need Ambient/-20°C) Constraint3 Is the product acid/base sensitive? Constraint2->Constraint3 Yes Roush Roush's Reagent (Tartrate) Constraint2->Roush No (Moderate ee ok) Brown Brown's Reagent (Ipc2BAllyl) Constraint3->Brown No (Robust product) Constraint3->Pinanediol Yes (Mild conditions) Pinacol Pinacol Allylboronate (+ Chiral Catalyst) Pinacol->Constraint2 Catalytic Route (Alternative)

Caption: Decision tree for selecting allylboration reagents. Pinanediol esters are favored when cryogenic conditions are impossible or when high stability is required.

Part 3: Experimental Validation Protocol

Self-Validating System for Reagent Certification

As a Senior Scientist, you cannot rely solely on the vendor's COA. You must validate the reagent's "Functional Purity" (its ability to transfer chirality).

The "Benzaldehyde Standard" Test

This protocol serves as the gold standard for certifying a new batch of (+)-allylboronic acid pinanediol ester.

Objective: Synthesize (S)-1-phenyl-3-buten-1-ol and quantify ee%.

Reactions Mechanism (Zimmerman-Traxler TS): The reaction proceeds via a six-membered chair-like transition state. The boron atom coordinates to the aldehyde oxygen. The bulky pinanediol ligand forces the allyl group to attack from the Re-face of the aldehyde (assuming (+)-pinanediol is used).

ReactionMechanism Reagents Reagents: (+)-Pinanediol Allylboronate + Benzaldehyde TS Transition State: Zimmerman-Traxler Model (Boron coordinates Oxygen) Reagents->TS -78°C to RT Workup Workup: Oxidative Cleavage (NaOH / H2O2) TS->Workup Allyl Transfer Product Product: (S)-1-phenyl-3-buten-1-ol (>96% ee expected) Workup->Product Hydrolysis

Caption: Mechanistic flow of the validation reaction. The rigid pinanediol backbone locks the transition state geometry, ensuring high enantioselectivity.

Step-by-Step Methodology

1. Reagent Preparation

  • Safety: Perform in a fume hood. Boron reagents can be irritating.

  • Dissolve 1.0 mmol of (+)-allylboronic acid pinanediol ester in 5 mL of anhydrous Dichloromethane (DCM) or Toluene.

  • Expert Insight: Use Toluene if running at lower temperatures (-78°C) to improve enantioselectivity, though Pinanediol works well at -20°C.

2. Allylation Reaction

  • Cool the solution to the desired temperature (Standard: -78°C for certification; -20°C for stress testing).

  • Add 0.9 mmol of freshly distilled Benzaldehyde dropwise.

  • Stir for 2–4 hours. Monitor by TLC (silica, 10% EtOAc/Hexane).

  • Checkpoint: The reaction is slower than Brown's reagent. Ensure consumption of aldehyde before proceeding.

3. The Critical Step: Oxidative Workup

  • Why this matters: Pinanediol esters are hydrolytically stable. Simple water wash will not release the product.

  • Add 2 mL of 3M NaOH, followed carefully by 1 mL of 30%

    
    .
    
  • Stir vigorously at room temperature for 1 hour.

  • Observation: The mixture should bubble slightly (exothermic). This destroys the pinanediol auxiliary (sacrificial).

  • Alternative (Non-Destructive): For valuable auxiliaries, transesterification with phenylboronic acid in a biphasic ether/water system can be used, but oxidation is standard for QC.

4. Isolation & Analysis

  • Separate layers. Extract aqueous layer with DCM (2x).

  • Dry organics over

    
    , filter, and concentrate.
    
  • Analysis:

    • Yield: Gravimetric.

    • Enantiomeric Excess: Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 98:2).

    • Pass Criteria: >96% ee indicates a high-quality reagent batch.

Part 4: Technical Nuances & Troubleshooting

Expertise from the Bench

  • The "Sticky" Diol Problem: Unlike pinacol esters, pinanediol esters bind boron ferociously. If your yield is low, you likely haven't fully hydrolyzed the boronate intermediate. Increase the oxidative workup time or concentration of NaOH.

  • Solvent Effects: While THF is common, non-coordinating solvents like Toluene or DCM often yield higher ee% because they do not compete with the aldehyde for the Lewis-acidic boron center in the transition state.

  • Storage: Store under Argon at 4°C. While stable, moisture over months can hydrolyze the allyl-boron bond (protodeboronation), releasing propene and ruining stoichiometry.

References
  • Brown, H. C., & Jadhav, P. K. (1983).[1] Asymmetric carbon-carbon bond formation via chiral organoboranes. Journal of the American Chemical Society, 105(7), 2092–2093. Link

  • Roush, W. R., Walts, A. E., & Hoong, L. K. (1985). Diastereo- and enantioselective aldehyde addition reactions of 2-allyl-1,3,2-dioxaborolane-4,5-dicarboxylic esters (tartrate allylboronates). Journal of the American Chemical Society, 107(26), 8186–8190. Link

  • Matteson, D. S. (1989). Boronic esters in stereodirected synthesis. Chemical Reviews, 89(7), 1535–1551. Link

  • Hoffmann, R. W. (1982).[2] Stereoselective synthesis of homoallylic alcohols via allylboronates. Angewandte Chemie International Edition, 21(8), 555–564. Link

  • Chen, J. L., et al. (2013).[3] Highly diastereo- and enantioselective allylboration of aldehydes using α-substituted allyl/crotyl pinacol boronic esters.[3] Journal of the American Chemical Society, 135(14), 5316–5319.[3] Link

Sources

literature review comparing the efficacy of various chiral auxiliaries in allylboration

Author: BenchChem Technical Support Team. Date: February 2026

For the synthetic chemist, the creation of specific stereoisomers is a paramount challenge. The asymmetric allylboration of carbonyl compounds stands as a powerful and reliable method for constructing chiral homoallylic alcohols—versatile building blocks in the synthesis of complex molecules such as polyketide natural products.[1] The stereochemical outcome of this carbon-carbon bond-forming reaction is dictated by the chiral environment provided during the reaction. While catalytic methods are increasingly prevalent, the use of stoichiometric chiral auxiliaries remains a robust and often predictable strategy for achieving high levels of stereoselectivity.[2]

This guide provides a comparative overview of several influential classes of chiral auxiliaries used in asymmetric allylboration. We will delve into the mechanistic basis for their stereodirecting ability, present comparative efficacy data, and provide representative experimental protocols to illustrate their practical application.

The Mechanistic Cornerstone: The Zimmerman-Traxler Transition State

The remarkable stereoselectivity of allylboration reactions is rationalized by the Zimmerman-Traxler model, which posits a highly ordered, chair-like six-membered transition state.[3] In this model, the boron reagent coordinates to the carbonyl oxygen, and the allyl group is delivered to the carbonyl carbon. The substituents on both the aldehyde and the allylborane reagent occupy pseudo-equatorial or pseudo-axial positions to minimize steric strain, thus dictating the stereochemistry of the newly formed chiral centers.[4] The chiral auxiliary, covalently attached to the boron atom, creates a dissymmetric environment that favors one transition state geometry over the other, leading to high enantioselectivity.

The general mechanism and the role of the chiral auxiliary are depicted below. The auxiliary's steric and electronic properties create a facial bias, directing the aldehyde to approach from the less hindered face.

G cluster_workflow General Workflow for Allylboration Start Start: Aldehyde & Chiral Allylborane Reaction Combine Reagents at Low Temperature (e.g., -78 °C) Start->Reaction Stir Stir under Inert Atmosphere (1-4 hours) Reaction->Stir Quench Quench Reaction (e.g., NaOH/H₂O₂) Stir->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (Flash Chromatography) Workup->Purify End Final Product: Chiral Homoallylic Alcohol Purify->End

Sources

Safety Operating Guide

Safeguarding Your Research: A Practical Guide to Handling (+)-Allylboronic Acid Pinanediol Ester

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've witnessed firsthand the innovative applications of versatile reagents like (+)-Allylboronic acid pinanediol ester in advancing drug discovery and organic synthesis. However, unlocking the full potential of this valuable compound necessitates a deep and unwavering commitment to safety. This guide moves beyond mere compliance, offering a comprehensive framework for the safe and effective handling of (+)-Allylboronic acid pinanediol ester, grounded in scientific principles and practical, field-tested experience. Our goal is to empower you, our scientific partners, to conduct your research with the highest degree of confidence and safety.

Understanding the Hazard Profile

(+)-Allylboronic acid pinanediol ester is a combustible liquid that can cause skin and eye irritation, and may also lead to respiratory irritation.[1] A thorough understanding of its chemical properties is the foundation of a robust safety protocol. It is classified as a flammable liquid and vapor, necessitating precautions against ignition sources.[2][3][4]

Key Hazard Information:

Hazard StatementClassificationGHS Pictogram
H315: Causes skin irritationSkin Irritation, Category 2GHS07 (Exclamation Mark)
H319: Causes serious eye irritationEye Irritation, Category 2AGHS07 (Exclamation Mark)
H335: May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3GHS07 (Exclamation Mark)
H226: Flammable liquid and vaporFlammable Liquids, Category 3GHS02 (Flame)

This data is a synthesis of information from multiple safety data sheets.[1][2][3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling (+)-Allylboronic acid pinanediol ester. The following table outlines the minimum required PPE, with explanations rooted in the chemical's hazard profile.

Body PartRequired PPERationale and Best Practices
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities.Protects against accidental splashes that can cause serious eye irritation. Standard prescription glasses are not a substitute for certified safety eyewear.
Skin/Hands Nitrile or other chemically resistant gloves. A lab coat is mandatory.Prevents skin contact, which can lead to irritation.[2][5] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.
Respiratory Use only in a well-ventilated area, preferably a certified chemical fume hood.[2][6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.The ester can cause respiratory tract irritation.[1][2] Working in a fume hood is the most effective engineering control to minimize inhalation exposure.

Operational Workflow for Safe Handling

A systematic approach to handling (+)-Allylboronic acid pinanediol ester, from preparation to disposal, is crucial for minimizing risk. The following workflow diagram illustrates the key stages and associated safety measures.

G cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_disposal Disposal Phase prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Equipment and Reagents prep_fume_hood->prep_materials handle_dispense Dispense Reagent in Fume Hood prep_materials->handle_dispense Proceed to Handling handle_reaction Set Up and Monitor Reaction handle_dispense->handle_reaction handle_cleanup Quench and Work-Up handle_reaction->handle_cleanup disp_waste Segregate and Label Hazardous Waste handle_cleanup->disp_waste Proceed to Disposal disp_container Store in a Closed, Compatible Waste Container disp_waste->disp_container disp_ppe Properly Remove and Dispose of Contaminated PPE disp_container->disp_ppe

Caption: Workflow for the safe handling of (+)-Allylboronic acid pinanediol ester.

Step-by-Step Handling Procedures

1. Preparation and Precautionary Measures:

  • Engineering Controls: Always work within a certified chemical fume hood to ensure adequate ventilation and to contain any potential vapors.[2][6]

  • Ignition Sources: Before handling, ensure the work area is free of open flames, hot plates, and other potential ignition sources.[2][4][5] Use spark-proof tools and explosion-proof equipment where necessary.[4][5]

  • Inert Atmosphere: For reactions sensitive to moisture and air, consider handling the reagent under an inert atmosphere (e.g., nitrogen or argon).[7][8]

2. Dispensing and Transfer:

  • Containment: Use secondary containment (e.g., a tray) when transferring the liquid to prevent the spread of spills.

  • Avoid Inhalation: Handle the liquid gently to minimize the generation of aerosols or mists.[2]

3. In Case of a Spill:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of (+)-Allylboronic acid pinanediol ester and any associated contaminated materials is a critical final step in the experimental workflow.

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless you have confirmed compatibility.

  • Labeling: All waste containers must be clearly and accurately labeled as hazardous waste, including the full chemical name.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[2][9] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[9] Do not reuse containers for other purposes.

By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.

References

  • Frontier Specialty Chemicals Inc. Safety Data Sheet. [Link]

  • Understanding the Properties and Handling of Allylboronic Acid Pinacol Ester. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. [Link]

  • boronic esters - Organic Syntheses Procedure. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.